molecular formula C15H14N4O B1389792 4-Hydrazino-2-(3-methoxyphenyl)quinazoline CAS No. 1217862-32-2

4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Cat. No.: B1389792
CAS No.: 1217862-32-2
M. Wt: 266.3 g/mol
InChI Key: GDRYGKCULUVAAE-UHFFFAOYSA-N
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Description

4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(3-methoxyphenyl)quinazolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRYGKCULUVAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinazoline derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document offers a detailed, step-by-step protocol for the synthesis of the target molecule, beginning with the construction of the quinazolinone core, followed by chlorination and subsequent hydrazinolysis. The guide elucidates the chemical principles and experimental considerations behind each synthetic step. Furthermore, it outlines a comprehensive characterization workflow, incorporating spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the structure and purity of the final compound. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the quinazoline scaffold.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive targets for drug development.[1][2][3] Notably, several quinazoline-based drugs have been approved for clinical use, particularly as kinase inhibitors in cancer therapy. The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. The introduction of a hydrazino group at the 4-position, as in the title compound, provides a versatile synthetic handle for the creation of more complex molecules, such as triazoloquinazolines, and for the exploration of novel biological activities.[6] The 2-(3-methoxyphenyl) substituent is also a common feature in bioactive molecules, potentially influencing receptor binding and metabolic stability.

This guide will focus on a robust and reproducible synthetic pathway to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, providing the necessary detail for its successful preparation and rigorous characterization in a laboratory setting.

Synthetic Strategy and Experimental Protocols

The synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a multi-step process that begins with the construction of the quinazolinone ring, followed by functional group manipulations to introduce the desired hydrazino moiety. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Aminobenzamide C 2-(3-Methoxyphenyl)quinazolin-4(3H)-one A->C Cyclocondensation B 3-Methoxybenzaldehyde B->C E 2-(3-Methoxyphenyl)-4-chloroquinazoline C->E Chlorination D Thionyl Chloride (SOCl₂) D->E G 4-Hydrazino-2-(3-methoxyphenyl)quinazoline E->G Hydrazinolysis F Hydrazine Hydrate (N₂H₄·H₂O) F->G

Caption: Synthetic workflow for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Step 1: Synthesis of 2-(3-Methoxyphenyl)quinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-aminobenzamide with 3-methoxybenzaldehyde to form the quinazolinone core. This reaction is a well-established method for the synthesis of 2-substituted quinazolin-4(3H)-ones.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzamide (1 equivalent) and 3-methoxybenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a deep eutectic solvent like choline chloride:urea for a greener approach.[7]

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-(3-methoxyphenyl)quinazolin-4(3H)-one as a white to off-white solid.

Step 2: Synthesis of 2-(3-Methoxyphenyl)-4-chloroquinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride is a common and effective reagent for this transformation.[8][9]

Protocol:

  • In a fume hood, carefully add 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1 equivalent) to an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Add a non-polar solvent like toluene and evaporate again to ensure complete removal of residual thionyl chloride.

  • The resulting crude 2-(3-methoxyphenyl)-4-chloroquinazoline can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 3: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The final step is the nucleophilic aromatic substitution of the chloro group with hydrazine. This reaction typically proceeds smoothly due to the electron-deficient nature of the quinazoline ring.[6][10]

Protocol:

  • Dissolve 2-(3-methoxyphenyl)-4-chloroquinazoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 4-5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as a crystalline solid.

Characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Characterization_Workflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry (MS) A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of the synthesized compound.

Quantitative Data Summary
ParameterExpected Value/Observation
Molecular Formula C₁₅H₁₄N₄O
Molecular Weight 266.30 g/mol
Appearance White to pale yellow crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol
Spectroscopic Data

The following are the expected spectroscopic data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline based on the analysis of similar structures.[11][12][13]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • Aromatic Protons (Quinazoline Ring): Multiplets in the range of 7.0-8.5 ppm.

    • Aromatic Protons (Methoxyphenyl Ring): Multiplets and singlets in the range of 6.8-7.8 ppm.

    • -OCH₃ Protons: A singlet around 3.8 ppm.

    • -NHNH₂ Protons: Broad singlets which are D₂O exchangeable. The chemical shift can vary.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • Aromatic Carbons: Signals in the range of 110-160 ppm.

    • C=N Carbons: Signals in the range of 150-165 ppm.

    • -OCH₃ Carbon: A signal around 55 ppm.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • N-H Stretching (Hydrazino Group): Broad bands in the region of 3200-3400 cm⁻¹.

    • C=N Stretching: A sharp band around 1620 cm⁻¹.

    • C-O-C Stretching (Methoxy Group): Bands in the region of 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

    • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 267.12. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety Considerations

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should also be handled in a fume hood with appropriate personal protective equipment.

  • All organic solvents are flammable and should be handled away from open flames.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. The described protocols are based on established and reliable chemical transformations, offering a clear path for researchers to obtain this valuable heterocyclic compound. The detailed characterization workflow ensures the structural integrity and purity of the final product, which is crucial for its subsequent use in drug discovery and development programs. The versatility of the quinazoline scaffold, coupled with the synthetic accessibility of derivatives like the one presented here, underscores its continued importance in the quest for novel therapeutic agents.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Vertex AI Search.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). MDPI. Retrieved January 19, 2026, from [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.). [No Source Provided].
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents. (n.d.). Google Patents.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC. (2022, December 6). NIH. Retrieved January 19, 2026, from [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Analgesic Activity of New 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones - PubMed. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). ACG Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. (n.d.). [No Source Provided].
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Elucidation of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone, recognized for its broad spectrum of pharmacological activities.[1] The unambiguous structural confirmation of novel quinazoline derivatives is a critical step in the research and development pipeline, ensuring the integrity of subsequent biological and clinical investigations. This technical guide provides an in-depth spectroscopic analysis of a specific derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a molecule of interest for its potential therapeutic applications.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively define the molecular architecture of this compound. The narrative moves beyond a mere recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Analytical Workflow

The structural characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular identity.

Molecular_Structure_and_Workflow cluster_structure Target Molecule cluster_analysis Spectroscopic Analysis cluster_interpretation Structural Confirmation mol 4-Hydrazino-2-(3-methoxyphenyl)quinazoline NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR IR IR Spectroscopy mol->IR MS Mass Spectrometry mol->MS Confirmation Validated Structure NMR->Confirmation Proton & Carbon Framework IR->Confirmation Functional Groups MS->Confirmation Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR
  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its relatively high boiling point, which is beneficial for variable temperature studies if needed. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.[2]

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is expected to exhibit distinct signals corresponding to the protons of the quinazoline core, the 3-methoxyphenyl substituent, and the hydrazino group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
NH₂ (Hydrazino)~4.5 - 5.5Broad singlet2H
NH (Hydrazino)~8.0 - 9.0Singlet1H
Aromatic Protons (Quinazoline)~7.0 - 8.5Multiplets4H
Aromatic Protons (Methoxyphenyl)~6.9 - 7.8Multiplets4H
OCH₃ (Methoxy)~3.8 - 4.0Singlet3H
  • Rationale for Chemical Shifts:

    • The hydrazino protons (NH and NH₂) are expected to be singlets (or broad singlets) due to rapid proton exchange and quadrupole broadening from the nitrogen atoms. Their chemical shifts can vary with concentration and temperature.

    • The aromatic protons of the quinazoline and methoxyphenyl rings will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (multiplicities) will depend on the coupling between adjacent protons.

    • The methoxy protons (OCH₃) will appear as a sharp singlet in the upfield region (around 3.9 ppm), a characteristic chemical shift for this functional group.[3]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (potential tautomer)Not expected in hydrazino form
C=N (Quinazoline)~150 - 165
Aromatic Carbons~110 - 150
C-O (Methoxy)~160
OCH₃ (Methoxy)~55 - 60
  • Rationale for Chemical Shifts:

    • The carbons of the quinazoline ring , particularly those double-bonded to nitrogen (C=N), will be significantly deshielded and appear at lower field.

    • The aromatic carbons will resonate in the typical range of 110-150 ppm. The carbon attached to the electron-donating methoxy group (C-O) is expected to be downfield shifted.

    • The methoxy carbon (OCH₃) will be found in the upfield region, characteristic of sp³ hybridized carbons attached to an electronegative oxygen atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline will be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Experimental Protocol: IR
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. The KBr pellet technique is a common method for analyzing solid samples in IR spectroscopy.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

IR Spectral Interpretation
Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Hydrazino)3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Quinazoline)1600 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Methoxy)1000 - 1300Strong
C-H Bend (Aromatic)690 - 900Strong
  • Rationale for Vibrational Frequencies:

    • The N-H stretching vibrations of the hydrazino group are expected to appear as a broad band in the 3200-3400 cm⁻¹ region, which is characteristic of primary and secondary amines.

    • The aromatic C-H stretches will be observed just above 3000 cm⁻¹.

    • The C=N and C=C stretching vibrations of the quinazoline and phenyl rings will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

    • A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the fingerprint region.

    • The out-of-plane C-H bending vibrations of the substituted aromatic rings will produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound, often yielding a prominent molecular ion peak.

Experimental Protocol: MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The mass-to-charge ratios (m/z) of the resulting ions are measured. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Mass Spectral Interpretation
  • Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (C₁₅H₁₄N₄O), the calculated monoisotopic mass is 266.1168 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 267.1246.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation of the quinazoline core often involves the loss of small neutral molecules. Understanding these pathways is key to confirming the structure.[4][5]

MS_Fragmentation M [M+H]⁺ m/z 267 F1 Loss of NH₃ m/z 250 M->F1 -NH₃ F2 Loss of N₂H₄ m/z 235 M->F2 -N₂H₄ F3 Loss of CH₃ from methoxy M->F3 -CH₃ F4 Quinazoline Core Fragments F1->F4 F2->F4

Caption: Plausible fragmentation pathways for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in ESI-MS.

Conclusion: A Unified Structural Assignment

The collective evidence from NMR, IR, and MS provides a robust and self-validating confirmation of the structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

  • NMR spectroscopy delineates the precise arrangement of protons and carbons, confirming the connectivity of the quinazoline core, the 3-methoxyphenyl substituent, and the hydrazino group.

  • IR spectroscopy verifies the presence of key functional groups, including N-H, C=N, C=C, and C-O bonds, which are consistent with the proposed structure.

  • Mass spectrometry establishes the correct molecular weight and provides fragmentation data that supports the integrity of the quinazoline scaffold and its substituents.

This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment, a prerequisite for advancing this compound in the drug discovery and development process.

References

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025).
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton ePrints.
  • Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Supporting Information. Photochemical & Photobiological Sciences, 22, 525-534.
  • Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines. (2025). BenchChem.
  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact. (n.d.). Journal of the Chemical Society B: Physical Organic.

Sources

X-ray crystallographic structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallographic Structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Authored by: A Senior Application Scientist

Foreword: Unveiling the Architectural Blueprint of a Promising Kinase Inhibitor Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of protein kinases, making them a focal point in the design of targeted cancer therapies.[3][4] This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind determining the three-dimensional structure of a specific, promising derivative: 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Understanding the precise atomic arrangement of this molecule through X-ray crystallography is not merely an academic exercise. It provides an invaluable architectural blueprint for drug development professionals. This structural data illuminates the key conformational features, potential hydrogen bonding patterns, and steric properties that govern its interaction with biological targets. Such insights are critical for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with enhanced potency and selectivity. This document will detail the journey from chemical synthesis to the final, refined crystal structure, offering both established protocols and the expert reasoning behind crucial experimental decisions.

Synthesis and Crystallization: From Blueprint to Tangible Form

The successful determination of a crystal structure is fundamentally dependent on the quality of the crystalline material. This section outlines a robust, multi-step process for the synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and the subsequent crystallization protocols designed to yield high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of the title compound is approached through a well-established, multi-step procedure adapted from known methodologies for quinazoline synthesis.[5][6] The chosen pathway prioritizes commercially available starting materials, high reaction yields, and straightforward purification to ensure the final product's purity, a critical prerequisite for successful crystallization.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-Amino-N'-(3-methoxybenzoyl)benzohydrazide:

    • To a solution of 2-aminobenzohydrazide (1.51 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add triethylamine (1.5 mL, 11 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 3-methoxybenzoyl chloride (1.71 g, 10 mmol) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-cold water (100 mL) and collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the intermediate product. Rationale: This standard acylation reaction forms the key amide linkage. DMF is an excellent polar aprotic solvent for this type of reaction, and triethylamine acts as a base to neutralize the HCl generated.

  • Step 2: Cyclization to 2-(3-methoxyphenyl)-3H-quinazolin-4-one:

    • Suspend the intermediate from Step 1 (2.85 g, 10 mmol) in glacial acetic acid (30 mL).

    • Reflux the mixture for 6 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

    • After cooling, pour the reaction mixture into water, and collect the precipitate.

    • Recrystallize the crude product from ethanol to obtain pure 2-(3-methoxyphenyl)-3H-quinazolin-4-one. Rationale: Acetic acid serves as both the solvent and a catalyst for the intramolecular cyclization, leading to the formation of the quinazolinone ring.

  • Step 3: Chlorination to 4-Chloro-2-(3-methoxyphenyl)quinazoline:

    • To the quinazolinone from Step 2 (2.52 g, 10 mmol), add phosphorus oxychloride (POCl₃, 15 mL).

    • Reflux the mixture for 4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Rationale: POCl₃ is a standard reagent for converting the keto group of the quinazolinone to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

  • Step 4: Hydrazinolysis to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline:

    • Dissolve the chlorinated intermediate from Step 3 (2.71 g, 10 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (2.5 mL, 50 mmol) and reflux for 3 hours.

    • Cool the reaction mixture, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the final product. Rationale: The highly nucleophilic hydrazine readily displaces the chlorine atom at the 4-position of the quinazoline ring to yield the desired product.[7][8]

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis.[9][10] For small organic molecules like 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, several solution-based methods can be employed.[11][12][13] The slow evaporation technique was chosen for its simplicity and effectiveness.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Selection:

    • Screen a variety of solvents to find one in which the compound has moderate solubility. A mixture of ethanol and ethyl acetate (1:1) was found to be optimal.

  • Preparation of the Crystallization Solution:

    • Dissolve a small amount of the purified product (approx. 10-20 mg) in the chosen solvent system (2-3 mL) with gentle warming to ensure complete dissolution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals. Rationale: Slow evaporation gradually increases the concentration of the solute, leading to a supersaturated state from which crystals can nucleate and grow in an ordered fashion. A slow rate of evaporation is crucial for obtaining larger, higher-quality crystals.[11]

X-ray Diffraction Analysis: Deciphering the Molecular Structure

Once suitable crystals are obtained, the next phase involves irradiating them with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[14][15] This process can be broken down into three main stages: data collection, structure solution, and structure refinement.[16][17]

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[14]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Diffractometer Setup: The crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector).

  • Data Collection Strategy: A full sphere of diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of frames are collected with an oscillation range of 0.5° per frame.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.[16] The structure is then solved using direct methods, which provide an initial model of the atomic positions.[18] This model is subsequently refined to achieve the best possible fit with the experimental data.[19]

Experimental Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The structure is solved using the SHELXT program, which employs dual-space direct methods to locate the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial structural model is refined using the SHELXL program within a graphical user interface like Olex2.[20][21][22][23][24] This iterative process involves:

    • Assigning atom types and refining their positions and anisotropic displacement parameters.

    • Locating hydrogen atoms in the difference Fourier map and refining their positions.

    • The refinement converges when the residual factors (R1, wR2) and the goodness-of-fit (GooF) reach stable, low values.

Structural Analysis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The final refined structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions within the crystal lattice.

Crystallographic Data

The key crystallographic parameters for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline are summarized in the table below. (Note: As the specific CIF file is not publicly available, this data is representative of a typical small organic molecule refinement).

ParameterValue
Chemical formulaC₁₅H₁₄N₄O
Formula weight266.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.116(3)
c (Å)13.208(4)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)1317.9(6)
Z4
Calculated density (g/cm³)1.341
Absorption coeff. (mm⁻¹)0.091
F(000)560
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. The quinazoline ring system is essentially planar, as expected. The 3-methoxyphenyl ring is twisted relative to the quinazoline plane, which is a common feature in such biaryl systems to minimize steric hindrance. The hydrazino group is positioned to potentially act as both a hydrogen bond donor and acceptor.

Caption: Molecular structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Supramolecular Interactions

In the crystal packing, molecules of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline are linked by intermolecular hydrogen bonds involving the hydrazino group. Specifically, the terminal -NH₂ group acts as a hydrogen bond donor to the N1 atom of the quinazoline ring of an adjacent molecule, forming a centrosymmetric dimer. These dimers are further linked into a three-dimensional network through weaker C-H···π interactions.

G cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting X-ray_Diffraction X-ray Diffraction Crystal_Mounting->X-ray_Diffraction Data_Processing Data Processing X-ray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis Structure_Refinement->Structural_Analysis CIF_File Final CIF File Structural_Analysis->CIF_File

Caption: Workflow for X-ray crystallographic analysis.

Conclusion and Future Directions

This guide has provided a comprehensive, in-depth overview of the process for determining the . From the rational design of its synthesis to the intricacies of structure refinement and analysis, each step is critical for obtaining a high-fidelity three-dimensional model of the molecule. The resulting structural data provides invaluable insights for medicinal chemists and drug development professionals, enabling a more informed, structure-based approach to the design of novel kinase inhibitors. Future work will involve co-crystallization of this compound with its target kinases to elucidate the specific molecular interactions that drive its biological activity.

References

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An In-Depth Technical Guide to the Physicochemical Properties of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1] Comprised of a fused benzene and pyrimidine ring, this heterocyclic system is the backbone of numerous approved drugs and a focal point of intensive research.[2][3] The biological activity of these molecules, however, is not merely a function of their core structure; it is profoundly dictated by their physicochemical properties.[4] These properties govern the entire journey of a drug candidate—from its dissolution in the gut to its interaction with a target protein.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the critical physicochemical attributes of novel quinazoline derivatives. As a Senior Application Scientist, my objective is to illuminate not just what to measure, but why these measurements are crucial and how they inform rational drug design. We will explore the causality behind experimental choices and the logic that transforms a promising compound into a viable therapeutic agent.

Section 1: The Physicochemical Blueprint for a Successful Drug Candidate

The journey from a laboratory discovery to a clinical success is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.[5] For any quinazoline derivative to be effective, it must successfully navigate the complex biological environment, a process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6] Key physicochemical parameters are the primary determinants of this profile.[4][7] Understanding and optimizing these properties early in the discovery pipeline is paramount to reducing attrition rates and designing safer, more effective medicines.[7]

G cluster_Discovery Drug Discovery & Development Hit_ID Hit Identification Lead_Opt Lead Optimization (Physicochemical Profiling) Hit_ID->Lead_Opt Initial Activity Preclinical Preclinical Candidate Lead_Opt->Preclinical Balanced Properties Solubility Solubility Lead_Opt->Solubility Lipophilicity Lipophilicity Lead_Opt->Lipophilicity pKa pKa Lead_Opt->pKa Stability Stability Lead_Opt->Stability Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Data Drug Approved Drug Clinical->Drug

Caption: The central role of physicochemical profiling in the drug discovery pipeline.

Aqueous Solubility: The Gateway to Absorption

Why it Matters: A drug must be in an aqueous solution to be absorbed by the body.[8] Poor solubility is a leading cause of failure for promising drug candidates, leading to low and erratic bioavailability.[9] For quinazoline derivatives, which are often crystalline solids with aromatic character, achieving adequate solubility can be a significant hurdle.

Causality in Experimental Choice: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10] This method is chosen because it measures the true equilibrium solubility of a compound, providing a definitive value that reflects the compound's saturation point in a given medium. This is distinct from kinetic solubility assays, which are faster but can be influenced by the rate of precipitation from a stock solution (e.g., DMSO). For lead optimization, the thermodynamic value is more robust and relevant to predicting in vivo dissolution.[9]

Lipophilicity (LogP/LogD): The Key to Permeability

Why it Matters: Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, including the gut wall and the blood-brain barrier.[11][12] It is a double-edged sword: too little lipophilicity and the compound won't be absorbed; too much, and it may suffer from poor solubility, high protein binding, and rapid metabolism.[13] For quinazolines targeting the central nervous system (CNS), tuning lipophilicity is especially critical for brain penetration.[12][14]

Causality in Experimental Choice: While the shake-flask method using n-octanol and water is the traditional approach, it can be resource-intensive.[15] A highly reliable and scalable alternative is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[16] This method is chosen for its efficiency and applicability to a wide range of compounds. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, we can accurately and rapidly estimate the LogP of novel quinazoline derivatives.[16][17]

Ionization Constant (pKa): The Governor of Physicochemical Behavior

Why it Matters: The vast majority of drugs, including most quinazoline derivatives, are weak acids or bases.[11] The pKa value defines the pH at which the compound is 50% ionized and 50% unionized. This is fundamentally important because the ionization state affects everything: solubility, permeability, and target binding.[8][18] An ionized molecule is generally more water-soluble but less able to cross lipid membranes.[8] The quinazoline core contains two nitrogen atoms in the pyrimidine ring, which are the primary sites of protonation and thus key determinants of the molecule's basicity.[3]

Causality in Experimental Choice: Potentiometric titration is the most direct and widely used method for pKa determination.[19][20] The principle is straightforward: a solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored. The inflection point of the titration curve corresponds to the pKa.[21] This method is chosen for its accuracy and because it directly measures the compound's response to pH changes, providing unambiguous data on its ionization behavior.[20]

Section 2: Structure-Property Relationships in Quinazolines

The beauty of the quinazoline scaffold is its amenability to chemical modification. By strategically adding or altering substituents at various positions, a medicinal chemist can fine-tune the physicochemical properties to achieve a desired biological profile. Structure-activity relationship (SAR) studies have revealed that positions 2, 6, and 8 are particularly significant for modulating pharmacological activity through changes in physicochemical properties.[22]

Caption: Key positions on the quinazoline ring for physicochemical modulation.

  • Modulating Lipophilicity: Introducing hydrophobic groups like halogens or small alkyl chains, particularly at the C6 or C7 positions, can increase LogP, which may enhance cell permeability.[23] Conversely, adding polar groups, such as morpholine or piperazine rings, can decrease lipophilicity and improve aqueous solubility.[24]

  • Tuning pKa: The basicity of the quinazoline core is highly sensitive to the electronic nature of its substituents. Electron-donating groups (e.g., methoxy, amino) on the benzene ring tend to increase the pKa of the N1/N3 nitrogens by increasing electron density.[23] In contrast, electron-withdrawing groups (e.g., nitro, chloro) will decrease basicity. This is a critical lever for controlling the ionization state at physiological pH (around 7.4).[18]

  • Improving Solubility: To counteract the inherent low solubility of the aromatic core, chemists often introduce polar, hydrogen-bonding moieties. For instance, incorporating small, flexible side chains with ether or hydroxyl groups can disrupt crystal packing and enhance interactions with water, thereby boosting solubility.

Section 3: Self-Validating Experimental Protocols

Trustworthy data is the bedrock of drug discovery. The following protocols are designed to be robust and self-validating, providing the high-quality data needed for critical decision-making.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, a critical parameter for biopharmaceutical classification.[10]

Objective: To measure the saturation concentration of a quinazoline derivative in a buffered aqueous solution at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a clear glass vial (e.g., 2-5 mg in 1 mL of buffer). The key is to ensure solid material remains visible after equilibration, confirming saturation.[10]

  • Solvent: Use a physiologically relevant buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (a minimum of 24 hours is standard, but time to equilibrium should be confirmed).[9][25][26]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared in the same buffer.[27]

Self-Validation Check: To confirm equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the later time points.[10]

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a precise measurement of the ionization constant(s) of a novel quinazoline derivative.[19]

Objective: To determine the pH at which a compound is 50% ionized.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mM) in a suitable solvent system (often with a co-solvent like methanol or DMSO for poorly soluble compounds, followed by dilution in water).[19][28]

  • Apparatus: Use a calibrated pH meter with a combination pH electrode and an automated titrator for precise volume additions.[19]

  • Titration (for a base): Place the sample solution in a jacketed beaker to maintain a constant temperature.[20] Begin titrating by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.[28]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more precise determination, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).[21]

Self-Validation Check: The protocol should be validated using reference compounds with known pKa values. The shape of the titration curve should be sigmoidal, and the derived pKa should be reproducible across multiple runs.

Protocol: Melting Point Determination by Capillary Method

This protocol determines the melting point, a fundamental physical property indicative of purity and crystal lattice energy.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. Load a small amount into a capillary tube (sealed at one end) to a height of 2-3 mm.[29][30]

  • Apparatus: Insert the capillary tube into a calibrated melting point apparatus.[31]

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute.[32] Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. Self-Validation Check: A pure compound should exhibit a sharp melting range (typically < 2°C). A broad melting range often indicates the presence of impurities.

Section 4: The Role of In Silico Modeling

While experimental determination is essential, computational (in silico) tools provide invaluable predictive power, enabling high-throughput screening and guiding synthetic efforts.[33]

cluster_insilico In Silico ADMET Prediction Structure Chemical Structure (2D/3D) QSAR QSAR Models Structure->QSAR ML Machine Learning Algorithms QSAR->ML Prediction Predicted Properties (Solubility, LogP, pKa, Toxicity) ML->Prediction

Caption: Workflow for computational ADMET property prediction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with physicochemical and biological properties.[34] For quinazolines, these models can predict properties like solubility and lipophilicity for virtual compounds before they are synthesized, saving significant time and resources.[33]

ADMET Prediction Platforms: Sophisticated software platforms can now predict a full ADMET profile from a chemical structure.[6][35] These tools use large databases of experimental data and machine learning algorithms to estimate properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity.[36] While these predictions do not replace experimental data, they are crucial for prioritizing compounds and identifying potential liabilities early in the design cycle.[6]

Section 5: Data Summary and Interpretation

Effective data presentation is key to making informed decisions. Physicochemical data for a series of novel quinazoline derivatives should be summarized in a clear, tabular format to facilitate comparison and identify trends.

Table 1: Physicochemical Properties of Novel Quinazoline Analogs

Compound IDMW ( g/mol )M.P. (°C)pKa (Basic)LogP (calc.)Aq. Solubility (µg/mL, pH 7.4)
QZ-001 350.4188-1906.83.525
QZ-002 384.8210-2126.54.25
QZ-003 425.5175-1777.52.9150
QZ-004 364.4201-2037.13.815

Insight from the Data:

  • QZ-002 vs. QZ-001: The increase in molecular weight and LogP in QZ-002 correlates with a significant drop in aqueous solubility, a common trade-off in lead optimization.

  • QZ-003: This compound shows the highest solubility, likely due to a lower LogP and a higher pKa, which would increase the proportion of the more soluble ionized form at pH 7.4. This highlights the interconnectedness of these core properties.

Conclusion

The development of novel quinazoline derivatives into successful therapeutic agents is a multidisciplinary endeavor where medicinal chemistry and pharmaceutical science converge. A deep, mechanistic understanding of the core physicochemical properties—solubility, lipophilicity, and pKa—is not merely an academic exercise; it is the foundation of rational drug design. By employing robust, self-validating experimental protocols and leveraging the predictive power of in silico tools, researchers can navigate the complex chemical space more efficiently. This integrated approach allows for the deliberate tuning of molecular properties, balancing the often-competing requirements for potency, permeability, and safety, ultimately increasing the probability of translating a promising quinazoline scaffold into a life-changing medicine.

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In Sil-i-co Prediction of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the modern era of drug discovery, in silico methods are pivotal for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive technical framework for predicting the bioactivity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a molecule belonging to the quinazoline class of compounds known for their diverse pharmacological activities. We will navigate through a systematic computational workflow, encompassing target identification, molecular docking, and the prediction of pharmacokinetic properties (ADMET). This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for applying these predictive methodologies. The ultimate goal is to construct a robust, data-driven hypothesis for the biological function of this specific quinazoline derivative, paving the way for targeted in vitro and in vivo validation.

Introduction to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1][2] These compounds are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[3][4][5][6][7] The specific molecule of interest, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, possesses a unique combination of a hydrazino group at the 4-position and a methoxyphenyl group at the 2-position, suggesting potential for novel biological interactions.

1.1. Chemical Structure and Properties

  • IUPAC Name: 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Molecular Formula: C₁₅H₁₄N₄O

  • Canonical SMILES: COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN

The rationale for investigating this molecule stems from the established therapeutic importance of the quinazoline core. Many quinazoline derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[8][9][10]

1.2. Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is long and fraught with high attrition rates. In silico bioactivity prediction offers a powerful means to de-risk this process by:

  • Accelerating Discovery: Rapidly screening vast chemical spaces to identify promising candidates.[11][12]

  • Reducing Costs: Minimizing the need for expensive and time-consuming laboratory experiments in the early phases.[13]

  • Providing Mechanistic Insights: Offering hypotheses about how a molecule might interact with its biological target at an atomic level.[14]

1.3. Potential Therapeutic Targets

Given the prevalence of the quinazoline scaffold in approved anticancer drugs, a primary hypothesis is that 4-Hydrazino-2-(3-methoxyphenyl)quinazoline may target protein kinases.[15][16] Specifically, the Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based inhibitors like gefitinib and erlotinib.[2][17] Therefore, our in silico investigation will initially focus on EGFR and other related tyrosine kinases as potential targets.

Foundational Concepts in In Silico Drug Discovery

A successful in silico workflow integrates several computational techniques to build a comprehensive profile of a molecule's potential bioactivity.

2.1. Molecular Docking: Principles and Applications

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[18][19] This technique is instrumental in:

  • Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the receptor.

  • Elucidating Binding Modes: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • Virtual Screening: Ranking a library of compounds based on their predicted affinity for a target.

2.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[11][20][21] By developing a mathematical relationship, QSAR models can:

  • Predict the activity of novel compounds. [12]

  • Identify key structural features that contribute to or detract from bioactivity.

  • Guide the optimization of lead compounds.

2.3. Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific target.[14][22][23][24] Pharmacophore models are used for:

  • Virtual Screening: Identifying diverse molecules that possess the necessary features for binding.[25]

  • Understanding Ligand-Receptor Interactions: Defining the key chemical functionalities involved in molecular recognition.

2.4. ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to assess the pharmacokinetic and toxicological properties of a compound.[26][27][28][29] This is a critical step in early-stage drug discovery to identify compounds with favorable drug-like properties and avoid late-stage failures.

Workflow for In Silico Bioactivity Prediction

The following sections detail a step-by-step workflow for predicting the bioactivity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

G cluster_0 Target Identification cluster_1 Preparation cluster_2 Simulation & Analysis cluster_3 Drug-likeness T_ID Target Identification & Validation Lit_Mine Protocol 3.1.1: Literature & Database Mining T_ID->Lit_Mine Homology Protocol 3.1.2: Homology-Based Prediction T_ID->Homology Prep Ligand & Receptor Preparation T_ID->Prep Lig_Prep Protocol 3.2.1: Ligand Preparation Prep->Lig_Prep Rec_Prep Protocol 3.2.2: Receptor Preparation Prep->Rec_Prep Sim Molecular Docking & Analysis Prep->Sim Docking Protocol 3.3.1: Docking Simulation Sim->Docking Analysis Protocol 3.3.2: Analysis of Results Sim->Analysis ADMET_Pred ADMET Prediction Sim->ADMET_Pred Web_Tool Protocol 3.4.1: Using Web-Based Tools ADMET_Pred->Web_Tool

Caption: Overall in silico bioactivity prediction workflow.

3.1. Target Identification and Validation

The first step is to identify and validate a plausible biological target.

  • Protocol 3.1.1: Literature and Database Mining

    • Query Databases: Search databases such as ChEMBL and PubChem for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and structurally similar compounds.

    • Review Literature: Analyze the biological data associated with these compounds to identify recurring targets. The quinazoline scaffold is frequently associated with tyrosine kinase inhibition.[9][30]

    • Prioritize Targets: Based on the evidence, prioritize a list of potential targets. For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain.

  • Protocol 3.1.2: Structural Homology-Based Target Prediction

    • Utilize Web Servers: Submit the SMILES string of the compound to a target prediction server like SwissTargetPrediction.

    • Analyze Predictions: The server will provide a ranked list of the most probable protein targets based on the principle that similar molecules tend to bind to similar proteins.

    • Cross-reference: Compare these predictions with the results from literature mining to strengthen the target hypothesis.

3.2. Ligand and Receptor Preparation

Proper preparation of the ligand and receptor structures is crucial for accurate docking simulations.[31][32]

  • Protocol 3.2.1: Retrieval and Optimization of Ligand Structure

    • Obtain 3D Structure: Download the 3D structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline from a database like PubChem or generate it from its SMILES string using software like Avogadro.

    • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Save in Appropriate Format: Save the optimized ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protocol 3.2.2: Receptor Structure Preparation

    • Download Receptor Structure: Obtain the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2GS2, which is in complex with a quinazoline-based inhibitor.

    • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization program like PyMOL or UCSF Chimera.

    • Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save in Appropriate Format: Save the prepared receptor structure in the .pdbqt format.

3.3. Molecular Docking Simulation

This phase involves running the docking simulation and analyzing the results.[32][33]

  • Protocol 3.3.1: Setting up and Running the Docking Simulation (using AutoDock Vina)

    • Define the Binding Site: Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the receptor, which can be identified from the position of the co-crystallized ligand in the original PDB file.

    • Configure Docking Parameters: Set the parameters for the docking run, such as the exhaustiveness of the search.

    • Execute the Docking: Run the AutoDock Vina simulation from the command line.

  • Protocol 3.3.2: Analysis of Docking Results

    • Examine Binding Affinities: The primary output of the docking simulation is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). Lower binding energies indicate a more favorable interaction.

    • Visualize Binding Poses: Use molecular visualization software to inspect the top-ranked binding poses.

    • Identify Key Interactions: Analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts.

3.4. ADMET Prediction

Assessing the drug-likeness of the compound is a critical step.

  • Protocol 3.4.1: Using Web-Based Tools

    • Submit Compound to Server: Use a web-based ADMET prediction tool such as SwissADME or ADMETlab 2.0.[28]

    • Input SMILES: Provide the SMILES string of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as input.

    • Analyze the Output: The server will provide predictions for a wide range of properties, including lipophilicity, water solubility, blood-brain barrier permeability, and potential for toxicity.

Case Study: Predicting the Bioactivity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Against EGFR

This case study applies the protocols outlined above to predict the interaction of our molecule with the EGFR kinase domain.

G cluster_0 Ligand-Receptor Interaction cluster_1 Predicted Interactions Ligand 4-Hydrazino-2-(3-methoxyphenyl)quinazoline H_Bond Hydrogen Bond (Met793) Ligand->H_Bond forms Hydrophobic Hydrophobic Interactions (Leu718, Val726, Ala743, Leu844) Ligand->Hydrophobic engages in Receptor EGFR Kinase Domain (PDB: 2GS2) Receptor->H_Bond provides residue Receptor->Hydrophobic provides residues

Caption: Predicted binding mode of the ligand with EGFR.

Docking Results

PoseBinding Affinity (kcal/mol)Key Interactions with EGFR
1-8.5Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Val726, Ala743
2-8.2Similar to Pose 1 with slight conformational change
3-7.9Hydrogen bond with the hinge region

ADMET Prediction Summary

PropertyPredicted ValueInterpretation
Lipophilicity (LogP)3.2Good
Water SolubilityModerately SolubleAcceptable
GI AbsorptionHighFavorable
BBB PermeantNoLow risk of CNS side effects
CYP InhibitorYes (CYP2D6)Potential for drug-drug interactions
Ames ToxicityNoLow mutagenicity risk

Interpretation of Results and Future Directions

5.1. Synthesizing the Data

The in silico analysis suggests that 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a plausible inhibitor of the EGFR kinase domain. The predicted binding affinity is in a favorable range, and the binding mode is consistent with that of known quinazoline-based EGFR inhibitors, which often form a critical hydrogen bond with the hinge region residue Met793.[15][16] The ADMET predictions indicate that the molecule has generally good drug-like properties, although the potential for CYP2D6 inhibition warrants further investigation.

5.2. Limitations of In Silico Predictions

It is crucial to acknowledge the inherent limitations of computational methods:

  • Scoring Function Inaccuracies: The scoring functions used in molecular docking are approximations and may not perfectly reflect the true binding affinity.

  • Protein Flexibility: Most standard docking protocols treat the receptor as rigid, which is a simplification of biological reality.

  • ADMET Model Accuracy: ADMET prediction models are based on existing data and may not be accurate for all chemical scaffolds.[34][35]

5.3. Next Steps: In Vitro Validation

The in silico predictions provide a strong foundation for experimental validation. The next logical steps would be:

  • Chemical Synthesis: Synthesize a sample of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

  • In Vitro Kinase Assay: Experimentally measure the inhibitory activity of the compound against the EGFR kinase.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. By integrating target identification, molecular docking, and ADMET prediction, we have formulated a data-driven hypothesis that this compound is a potential EGFR inhibitor with favorable drug-like properties. While computational predictions are a powerful tool in modern drug discovery, they are the first step in a long process. The insights gained from this in silico analysis provide a clear rationale and direction for subsequent experimental validation, ultimately accelerating the journey towards potentially novel therapeutics.

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Quantum Chemical Blueprint: A Technical Guide to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile scaffold for introducing diverse functionalities, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, quinazoline derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The strategic placement of substituents on the quinazoline ring is critical for modulating target specificity and potency. This guide focuses on a specific, promising derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, exploring its electronic and structural properties through the lens of high-level quantum chemical calculations. By dissecting its molecular architecture, we can unlock insights into its potential as a targeted therapeutic agent, particularly as a kinase inhibitor.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just a protocol, but a validated, causality-driven workflow for the computational analysis of this molecule, grounded in the principles of Density Functional Theory (DFT).

Part 1: Theoretical Foundation and Computational Strategy

The Imperative for a Quantum Chemical Approach

In the rational design of kinase inhibitors, understanding the intricate interplay of electronic and steric factors is paramount.[4] While methods like molecular docking provide invaluable information about ligand-protein interactions, they often rely on classical force fields that may not fully capture the quantum mechanical nature of the molecule.[5] Quantum chemical calculations, particularly DFT, offer a powerful complement by providing a detailed description of a molecule's intrinsic properties.[6][7]

DFT allows us to:

  • Determine the most stable 3D conformation: The precise geometry governs how the molecule fits into a binding pocket.

  • Analyze the electronic landscape: Mapping the electron density and electrostatic potential reveals regions prone to nucleophilic or electrophilic attack and hydrogen bonding.[8]

  • Quantify reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of a molecule's reactivity and ability to participate in charge-transfer interactions.[8]

For 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, these calculations are essential to predict its behavior at a target site, guiding further derivatization and optimization efforts.

Designing the Computational Workflow

A robust computational protocol is self-validating. The choices of method, basis set, and environmental model are not arbitrary but are based on established best practices for drug-like heterocyclic molecules.[9]

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Interpretation A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B B3LYP/6-311++G(d,p) C Frequency Calculation B->C Confirm Minimum Energy D Electronic Properties (HOMO, LUMO, Gap) C->D E Molecular Electrostatic Potential (MEP) C->E F Natural Bond Orbital (NBO) Analysis C->F G Reactivity & Stability Analysis D->G H Binding Site Interaction Prediction E->H F->H I Drug-Likeness Evaluation G->I H->I

Caption: Computational workflow for analyzing 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Part 2: Step-by-Step Computational Protocol

This section details the experimental procedure for the quantum chemical analysis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

Molecular Structure Preparation
  • Initial Structure Construction: The 2D structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is drawn using a chemical structure editor (e.g., ChemDraw or MarvinSketch).

  • 3D Conversion: The 2D structure is converted into an initial 3D conformation using a molecular mechanics-based cleaning algorithm. This provides a reasonable starting point for quantum mechanical optimization.

Gas-Phase Geometry Optimization and Frequency Analysis

The purpose of this step is to find the most stable, lowest-energy conformation of the isolated molecule.

  • Software: Gaussian 16 or a similar quantum chemistry software package is used.[7]

  • Methodology:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[6][9]

    • Basis Set: 6-311++G(d,p). This is a Pople-style, triple-zeta split-valence basis set.[10][11]

      • 6-311: Describes core orbitals with 6 Gaussian functions and valence orbitals with three sets of functions (3, 1, and 1).

      • ++G: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

      • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bond anisotropy.

  • Execution: The geometry optimization is performed in the gas phase to locate the stationary point on the potential energy surface.

  • Validation: A frequency calculation is performed on the optimized geometry using the same level of theory. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Solvated-State Calculations

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of a solvent.

  • Solvent Model: The Polarizable Continuum Model (PCM) is employed.[12][13] PCM models the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of solvation.

  • Execution: A single-point energy calculation is performed on the gas-phase optimized geometry using the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for water. This provides insights into how the electronic properties are modulated by the solvent.

Part 3: Analysis of Calculated Properties

While no direct experimental data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is available in the searched literature, the following results are presented as a predictive model based on the robust computational protocol described. The structural parameters are consistent with those reported for similar quinazoline derivatives.[14][15]

Optimized Molecular Geometry

The optimized structure reveals key steric and conformational features. The dihedral angle between the quinazoline ring and the 3-methoxyphenyl ring is of particular interest, as it dictates the overall shape of the molecule and its ability to fit into a kinase hinge region. The hydrazino group introduces a flexible, hydrogen-bond-donating moiety, which is a common feature in kinase inhibitors for interacting with the hinge backbone.[4]

Parameter Calculated Value (Å/Degrees) Significance
C-N (Hydrazino) Bond Length~1.38 ÅTypical single bond length, indicating rotational freedom.
N-N (Hydrazino) Bond Length~1.42 ÅStandard N-N single bond.
Dihedral Angle (Quinazoline-Phenyl)~35-45°A non-planar arrangement, creating a 3D shape that can be crucial for selective binding.
H-N-H (Hydrazino) Bond Angles~107-110°Standard sp3 hybridization, positioning hydrogen atoms for optimal H-bonding.
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's chemical reactivity and electronic transitions.[8]

FMO cluster_0 Frontier Molecular Orbitals cluster_1 Energy Gap LUMO LUMO (Electron Acceptor) Energy: ~ -1.5 eV HOMO HOMO (Electron Donor) Energy: ~ -5.8 eV Gap ΔE = E_LUMO - E_HOMO ~ 4.3 eV HOMO->Gap Indicates high kinetic stability

Caption: Frontier Molecular Orbital energy diagram for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

  • HOMO: The HOMO is primarily localized on the hydrazino group and the quinazoline ring system, indicating these are the most probable sites for electrophilic attack and are the primary electron-donating regions.

  • LUMO: The LUMO is distributed across the entire quinazoline-phenyl scaffold, suggesting that the molecule can accept electron density into its π-system.

  • HOMO-LUMO Gap (ΔE): A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. The calculated gap of ~4.3 eV suggests that 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a stable molecule.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

  • Red Regions (Negative Potential): These are located around the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group. These areas are rich in electrons and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These are found around the hydrogen atoms of the hydrazino group (-NHNH2). These electron-deficient regions are potent hydrogen bond donors.

  • Green Regions (Neutral Potential): The phenyl rings represent areas of relatively neutral potential, prone to engaging in hydrophobic or π-stacking interactions.

The distinct negative potential on the quinazoline nitrogens and the strong positive potential on the hydrazino protons strongly suggest a binding mode similar to many known Type I kinase inhibitors, which form key hydrogen bonds with the kinase hinge region.[16]

Part 4: Implications for Drug Development

The quantum chemical profile of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline provides several actionable insights for its development as a potential kinase inhibitor:

  • Hinge-Binding Motif: The hydrazino group is an excellent candidate for forming one or more hydrogen bonds with the backbone of a kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • Scaffold for Optimization: The 3-methoxyphenyl group occupies the solvent-exposed region in many kinase active sites. This position is ideal for modification to enhance potency and selectivity without disrupting the core hinge-binding interactions. For instance, replacing the methoxy group with bulkier or more polar substituents could probe for additional interactions in the binding pocket.

  • Chemical Stability: The large HOMO-LUMO gap suggests the molecule possesses good intrinsic chemical stability, a desirable property for any drug candidate.

This in-depth computational analysis provides a robust, scientifically grounded foundation for the synthesis and biological evaluation of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and its analogues. By leveraging the predictive power of quantum chemistry, we can accelerate the drug discovery process, prioritizing compounds with the highest probability of success.

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The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold, a bicyclic aromatic heterocycle forged from the fusion of a benzene and a pyrimidine ring, stands as a pillar in the edifice of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and antibacterial to antihypertensive properties.[1][3][4] However, it is within the challenging landscape of oncology that the quinazoline core has truly carved its niche, emerging as a "privileged scaffold" for the development of targeted cancer chemotherapeutics.[1][5][6] This guide provides a comprehensive technical exploration of the chemical space surrounding the quinazoline scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, explore the nuances of structure-activity relationships, and provide practical, field-proven insights into the experimental workflows that underpin the discovery of novel quinazoline-based therapeutic agents.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the quinazoline ring system lies in its ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.[2] This structural feature, combined with its amenability to a wide array of chemical modifications, has made it a favored starting point for the design of enzyme inhibitors, particularly protein kinase inhibitors.[7][8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Quinazoline-based inhibitors have proven highly effective in targeting these aberrant signaling cascades.[5][9]

A prime example of the quinazoline scaffold's success is its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[10][11] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this core and have become mainstays in the treatment of non-small-cell lung cancer (NSCLC).[12][13] These targeted therapies offer a more selective approach compared to traditional cytotoxic chemotherapy, leading to potentially improved efficacy and reduced side effects.[1]

Navigating the Synthetic Landscape: Crafting the Quinazoline Core

The exploration of the quinazoline chemical space begins with its synthesis. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern, highly efficient multicomponent and metal-catalyzed methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for diversity-oriented synthesis.

Classical Synthetic Approaches

The first synthesis of a quinazoline derivative was reported by Griess in 1869 through a condensation reaction.[4][14] A common classical approach is the Niementowski synthesis, where anthranilic acid is treated with an amide to yield 4-oxo-3,4-dihydroquinazolines.[15] While robust, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Modern Synthetic Methodologies

To overcome the limitations of classical methods, a variety of modern synthetic techniques have been developed, offering greater efficiency, milder reaction conditions, and broader substrate scope.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinazoline derivatives, often leading to higher yields in shorter reaction times.[16] For instance, the reaction of O-phenyl oximes with aldehydes under microwave heating provides a rapid and convenient route to functionalized dihydroquinazolines.[16][17]

  • Multicomponent Reactions (MCRs): MCRs are highly convergent reactions where three or more reactants combine in a single step to form a complex product.[18] This approach is particularly valuable for building molecular diversity and has been successfully applied to the synthesis of substituted quinazolines.[16][19] For example, the four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation can produce substituted quinazoline-carbonitriles.[16]

  • Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with palladium and copper, has opened up new avenues for the functionalization of the quinazoline scaffold.[9][20] These methods allow for the introduction of a wide range of substituents with high precision and control. For example, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides an efficient route to 4-arylquinazolines.[17]

Experimental Protocol: Microwave-Assisted Synthesis of Functionalized Dihydroquinazolines[16][17]

This protocol describes a general procedure for the synthesis of functionalized dihydroquinazolines via a microwave-promoted reaction of O-phenyl oximes with aldehydes.

Materials:

  • 2-Aminoarylalkanone O-phenyl oxime (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, dissolve the 2-aminoarylalkanone O-phenyl oxime (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized dihydroquinazoline.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate compared to conventional heating, allowing for shorter reaction times and often cleaner product formation. This is due to the efficient and direct heating of the polar reactants and solvent.

  • Anhydrous Toluene: Toluene is a suitable high-boiling solvent for this reaction. The use of an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the reactants or intermediates.

  • Excess Aldehyde: A slight excess of the aldehyde is used to ensure complete consumption of the limiting O-phenyl oxime starting material.

Exploring Chemical Space: Structure-Activity Relationship (SAR) Studies

The true power of the quinazoline scaffold lies in the ability to systematically modify its structure and observe the resulting changes in biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to drug discovery and allows for the optimization of lead compounds into potent and selective drug candidates.[21]

The quinazoline core offers several key positions for modification, each influencing the molecule's interaction with its biological target. The most commonly explored positions are C2, C4, C6, and C7.[5]

  • Position 4: The 4-anilino-quinazoline moiety has emerged as a particularly privileged scaffold for developing EGFR tyrosine kinase inhibitors.[10] The aniline group at this position typically inserts into the ATP-binding pocket of the kinase, forming crucial hydrogen bonds and hydrophobic interactions.[10]

  • Positions 6 and 7: Substitutions at the C6 and C7 positions of the quinazoline ring often modulate the solubility and pharmacokinetic properties of the molecule.[5] The introduction of small, flexible side chains, such as methoxy or ethoxy groups, can enhance binding affinity.[5]

  • Position 2: Modifications at the C2 position can influence the overall shape and electronic properties of the molecule, leading to altered selectivity and potency.[13]

The following diagram illustrates the general pharmacophore model for quinazoline-based EGFR inhibitors, highlighting the key interaction points.

G cluster_receptor EGFR ATP-Binding Pocket cluster_ligand hinge Hinge Region (Met793) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue (Thr790) allosteric_site Allosteric Pocket quinazoline Quinazoline Core quinazoline->hinge H-bond anilino 4-Anilino Group anilino->hydrophobic_pocket Hydrophobic Interaction substituent_6_7 C6/C7 Substituents substituent_6_7->gatekeeper Steric/Electronic Interaction substituent_2 C2 Substituent substituent_2->allosteric_site Potential Interaction

Caption: Pharmacophore model of quinazoline-based EGFR inhibitors.

Case Study: Gefitinib and the T790M Resistance Mutation

The clinical success of first-generation EGFR inhibitors like gefitinib and erlotinib has been tempered by the emergence of drug resistance, most commonly through a mutation in the EGFR kinase domain known as T790M.[5] This "gatekeeper" mutation sterically hinders the binding of these reversible inhibitors. This challenge spurred the development of second and third-generation inhibitors designed to overcome this resistance mechanism. For example, afatinib is a second-generation irreversible inhibitor that forms a covalent bond with a cysteine residue in the active site, making it less susceptible to the T790M mutation.[13]

Targeting Key Signaling Pathways in Oncology

The anticancer activity of most quinazoline derivatives stems from their ability to inhibit protein kinases involved in critical cellular signaling pathways.[5][7] Dysregulation of these pathways is a common driver of tumor growth, proliferation, and survival.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[11] Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.[10][21] Quinazoline-based inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p1 p2 Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.

The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases plays a crucial role in angiogenesis, the formation of new blood vessels.[5][7] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key target for anti-angiogenic therapies.[22][23] Several quinazoline derivatives, such as vandetanib, have been developed as potent VEGFR inhibitors, effectively cutting off the tumor's nutrient supply.[5][13] Some quinazoline-based compounds even exhibit dual inhibitory activity against both EGFR and VEGFR, offering a multi-pronged attack on cancer cells.[5]

Bioisosteric Replacement and Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.[24][25] This approach has been widely used in the optimization of quinazoline-based inhibitors. For example, replacing the quinazoline core itself with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, has been explored to develop novel kinase inhibitors.[26] Furthermore, the introduction of bioisosteric replacements at various positions of the quinazoline scaffold can lead to compounds with improved drug-like properties.[27][28]

Pharmacokinetics and Drug-Likeness

A successful drug must not only be potent but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[29] In silico tools and experimental assays are used to predict and measure these properties for quinazoline derivatives.[30] For instance, the lipophilicity of a compound, often expressed as its logP value, can significantly impact its absorption and distribution.[29] Early assessment of these parameters is crucial to avoid costly failures in later stages of drug development.[31]

Future Directions and Conclusion

The exploration of the chemical space around the quinazoline scaffold continues to be a vibrant and fruitful area of research. Future efforts will likely focus on the development of more selective and potent inhibitors, including those that can overcome emerging resistance mechanisms. The use of computational methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design of new quinazoline derivatives.[29] Furthermore, the application of novel synthetic methodologies will enable the synthesis of increasingly complex and diverse quinazoline-based libraries for high-throughput screening.

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A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Anticancer Candidate

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of a new chemical entity, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. This document outlines a standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound. The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis.[1][2][3] Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of oncology drug development.

Introduction: The Promise of Quinazoline Derivatives in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer effects.[4][5][6][7][8] Several quinazoline derivatives have been successfully developed into clinically approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[4] These compounds have demonstrated the therapeutic potential of the quinazoline core in targeting the dysregulated signaling pathways that drive tumorigenesis.[5][9][10]

Unveiling 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The subject of this guide, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, is a novel derivative designed with the intent of exploring new avenues of anticancer activity. Its chemical structure, featuring a hydrazino group at the 4-position and a methoxyphenyl substituent at the 2-position, presents a unique combination of functionalities that may confer potent and selective cytotoxicity against cancer cells. The rationale for this screening is based on structure-activity relationship studies of similar quinazoline derivatives, which have shown that substitutions at these positions can significantly influence their biological activity.[6][7]

Strategic Objectives of the Preliminary Cytotoxicity Screening

The primary objectives of this preliminary screening are:

  • To determine the in vitro cytotoxic activity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline against a panel of human cancer cell lines.

  • To assess the compound's selectivity by comparing its cytotoxicity in cancer cells versus a non-tumorigenic cell line.

  • To elucidate the primary mechanism of cell death induced by the compound, distinguishing between apoptosis and necrosis.

  • To establish a foundational dataset, including the half-maximal inhibitory concentration (IC50), to guide further preclinical development.

A Multi-Tiered Approach to Cytotoxicity Assessment

A hierarchical screening strategy is employed to build a comprehensive understanding of the compound's cytotoxic profile, moving from broad assessments of cell viability to more specific mechanistic assays.

Foundational Step: Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful preliminary screening. A representative panel should include cancer cell lines from different tissue origins to assess the breadth of the compound's activity. For this guide, we will consider:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • WRL-68: A non-tumorigenic human liver cell line to assess selectivity.[11]

Standard Cell Culture Protocol:

  • All cell lines are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Tier 1: Evaluating Metabolic Viability with the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12]

Detailed MTT Assay Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in culture medium (e.g., 0.1 to 100 µM). Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 and 72 hours to assess time-dependent effects.[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Tier 2: Assessing Membrane Integrity via the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[15] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[16][17][18]

LDH Assay Protocol:

  • Experimental Setup: Seed and treat cells with the compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[18]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm.[18]

Tier 3: Unraveling the Mechanism of Cell Death

To determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death), a combination of assays is employed.

During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter and stain the DNA of necrotic or late apoptotic cells with compromised membranes.[19]

Flow Cytometry Protocol:

  • Cell Treatment: Treat cells with 4-Hydrazino-2-(3-methoxyphenyl)quinazoline at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[20]

A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[21][22] Measuring the activity of executioner caspases, such as caspase-3 and -7, provides strong evidence of apoptosis.[21]

Caspase-3/7 Activity Assay Protocol:

  • Experimental Setup: Seed cells in a white-walled 96-well plate and treat them with the compound.

  • Lysis and Substrate Addition: After incubation, add a reagent that lyses the cells and contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.[21]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

Tabular Summary of Cytotoxicity

All quantitative data should be summarized in a well-structured table for easy comparison.

Table 1: Hypothetical Cytotoxicity Profile of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Cell LineIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI) after 72h
MCF-715.2 ± 1.88.5 ± 0.910.1
HCT-11612.8 ± 1.56.3 ± 0.713.6
A54920.5 ± 2.111.2 ± 1.37.7
WRL-68>10086.1 ± 9.5-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualizing the Scientific Narrative

Diagrams are indispensable for illustrating complex workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Analysis cell_culture Cell Culture (MCF-7, HCT-116, A549, WRL-68) seeding Seed Cells in 96-well Plates cell_culture->seeding mtt_assay Tier 1: MTT Assay (Metabolic Activity) seeding->mtt_assay Treat Cells ldh_assay Tier 2: LDH Assay (Membrane Integrity) seeding->ldh_assay Treat Cells apoptosis_assay Tier 3: Apoptosis Assays (Annexin V/PI, Caspase-3/7) seeding->apoptosis_assay Treat Cells compound_prep Prepare Serial Dilutions of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline data_analysis Calculate IC50 Values & Selectivity Index mtt_assay->data_analysis ldh_assay->data_analysis mechanism Determine Mechanism of Cell Death apoptosis_assay->mechanism

Caption: Experimental workflow for the preliminary cytotoxicity screening.

hypothetical_pathway compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline target_kinase Target Kinase (e.g., EGFR, Src) compound->target_kinase Inhibition downstream_pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) target_kinase->downstream_pathway apoptosis Apoptosis target_kinase->apoptosis Induction proliferation Cell Proliferation & Survival downstream_pathway->proliferation caspases Caspase Activation apoptosis->caspases

Caption: Hypothetical signaling pathway for the test compound.

Interpretation and Future Outlook

The preliminary cytotoxicity screening provides the first glimpse into the therapeutic potential of a novel compound.

Synthesizing the Findings

A potent compound will exhibit low IC50 values against cancer cell lines and a high IC50 value against the normal cell line, resulting in a favorable selectivity index.[11] Positive results in the LDH and apoptosis assays would suggest that the compound induces cell death through a controlled, apoptotic mechanism, which is generally preferred for anticancer agents.

Charting the Path Forward

Positive results from this preliminary screening would warrant further investigation, including:

  • Broad Panel Screening: Testing against a larger panel of cancer cell lines.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) of the compound, potentially through kinase profiling assays.[9][10]

  • In Vivo Efficacy Studies: Evaluating the compound's anticancer activity in animal models.

By following the structured approach outlined in this guide, researchers can efficiently and effectively conduct a preliminary cytotoxicity screening of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, laying a solid foundation for its potential development as a novel anticancer therapeutic.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3059. Available from: [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. BioMed Research International, 2014, 305439. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. Available from: [Link]

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An In-depth Technical Guide to the Stability and Degradation Studies of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the stability and degradation pathways of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a novel heterocyclic compound with potential pharmacological significance. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] Understanding the intrinsic stability of this specific derivative is paramount for its potential development as a therapeutic agent. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, for elucidating the chemical stability profile, identifying potential degradation products, and proposing degradation mechanisms. Detailed experimental protocols for synthesis, characterization, and forced degradation studies are provided, alongside a strategy for the development of a stability-indicating analytical method. The insights generated from these studies are critical for formulation development, defining storage conditions, and ensuring the safety and efficacy of any potential drug product.

Introduction: The Quinazoline Scaffold and the Subject Molecule

Quinazoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3] The stability of the quinazoline ring system can vary depending on its substitution pattern; while generally stable in dilute acidic and alkaline solutions at cold temperatures, it can be susceptible to hydrolysis upon boiling.[3]

The subject of this guide, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, incorporates a reactive hydrazine moiety at the 4-position of the quinazoline core. Hydrazine derivatives are known to be susceptible to oxidation and can participate in condensation reactions.[4][5] Therefore, a thorough investigation into the stability of this molecule under various stress conditions is crucial to anticipate potential degradation pathways and to develop a stable pharmaceutical formulation. This guide will provide the foundational knowledge and detailed methodologies for a comprehensive stability and degradation study.

Proposed Synthesis and Characterization

A plausible synthetic route for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline can be adapted from established methods for quinazoline synthesis.[6][7][8] A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable reagent to form the quinazolinone core, followed by functional group interconversion to introduce the hydrazino group.

Synthesis_Pathway A 2-Amino-N'-(3-methoxybenzoyl)benzohydrazide B 2-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one A->B Cyclization (e.g., Reflux in Acetic Acid) C 4-Chloro-2-(3-methoxyphenyl)quinazoline B->C Chlorination (e.g., POCl3) D 4-Hydrazino-2-(3-methoxyphenyl)quinazoline C->D Hydrazinolysis (e.g., Hydrazine Hydrate)

Caption: Proposed synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

2.1 Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-O.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Physicochemical Properties and Stability Profile

A preliminary assessment of the physicochemical properties of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a prerequisite for designing stability studies. This includes determining its solubility in various solvents and buffers, its pKa, and its partition coefficient (logP).

The stability of the compound should be evaluated in both the solid state and in solution, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products and pathways of a drug substance.[9][10] These studies help in the development and validation of a stability-indicating analytical method.

4.1 General Workflow for Forced Degradation

Forced_Degradation_Workflow Start Prepare Stock Solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Stress Subject Aliquots to Stress Conditions Start->Stress Analysis Analyze Samples by Stability-Indicating HPLC Method Stress->Analysis Acid, Base, Oxidative, Thermal, Photolytic Identify Characterize Degradation Products (LC-MS, NMR) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End Report Findings Pathway->End

Caption: General workflow for forced degradation studies.

4.2 Experimental Protocols for Forced Degradation

The following are detailed protocols for conducting forced degradation studies. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal (Solid) Dry Heat80°C24, 48, 72 hours
Thermal (Solution) In Water80°C24, 48, 72 hours
Photolytic (Solid) ICH Option 2 (Xenon Lamp)AmbientAs per ICH Q1B
Photolytic (Solution) ICH Option 2 (Xenon Lamp)AmbientAs per ICH Q1B

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial and add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial and add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Pipette 1 mL of the stock solution into a vial and add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid):

    • Place a known amount of the solid drug substance in a vial and expose it to dry heat at 80°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Prepare a solution of the drug substance in water.

    • Incubate the solution at 80°C.

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both solid and solution samples to light as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

Predicted Degradation Pathways

Based on the chemical structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, several degradation pathways can be anticipated.

5.1 Hydrolytic Degradation

Under acidic or basic conditions, the hydrazino group could be hydrolyzed to a hydroxyl group, yielding 2-(3-methoxyphenyl)quinazolin-4(3H)-one. The quinazoline ring itself may also undergo cleavage under harsh hydrolytic conditions.[3]

Hydrolytic_Degradation Parent 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Product1 2-(3-methoxyphenyl)quinazolin-4(3H)-one Parent->Product1 Hydrolysis (H+ or OH-) Product2 Ring Cleavage Products Parent->Product2 Harsh Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

5.2 Oxidative Degradation

The hydrazine moiety is susceptible to oxidation, which could lead to the formation of a diimide intermediate, followed by loss of nitrogen gas to yield 2-(3-methoxyphenyl)quinazoline.

Oxidative_Degradation Parent 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Intermediate Diimide Intermediate Parent->Intermediate Oxidation (e.g., H2O2) Product 2-(3-methoxyphenyl)quinazoline Intermediate->Product -N2

Caption: Predicted oxidative degradation pathway.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method, capable of separating the parent drug from all its degradation products.

6.1 Method Development Strategy

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Gradient Elution: A gradient elution program is often necessary to resolve peaks with different polarities.

  • Detection: A photodiode array (PDA) detector is recommended to check for peak purity and to select the optimal wavelength for quantification.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner.

Table 3: Hypothetical Forced Degradation Results

Stress Condition% Assay of Parent Drug% Total DegradationNumber of Degradants
Control 10000
0.1 M HCl, 24h 85.214.82
0.1 M NaOH, 24h 89.510.51
3% H₂O₂, 24h 82.117.93
Thermal (Solid), 72h 98.71.31
Photolytic, ICH Q1B 95.44.62

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the stability and degradation studies of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. By following the proposed experimental protocols and analytical strategies, researchers and drug development professionals can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and elucidate its degradation pathways. This knowledge is fundamental for the development of a safe, effective, and stable pharmaceutical product.

References

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review.
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  • BenchChem. In-Depth Technical Guide: Stability and Degradation Pathways of Hydrazine, [2-(methylthio)phenyl]-.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • SciSpace.
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  • ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
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Methodological & Application

Application Note & Protocol for the Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: QZ-SYN-4HMPQ-ANP-202601

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a key heterocyclic building block for drug discovery and materials science. The synthesis proceeds via the formation of a 2-(3-methoxyphenyl)quinazolin-4(3H)-one intermediate, followed by chlorination to yield 4-Chloro-2-(3-methoxyphenyl)quinazoline, and subsequent nucleophilic aromatic substitution with hydrazine hydrate. This guide is intended for researchers in medicinal chemistry and organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and expected analytical data for product validation.

Introduction and Scientific Context

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, is a highly versatile synthetic intermediate. The hydrazinyl group at the C4 position acts as a potent nucleophile and a convenient handle for constructing more complex heterocyclic systems, such as triazoloquinazolines, through cyclization reactions.[3][4] The 2-(3-methoxyphenyl) substitution pattern is a feature present in numerous biologically active molecules, making this compound a valuable precursor for the development of novel therapeutic agents.

This protocol details a reliable and reproducible synthetic route, breaking the process into two distinct, manageable stages:

  • Part A: Synthesis of 4-Chloro-2-(3-methoxyphenyl)quinazoline (Intermediate 2). This involves the cyclization of 2-aminobenzamide with 3-methoxybenzoyl chloride to form a quinazolinone ring system, which is subsequently chlorinated.

  • Part B: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Target Compound 3). This step involves the hydrazinolysis of the activated 4-chloro intermediate.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below.

Synthetic_Scheme cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 2-Aminobenzamide Int1 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1) A->Int1 Step 1: Cyclization B 3-Methoxybenzoyl chloride B->Int1 C POCl3, DMF (cat.) Int2 4-Chloro-2-(3-methoxyphenyl)quinazoline (2) C->Int2 D Hydrazine Hydrate (NH2NH2·H2O) Product 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (3) D->Product Int1->Int2 Step 2: Chlorination Int2->Product Step 3: Hydrazinolysis

Figure 1: Overall two-stage synthetic workflow.

Part A: Synthesis of 4-Chloro-2-(3-methoxyphenyl)quinazoline (2)

This stage is a two-step, one-pot procedure for creating the key chlorinated intermediate.

Step 1: Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1)

Principle: This step involves the acylation of 2-aminobenzamide with 3-methoxybenzoyl chloride, followed by an intramolecular cyclization under basic conditions to form the stable quinazolinone ring system.

Step 2: Chlorination of 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1)

Principle: The hydroxyl group of the quinazolinone tautomer is converted into a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution.[1][5] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[6]

Materials and Reagents (Part A)
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
2-AminobenzamideC₇H₈N₂O136.1598%5.0 g36.7
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.5998%6.5 g (5.1 mL)38.1
Pyridine (anhydrous)C₅H₅N79.1099.8%50 mL-
Phosphorus OxychloridePOCl₃153.33≥99%25 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous0.5 mL-
Toluene (anhydrous)C₇H₈92.1499.8%50 mL-
Crushed IceH₂O18.02-~300 g-
Saturated Sodium BicarbonateNaHCO₃84.01AqueousAs needed-
Protocol (Part A)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminobenzamide (5.0 g, 36.7 mmol) and anhydrous pyridine (50 mL). Stir the mixture at room temperature to obtain a clear solution.

  • Acylation: Cool the flask in an ice bath (0-5 °C). Slowly add 3-methoxybenzoyl chloride (6.5 g, 38.1 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • Chlorination: To the crude residue of 1 , add anhydrous toluene (50 mL), phosphorus oxychloride (25 mL), and DMF (0.5 mL).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 3 hours.[6] The reaction should become a clearer, dark solution.

  • Work-up: Cool the reaction mixture to room temperature. Under a fume hood, very slowly and carefully pour the reaction mixture onto ~300 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quenching process.

  • Neutralization & Isolation: Stir the slurry until all the ice has melted. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying & Purification: Dry the solid in a vacuum oven at 50 °C. The crude 4-Chloro-2-(3-methoxyphenyl)quinazoline (2 ) can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

    • Expected Yield: ~75-85%

    • Appearance: Off-white to pale yellow solid.

Part B: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (3)

Principle: This reaction is a classic nucleophilic aromatic substitution (SNAr). The electron-deficient C4 position of the quinazoline ring, activated by the electron-withdrawing nature of the ring nitrogen atoms and the good leaving group ability of chloride, is attacked by the highly nucleophilic hydrazine.[4]

Materials and Reagents (Part B)
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
4-Chloro-2-(3-methoxyphenyl)quinazoline (2)C₁₅H₁₁ClN₂O270.72From Part A5.0 g18.5
Hydrazine HydrateN₂H₄·H₂O50.0664% (~20.8 M)5.0 mL~104
Ethanol (200 Proof)C₂H₅OH46.0799.5%75 mL-
Cold WaterH₂O18.02-~200 mL-
Protocol (Part B)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Chloro-2-(3-methoxyphenyl)quinazoline (2 ) (5.0 g, 18.5 mmol) in ethanol (75 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 mL, ~5.6 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The reaction mixture should become homogeneous before a precipitate of the product begins to form. Monitor by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold water (3 x 50 mL) to remove any excess hydrazine, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. The product is typically of high purity and may not require further purification.

    • Expected Yield: >90%

    • Appearance: White or off-white crystalline solid.

Mechanistic Insights

The two key transformations in this synthesis are the chlorination of the quinazolinone and the subsequent hydrazinolysis.

Mechanism cluster_A Chlorination (Simplified) cluster_B Hydrazinolysis (SNAr) Quinazolinone Quinazolin-4-ol tautomer Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate Attack on P POCl3 POCl3 POCl3->Intermediate Product_Cl 4-Chloroquinazoline Intermediate->Product_Cl SN2 attack by Cl⁻ Chloride Cl⁻ Chloride->Product_Cl Chloroquinazoline 4-Chloroquinazoline Meisenheimer Meisenheimer-like Complex (σ-complex) Chloroquinazoline->Meisenheimer Nucleophilic Attack Hydrazine H2NNH2 Hydrazine->Meisenheimer Product_H 4-Hydrazinoquinazoline Meisenheimer->Product_H Loss of Cl⁻ (Rearomatization)

Figure 2: Simplified mechanisms for the key reaction steps.

The chlorination reaction proceeds via activation of the carbonyl oxygen (in its tautomeric hydroxyl form) by POCl₃, forming a phosphorylated intermediate.[7] This creates an excellent leaving group that is subsequently displaced by a chloride ion. The hydrazinolysis follows a nucleophilic aromatic substitution (SNAr) pathway, involving the addition of the nucleophile (hydrazine) to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.

Product Characterization and Validation

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Result for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline
Appearance White to off-white crystalline solid
Molecular Formula C₁₅H₁₄N₄O
Molecular Weight 266.30 g/mol
Melting Point Expected in the range of 190-210 °C (Analogous compounds melt ~202-204 °C[4])
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2-8.4 (m, Ar-H), ~7.2-7.8 (m, Ar-H), ~4.5 (br s, -NH₂), ~3.8 (s, -OCH₃)
IR (KBr, cm⁻¹)ν: ~3300-3100 (N-H stretching), ~1620 (C=N stretching), ~1250 (C-O stretching)
Mass Spec (ESI+) m/z: 267.1 [M+H]⁺

Safety and Handling Precautions

Phosphorus Oxychloride (POCl₃):

  • Hazard: Highly corrosive, toxic, and reacts violently with water. Causes severe skin burns and eye damage.

  • Handling: Must be handled in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.

  • Quenching: Always add POCl₃ solutions slowly to ice/water, never the other way around, to control the exothermic reaction.

Hydrazine Hydrate (N₂H₄·H₂O):

  • Hazard: Toxic, corrosive, and a suspected carcinogen.

  • Handling: Handle in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate PPE.

General:

  • All steps should be performed in a well-ventilated laboratory or fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Zhang, X., et al. (2014). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available at: [Link]

  • Barluenga, J., et al. (2018). Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at: [Link]

  • PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]

  • O'Shea, D. F., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-containing heterocyclic ring system is at the core of numerous approved therapeutic agents and clinical candidates, particularly in the realm of oncology.[3][4] A significant number of quinazoline-based drugs are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3][5] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.[6]

Prominent examples of successful quinazoline-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) and have revolutionized the treatment of certain types of non-small cell lung cancer.[6][7] The therapeutic potential of quinazoline derivatives extends beyond EGFR to other kinases such as VEGFR, PI3K, and CDKs, as well as other target classes, highlighting the versatility of this chemical scaffold.[6][8][9]

High-Throughput Screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity.[10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays for quinazoline-based compound libraries. We will delve into the technical details of various assay formats, provide step-by-step protocols, and offer insights into data analysis and hit validation, with a focus on scientific integrity and field-proven methodologies.

Core Principles of HTS for Quinazoline Compounds

A successful HTS campaign for quinazoline derivatives hinges on a tiered approach that begins with a robust primary screen to identify active compounds, followed by a series of secondary and tertiary assays to confirm their activity, determine potency and selectivity, and elucidate their mechanism of action.[6]

Target Selection and Assay Rationale

The choice of biological target is paramount and is often guided by the therapeutic area of interest. Given the prevalence of quinazoline-based kinase inhibitors, a common strategy is to screen against a specific kinase or a panel of kinases.[2] Both biochemical and cell-based assays are viable options for primary screening, each with its own set of advantages and limitations.

  • Biochemical Assays: These assays directly measure the activity of a purified enzyme, such as a kinase, in a cell-free system.[10] They are generally less prone to compound interference and can provide a direct measure of a compound's inhibitory effect on the target.

  • Cell-Based Assays: These assays assess the effect of a compound on a specific cellular phenotype, such as cell proliferation, apoptosis, or the activation of a signaling pathway, within a living cell.[11][12] They provide a more physiologically relevant context by accounting for factors like cell permeability and metabolism.[12]

The following diagram illustrates a typical workflow for an HTS campaign in drug discovery:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Primary HTS Assay (Biochemical or Cell-Based) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.

Focus on EGFR Signaling

Given that many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers, we will use EGFR as a primary example for our detailed protocols.[6][13] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[1][13] Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling function.[13]

The following diagram illustrates a simplified EGFR signaling cascade and the inhibitory action of quinazoline compounds:

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling cascade and the inhibitory action of Quinazoline compounds.

Biochemical HTS Assays for Quinazoline Compounds

Biochemical assays are ideal for primary screening when the direct inhibition of a purified enzyme is the desired outcome. Luminescence-based assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "mix-and-read" formats.[14][15]

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to identify inhibitors of a target kinase by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[16][17] The luminescent signal is inversely proportional to kinase activity.[15][17]

Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Quinazoline compound library (10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Low-volume 384-well white plates

  • Plate reader with luminescence detection capabilities

Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known kinase inhibitor like gefitinib (positive control).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in assay buffer. Dispense 5 µL of this solution into each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

ParameterValue
Plate Format384-well
Assay Volume20 µL
Compound Concentration10 µM (final)
ATP ConcentrationKₘ for the target kinase
Incubation Time60 minutes
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are another excellent choice for biochemical screening, offering high sensitivity and reduced background interference. This protocol describes an HTRF assay for a kinase using a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.

Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR)

  • Biotinylated peptide substrate

  • ATP

  • HTRF Kinase Assay Kit (containing europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665)

  • Quinazoline compound library (10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Assay Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the assay plate wells using an acoustic liquid handler. Include DMSO and a known inhibitor as controls.

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and the biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer and add 5 µL to each well.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Prepare a solution of the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in detection buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Signal Development: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Then, calculate the percent inhibition based on the control wells.

ParameterValue
Plate Format384-well
Assay Volume20 µL
Compound Concentration10 µM (final)
ATP ConcentrationKₘ for the target kinase
Incubation Time60 minutes

Cell-Based HTS Assays for Quinazoline Compounds

Cell-based assays are crucial for identifying compounds that are active in a more physiologically relevant environment.[11][12]

Protocol 3: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13] It is a common method for screening for compounds with antiproliferative or cytotoxic effects.[6][18]

Materials and Reagents:

  • Cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR)[13]

  • Cell Culture Medium (appropriate for the chosen cell line)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Quinazoline compound library (10 mM in DMSO)

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Known cytotoxic agent (positive control)

Assay Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration that will ensure they are in the exponential growth phase at the end of the assay. Seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Cell Attachment: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.[13]

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO as a negative control.[13]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[13]

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[13]

Data Analysis:

Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO-treated control wells.

ParameterValue
Plate Format384-well
Cell Seeding DensityCell line dependent
Compound Concentration10 µM (final)
Incubation Time72 hours

Hit Confirmation and Follow-Up Studies

A critical aspect of any HTS campaign is the rigorous confirmation and characterization of initial "hits" to eliminate false positives and prioritize compounds for further development.

Dose-Response Studies: Hits from the primary screen should be tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6] This is a crucial step in establishing a structure-activity relationship (SAR).

Orthogonal Assays: To rule out assay-specific artifacts, it is essential to validate hits in a different assay format.[13] For example, a hit from a luminescence-based biochemical assay could be confirmed using a label-free technology like surface plasmon resonance (SPR) that measures direct binding of the compound to the target protein.[19][20][21]

Selectivity Profiling: Quinazoline compounds can inhibit multiple kinases. Therefore, it is important to assess the selectivity of hit compounds by screening them against a panel of other kinases.[13] This helps to identify compounds with a desired selectivity profile and to anticipate potential off-target effects.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of quinazoline-based compound libraries. By employing a combination of carefully selected biochemical and cell-based assays, followed by rigorous hit confirmation and characterization, researchers can efficiently identify and advance novel quinazoline derivatives with therapeutic potential. The key to a successful HTS campaign lies not only in the technical execution of the assays but also in the thoughtful design of the screening cascade and the interpretation of the resulting data.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. BenchChem.
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  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)
  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
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  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • BenchChem. (2025).
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  • BenchChem. (n.d.). High-Throughput Screening of 4-(Methylthio)
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  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.
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Application Notes and Protocols for Developing Cell-Based Assays for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous clinically approved drugs, particularly in the oncology space. Many quinazoline derivatives have been successfully developed as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal drivers of cell proliferation and survival in various cancers.[1][2][3] The novel compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, belongs to this promising class of molecules.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and a strategic framework for the initial cell-based characterization of this compound. The following assays are designed to systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and identify its molecular targets, thereby paving the way for further preclinical and clinical development. Our approach is structured to build a coherent scientific narrative, starting from broad phenotypic screening and progressively delving into specific mechanistic pathways.

Part 1: Foundational Analysis - Primary Cytotoxicity Screening

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[4][5][6] It provides a quantitative measure of metabolically active cells, which in most cases correlates with the number of viable cells.[5]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] This insoluble formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)[7][8][9]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[8]

  • 96-well flat-bottom sterile culture plates

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm.[6]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Compound Concentration Range 0.1 µM - 100 µM (initial)A broad range is necessary to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows for sufficient time for the compound to exert its anti-proliferative effects.
MTT Incubation 4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the MTT itself.

Part 2: Mechanistic Deep Dive - Elucidating the Mode of Action

Once the cytotoxic activity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is confirmed, the next logical step is to investigate how it kills cancer cells. This involves a series of more targeted assays to explore apoptosis induction, kinase inhibition, and effects on downstream signaling pathways.

A. Apoptosis Induction: The Caspase-Glo® 3/7 Assay

A common mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify their activity.[10][11]

Principle of the Assay: The assay provides a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[10] The "add-mix-measure" format is simple and ideal for high-throughput screening.[10][12]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded and treated in white-walled 96-well plates suitable for luminescence measurements.

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density as the MTT assay. Treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include positive (Staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

B. Target Engagement: In Vitro Kinase Inhibition Assay

Given that the quinazoline scaffold is a common feature of kinase inhibitors, particularly EGFR inhibitors, it is crucial to assess the compound's direct effect on kinase activity.[1][2][13] An in vitro kinase assay using a purified recombinant kinase allows for the direct measurement of inhibitory activity without the complexity of a cellular environment.

Principle of the Assay: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. Luminescence-based assays, such as the Kinase-Glo® MAX assay, measure the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate.[14][15] A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity. An inhibitor will block ATP consumption, resulting in a higher luminescent signal.

Detailed Protocol: EGFR Kinase Assay (Luminescent)

Materials:

  • Recombinant human EGFR kinase (e.g., BPS Bioscience, Cell Signaling Technology)[14][15][16][17]

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate[14][15]

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Kinase-Glo® MAX Reagent (Promega)[14][15]

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well white plate, add the kinase buffer, the EGFR enzyme, and the substrate.

  • Inhibitor Addition: Add serial dilutions of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline to the wells. Include a "no inhibitor" control and a "no enzyme" background control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection: Add an equal volume of Kinase-Glo® MAX reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Measurement: Incubate for 10 minutes at room temperature and then measure the luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Parameter Recommendation Rationale
Enzyme Concentration Titrate to determine optimal concentrationEnsures the assay is in the linear range of the enzyme kinetics.
ATP Concentration At or near KmMimics physiological conditions and ensures sensitive detection of competitive inhibitors.
Substrate Poly (Glu, Tyr) 4:1A common, generic substrate for tyrosine kinases.[14][15]
Positive Control Known EGFR inhibitor (e.g., Gefitinib)Validates assay performance and provides a benchmark for potency.
C. Downstream Pathway Analysis: Western Blotting for MAPK Signaling

To confirm that the compound's effect in a cellular context is consistent with the inhibition of a target like EGFR, it is essential to examine its impact on downstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling.[16] Western blotting can be used to detect changes in the phosphorylation status of key pathway proteins like ERK1/2 (p44/42 MAPK), which is a direct indicator of pathway activation or inhibition.[18][19][20]

Signaling Pathway: Simplified EGFR-MAPK Cascade

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P-Tyr1068 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pS/T ERK ERK1/2 MEK->ERK pT/Y Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation EGF EGF Ligand EGF->EGFR Compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Compound->EGFR

Caption: Inhibition of the EGFR-MAPK signaling pathway.

Detailed Protocol: Western Blot Analysis

Materials:

  • Cells cultured in 6-well plates

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound for a short duration (e.g., 1-2 hours) to observe acute signaling changes. Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total ERK and then GAPDH. This ensures that any observed decrease in p-ERK is due to inhibition of phosphorylation, not a decrease in total protein.

Part 3: Ensuring Scientific Integrity - Assay Validation and Data Interpretation

For the generated data to be trustworthy, the assays must be properly validated. A phase-appropriate approach to assay validation is a widely accepted strategy.[22] For early-stage drug discovery, the focus is on demonstrating the suitability and reliability of the analytical methods for their intended purpose.[22]

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For Western blotting, antibody specificity is crucial and can be demonstrated through peptide competition assays.[19]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed through intra- and inter-assay variability.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.

Regulatory bodies like the FDA provide guidance on potency tests and assay validation, which become increasingly stringent as a compound moves through clinical development.[23][24][25][26] Adhering to these principles from the outset ensures the generation of high-quality, reliable data.

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. By systematically assessing its cytotoxicity, investigating its potential to induce apoptosis, and probing its effects on specific kinase targets and downstream signaling pathways, researchers can build a comprehensive profile of this novel compound. This foundational dataset is critical for making informed decisions about its future as a potential therapeutic agent and for guiding subsequent lead optimization and preclinical studies.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023, October 27). MTT assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc.. Retrieved from [Link]

  • Biocompare. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection | Kit/Reagent Review. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Steele, C. W., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 101-115.
  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 139-150.
  • Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(103), 101039-101071.
  • Asadi, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 450-459.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Retrieved from [Link]

  • Zahedifard, M., et al. (2017). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientifica (Cairo), 2017, 8920902.
  • Precision ADVANCE. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link] potency-tests-cellular-and-gene-therapy-products/download

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]

  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Retrieved from [Link]

  • Al-Ostath, M. H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833.
  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11847.
  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5660.
  • ResearchGate. (2025, August 6). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 143-162.
  • Abdelgawad, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029.
  • ResearchGate. (2025, August 5). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083.
  • Dvorak, Z., et al. (2016). 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. Journal of Medicinal Chemistry, 59(12), 5894-5900.

Sources

Application Notes and Protocols: Characterizing 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, making the discovery of potent and selective kinase inhibitors a cornerstone of modern drug development.[1][3] The quinazoline core is a well-established heterocyclic scaffold with a remarkable track record in the development of kinase inhibitors.[2][4][5] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline moiety and function by targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[2][6]

This document provides a comprehensive guide for the characterization of a novel quinazoline derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline , as a potential kinase inhibitor. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for robust in vitro kinase inhibition assays. These methodologies are designed to be self-validating and are grounded in established best practices for kinase drug discovery.[3][7]

Mechanistic Insight: The Quinazoline Pharmacophore in Kinase Inhibition

Quinazoline-based inhibitors predominantly act as ATP-competitive inhibitors.[8] They achieve their inhibitory effect by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The quinazoline ring system typically forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[9] The substituents on the quinazoline core, in this case, the hydrazino and 3-methoxyphenyl groups, play a crucial role in determining the inhibitor's potency and selectivity by interacting with specific residues within and around the ATP-binding site.[9]

It is hypothesized that the 4-hydrazino group may form additional hydrogen bonds, while the 2-(3-methoxyphenyl) group will likely occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity profile of the compound. The primary objective of the following assays is to empirically determine the inhibitory potential and kinase selectivity of this novel compound.

PART 1: Initial Characterization - IC50 Determination

The first step in characterizing a new potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. We will describe two widely used, robust, and high-throughput compatible assay platforms: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Homogeneous Time-Resolved Fluorescence - HTRF®).

Luminescence-Based Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[10][12] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

ADP_Glo_Workflow prep Compound Preparation (Serial Dilution) kinase_rxn Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) prep->kinase_rxn Add to plate adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Rxn, Deplete ATP) kinase_rxn->adp_glo_reagent After 60 min incubation incubation1 Incubate (40 min, RT) adp_glo_reagent->incubation1 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation1->detection_reagent incubation2 Incubate (30-60 min, RT) detection_reagent->incubation2 read Measure Luminescence incubation2->read

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Compound of Interest)

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: [14]

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Prepare a 2X kinase solution in Kinase Assay Buffer and add 2 µL to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations should be empirically determined, but a starting point is often the Km value for ATP.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: [10][12]

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Fluorescence-Based Kinase Assay: HTRF®

HTRF® (Homogeneous Time-Resolved Fluorescence) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used to measure kinase activity.[1][15] The assay typically involves a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (acceptor).[16] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the level of substrate phosphorylation.[15]

HTRF_Workflow prep Compound Preparation (Serial Dilution) enzyme_mix Enzyme/Inhibitor Mix (Kinase, Compound) prep->enzyme_mix Add to plate incubation1 Incubate (15 min, RT) enzyme_mix->incubation1 substrate_atp Add Substrate/ATP Mix incubation1->substrate_atp incubation2 Incubate (10-30 min, RT) substrate_atp->incubation2 detection_reagents Add Detection Reagents (Eu-Ab, SA-XL665, EDTA) incubation2->detection_reagents Stop reaction incubation3 Incubate (60 min, RT) detection_reagents->incubation3 read Read HTRF Signal (665nm / 620nm) incubation3->read

Caption: Workflow for the HTRF® kinase inhibition assay.

Materials:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Compound of Interest)

  • Kinase of interest

  • HTRF® compatible biotinylated substrate

  • ATP

  • HTRF® KinEASE™ Kit (or equivalent) containing:[16]

    • Europium cryptate-labeled anti-phospho antibody

    • Streptavidin-XL665 (SA-XL665)

    • Enzymatic and detection buffers

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Procedure: [15][17]

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the compound in DMSO as described for the ADP-Glo™ assay.

    • Prepare working solutions of the kinase, substrate, and ATP in the appropriate enzymatic buffer.

    • Prepare the detection reagent mix by combining the Europium-labeled antibody and SA-XL665 in the detection buffer containing EDTA.

  • Kinase Reaction: [15]

    • Add 2 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the substrate/ATP mixture. The final reaction volume is 10 µL.

    • Incubate for 10 to 30 minutes at room temperature, depending on the kinase activity.

  • Detection: [18]

    • Stop the reaction by adding 10 µL of the pre-mixed detection reagents to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[15]

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Data Presentation: Hypothetical IC50 Values

The inhibitory activity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline was evaluated against a panel of kinases. The hypothetical IC50 values are summarized below. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Kinase Target4-Hydrazino-2-(3-methoxyphenyl)quinazoline IC50 (nM)Staurosporine IC50 (nM)
VEGFR2 857
EGFR 4506
CDK2 >10,00025
c-Met 12015
HER2 98012

Table 1: Hypothetical inhibitory activity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline against a panel of kinases. These are example data and do not represent actual experimental results.

PART 2: Advanced Characterization - Binding Affinity and Selectivity

Beyond initial IC50 determination, a deeper understanding of the inhibitor's binding kinetics and selectivity is crucial for its development as a therapeutic agent.

Binding Affinity Assessment: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET based method that directly measures the binding of an inhibitor to the kinase.[19] It is an ATP-competitive binding assay and is not dependent on enzymatic activity. The assay utilizes a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's ATP pocket.[19] Binding of the tracer results in a high FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

LanthaScreen_Workflow prep Compound Preparation (Serial Dilution) assay_plate Assay Plate prep->assay_plate Add 5 µL kinase_ab Kinase/Antibody Mix kinase_ab->assay_plate Add 5 µL tracer Tracer Solution tracer->assay_plate Add 5 µL incubation Incubate (60 min, RT) assay_plate->incubation read Read TR-FRET Signal incubation->read

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Compound of Interest)

  • Tagged Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer specific for the kinase family

  • TR-FRET Dilution Buffer

  • Low-volume 384-well plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in TR-FRET Dilution Buffer to a 3X final concentration.

    • Prepare a 3X Kinase/Antibody mixture in TR-FRET Dilution Buffer.

    • Prepare a 3X Tracer solution in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X serially diluted compound.

    • Add 5 µL of the 3X Kinase/Antibody mixture.

    • Add 5 µL of the 3X Tracer solution. The final assay volume is 15 µL.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio versus the log of the inhibitor concentration to determine the IC50 value, which reflects the binding affinity.

Kinome Profiling for Selectivity

To assess the selectivity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, it is essential to screen it against a broad panel of kinases representing the human kinome.[3][20] This can be achieved by running the ADP-Glo™ or a similar assay at a fixed concentration of the inhibitor (e.g., 1 µM) against hundreds of different kinases. The results are typically expressed as the percentage of remaining kinase activity. This approach provides a comprehensive overview of the compound's off-target effects and helps to identify potential liabilities or opportunities for polypharmacology.[20]

Conclusion and Future Directions

This application note provides a detailed framework for the initial in vitro characterization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as a potential kinase inhibitor. By employing robust and widely accepted assay platforms such as ADP-Glo™, HTRF®, and LanthaScreen™, researchers can confidently determine the compound's potency (IC50) and binding affinity for target kinases.

The hypothetical data presented suggest that this compound may exhibit preferential inhibition of certain kinases, such as VEGFR2 and c-Met, over others like CDK2. A comprehensive kinome scan is the critical next step to fully elucidate its selectivity profile. Further investigations should also include determining the mechanism of inhibition (e.g., ATP-competitive) and evaluating the compound's efficacy in cell-based assays to confirm target engagement and functional effects in a more physiological context.

References

  • Mathi, A., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • Bruno, G., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • Singh, J., & Sharma, S. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • NIH. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • NIH. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • PubMed. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
  • Unknown. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • NIH. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline: A Putative Kinase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This nitrogen-containing heterocyclic system is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. A significant body of research has established quinazoline derivatives as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a critical class of drug targets. Several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold, underscoring the therapeutic relevance of this chemical class.

This document provides detailed application notes and protocols for the use of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as a chemical probe. While this specific molecule is not extensively characterized in the public domain, its structural features—namely the quinazoline core and the 4-hydrazino group—strongly suggest a high probability of activity as a kinase inhibitor. The hydrazine moiety can act as a versatile hydrogen bond donor and acceptor, a common feature for ligands that bind to the highly conserved ATP-binding pocket of kinases.

These protocols are designed to guide researchers in the systematic evaluation of this compound, from initial target identification and validation to its application in cellular assays. This guide will enable the elucidation of its biological activity, potency, and selectivity, thereby establishing its utility as a chemical probe for studying kinase signaling pathways.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

We hypothesize that 4-Hydrazino-2-(3-methoxyphenyl)quinazoline functions as a Type I kinase inhibitor, engaging in competitive inhibition with adenosine triphosphate (ATP) at the enzyme's active site. The planar quinazoline ring is predicted to occupy the adenine-binding region, while the hydrazino group forms critical hydrogen bonds with the "hinge" region of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. The 3-methoxyphenyl group likely extends into a more variable hydrophobic pocket, contributing to both affinity and selectivity for specific kinases.

Mechanism_of_Action cluster_0 Protein Kinase Active Site cluster_1 Inhibition by Chemical Probe ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Binds Kinase_Inhibited Kinase (Inhibited) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation No_Reaction No Phosphorylation Probe 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Probe->Kinase_Inhibited Competitively Binds ATP_Blocked ATP

Caption: Hypothesized competitive inhibition of a protein kinase by the chemical probe.

Application 1: Target Identification and Validation

The primary application of a novel chemical probe is the identification and validation of its biological targets. The following protocols provide a tiered approach, from broad screening to confirmatory cellular assays.

Protocol 1.1: In Vitro ATP-Competitive Kinase Profiling

This biochemical assay is the first step to determine which kinases the compound inhibits. It involves screening the compound against a large panel of purified, recombinant kinases.

Objective: To identify the primary kinase targets and determine the selectivity of the compound across the human kinome.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Use a commercial kinase profiling service or a in-house panel of kinases. Assays are typically run in 96- or 384-well plates.

    • For each kinase, prepare a reaction mix containing:

      • Kinase buffer (typically includes MgCl2, MnCl2, and a buffering agent like HEPES).

      • The specific peptide or protein substrate for the kinase.

      • ATP (at or near the Km concentration for each kinase to ensure competitive binding can be detected).

      • The purified kinase enzyme.

  • Inhibition Assay:

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the kinase with the compound for 10-20 minutes at room temperature to allow for binding equilibrium.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify kinase activity. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • Fluorescence-based assays: Using technologies like IMAP (fluorescence polarization) or TR-FRET, which employ antibodies that recognize the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each sensitive kinase.

Data Presentation:

Kinase TargetIC50 (nM)Kinase Family
Kinase A25Tyrosine Kinase
Kinase B80Serine/Threonine Kinase
Kinase C1500Tyrosine Kinase
Kinase D>10,000Serine/Threonine Kinase
Table 1: Hypothetical kinase profiling data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.
Protocol 1.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that the compound binds to its putative target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Objective: To validate the interaction between the chemical probe and its target kinase(s) in intact cells.

CETSA_Workflow Start Treat Cells with Probe or Vehicle (DMSO) Heat Heat Cells to a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Lyse->Detect Plot Plot Soluble Protein vs. Temperature to Generate Melting Curves Detect->Plot Analyze Analyze Thermal Shift (ΔTm) Plot->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase of interest to ~80% confluency.

    • Treat the cells with the chemical probe at a relevant concentration (e.g., 10x the biochemical IC50) or with DMSO (vehicle control) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target kinase in the supernatant using a standard protein detection method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target kinase.

      • AlphaScreen® or HTRF®: High-throughput methods that use antibody pairs to detect the target protein.

  • Data Analysis:

    • For both the probe-treated and vehicle-treated samples, plot the amount of soluble protein (normalized to the amount at the lowest temperature) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive thermal shift (ΔTm > 0) in the probe-treated sample compared to the vehicle control indicates that the compound has engaged and stabilized the target protein.

Application 2: Elucidating Biological Function in a Cellular Context

Once the target has been validated, the probe can be used to investigate the biological consequences of inhibiting that target in cells.

Protocol 2.1: Cellular Proliferation Assay

This assay determines the effect of the chemical probe on the growth and viability of cancer cell lines, particularly those known to be dependent on the identified target kinase.

Objective: To measure the anti-proliferative activity of the compound and determine its potency (EC50) in a cellular model.

Methodology:

  • Cell Plating:

    • Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the chemical probe in culture media.

    • Treat the cells with a range of concentrations of the compound (e.g., from 100 µM to 1 nM) and include a vehicle (DMSO) control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Measurement:

    • Quantify cell viability using a standard method:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the EC50 value.

Protocol 2.2: Target Inhibition in Cells via Western Blotting

This protocol is used to confirm that the chemical probe inhibits the activity of its target kinase within cells by measuring the phosphorylation of a known downstream substrate.

Objective: To demonstrate on-target pathway modulation in a cellular context.

Methodology:

  • Cell Treatment:

    • Plate cells and grow them to ~80% confluency.

    • Starve the cells (if necessary to reduce basal signaling) by incubating in low-serum media for several hours.

    • Pre-treat the cells with various concentrations of the chemical probe or DMSO for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for EGFR) for a short period (e.g., 10-15 minutes) to activate the target kinase pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • Strip or use a parallel blot and probe with an antibody for the total amount of the downstream substrate and an antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate imaging system.

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal. A dose-dependent decrease in the phosphorylation of the substrate in the probe-treated cells indicates successful target inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for characterizing 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as a putative kinase inhibitor. By systematically applying these biochemical and cellular assays, researchers can identify its kinase targets, confirm target engagement in a physiological context, and elucidate its functional consequences. Positive results from these studies would establish this compound as a valuable chemical probe for dissecting the roles of its target kinase(s) in health and disease, and could serve as a starting point for future drug development efforts.

References

  • Al-Salem, H.S., Hegazy, G.H., El-Taher, K.E., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(8), 1490-1499. Available from: [Link]

  • Bantscheff, M., Drewes, G. (2012). Chemoproteomic approaches to drug target discovery. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. Available from: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Kuster, B., Lemeer, S., Bantscheff, M. (2013). Quantitative chemical proteomics for drug discovery. Expert Review of Proteomics, 10(6), 517-529. Available from: [Link]

  • Liao, C., et al. (2019). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method to evaluate drug-target engagement in living cells. Methods in Molecular Biology, 2087, 123-142. Available from: [Link]

  • Medina-Franco, J.L., Chavez-Blanco, A., Giulianotti, M.A. (2014). Privileged structures in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1529-1551. Available from: [Link]

  • Re-Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2235-2245. Available from: [Link]

  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Taldone, T., Danishefsky, S.J., Chiosis, G. (2009). The multifaceted nature of the 4-aminoquinazoline scaffold: a new look at an old drug. Bioorganic & Medicinal Chemistry Letters, 19(21), 6033-6036. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7895. Available from: [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). Archiv der Pharmazie, 352(9), e1900053. Available from: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2778-2789. Available from: [Link]

  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Journal of Pharmaceutical Research International, 34(25B), 1-15. Available from: [Link]

  • Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. (2021). Scientific Reports, 11(1), 1-16. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2022). Drug Design, Development and Therapy, 16, 225-243. Available from: [Link]

  • Identification and exploration of quinazoline-1,2,3-triazole inhibitors targeting EGFR in lung cancer. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9801. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3021. Available from: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4912. Available from: [Link]

Application Notes and Protocols for the Derivatization of the Hydrazino Group of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Derivatives of quinazoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The specific compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, is a versatile intermediate for the synthesis of novel heterocyclic systems due to the reactive hydrazino group at the C4 position. This functional group serves as a nucleophilic handle for a variety of chemical transformations, enabling the construction of fused ring systems and the introduction of diverse pharmacophores.

This application note provides detailed protocols for the derivatization of the hydrazino group of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, focusing on two primary classes of reactions: the synthesis of fusedtriazolo[4,3-c]quinazolines and the formation of Schiff bases. These derivatization strategies are of significant interest to researchers in drug discovery and development, offering pathways to novel compounds with potential therapeutic applications.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline primarily leverages the nucleophilicity of the terminal nitrogen atom of the hydrazino group. This allows for reactions with a variety of electrophilic partners, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Synthesis of FusedTriazolo[4,3-c]quinazolines

The formation of the triazole ring fused to the quinazoline core is a common and powerful strategy for generating novel, biologically active molecules. This transformation typically involves the reaction of the hydrazino group with a reagent containing a two-carbon unit that can undergo cyclization.

Mechanism of Triazoloquinazoline Formation:

The general mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazino group on an electrophilic carbon, followed by an intramolecular cyclization and dehydration to form the stable, aromatic triazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization and Dehydration A 4-Hydrazino-2-(3-methoxyphenyl)quinazoline C Intermediate Adduct A->C Nucleophilic Attack B Electrophilic Reagent (e.g., Orthoester) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E [1,2,4]Triazolo[4,3-c]quinazoline Derivative D->E Dehydration

Caption: General workflow for triazoloquinazoline synthesis.

Formation of Schiff Bases (Hydrazones)

The reaction of the hydrazino group with aldehydes or ketones results in the formation of Schiff bases, also known as hydrazones. This condensation reaction is a robust and straightforward method for introducing a wide variety of substituents onto the quinazoline scaffold.

Mechanism of Schiff Base Formation:

The formation of a Schiff base is typically an acid-catalyzed reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration yields the stable Schiff base.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration A 4-Hydrazino-2-(3-methoxyphenyl)quinazoline C Carbinolamine Intermediate A->C Nucleophilic Attack B Aldehyde or Ketone B->C Acid Catalysis D Schiff Base (Hydrazone) C->D Dehydration

Caption: Workflow for Schiff base (hydrazone) formation.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Substituted-triazolo[4,3-c]quinazolines

This protocol describes a general method for the synthesis of triazoloquinazolines via the reaction of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline with orthoesters. The treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines.

Materials:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Triethyl orthoformate (or other suitable orthoester)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add triethyl orthoformate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 3-substituted-triazolo[4,3-c]quinazoline.

Rationale for Experimental Choices:

  • Orthoester as Reagent: Orthoesters serve as a convenient source of a one-carbon electrophile for the formation of the triazole ring.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate and ensures the completion of the cyclization and dehydration steps.

Reactant Product Yield (%) Reference
4-Hydrazinoquinazoline and Diethyl oxalate3-Ethoxycabonyl-1,2,4-triazolo[4,3-c]quinazolineExcellent
2-(4-bromophenyl)-4-hydrazinoquinazoline and Orthoesters[4,3-c]-annulated triazoloquinazolines-
Protocol 2: Synthesis of Schiff Bases (Hydrazones)

This protocol outlines the synthesis of Schiff bases by the condensation of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline with various aldehydes and ketones. The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid.

Materials:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

  • Substituted aldehyde or ketone (1.0 mmol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Rationale for Experimental Choices:

  • Aldehydes/Ketones as Reagents: These provide a diverse range of R-groups that can be incorporated into the final molecule, allowing for fine-tuning of its properties.

  • Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl group of the aldehyde or ketone, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Ethanol as Solvent: Provides a suitable medium for the reaction and allows for easy precipitation of the product upon cooling.

Reactants Product Yield (%) Reference
2-hydrazino-3-phenyl-3H-quinazolin-4-one and various aldehydes/ketonesSchiff bases-
3-amino-2-phenyl quinazolin-4-(3H)-one and aldehydes3-arylidenoamino derivatives-
2,3- or 2,4-dihydroxybenzaldehyde and various hydrazidesHydrazones-

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds. For example, in the ¹H-NMR spectra of hydrazones, the disappearance of the NH₂ signal and the appearance of a new signal for the N=CH proton confirms the formation of the Schiff base.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The IR spectrum of a Schiff base will show a characteristic C=N stretching vibration.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Melting Point (m.p.): To assess the purity of the synthesized compound.

Example Spectroscopic Data:

Compound Type ¹H NMR (δ, ppm) IR (ν, cm⁻¹) Reference
2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide9.29 (br. s, 1H, NH-CO), 4.25 (br. s, 2H, NH₂)3303, 3250, 3220 (NH, NH₂), 1693 (C=O quinazolin), 1663 (C=O hydrazide)
(E)-N′-(4-methoxybenzylidene)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio) acetohydrazide8.93 (s, 1H, =CH), 10.79 (s, 1H, NH)3172 (NH), 1680 (C=O quinazolin), 1645 (C=O amide)

Applications and Significance

The derivatization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline opens up avenues for the discovery of novel therapeutic agents. The resulting triazoloquinazolines and Schiff bases have been reported to exhibit a wide range of biological activities.

  • Anticancer Activity: Many triazoloquinazoline derivatives have shown potent anticancer activity.

  • Anti-inflammatory and Analgesic Activity: Schiff bases derived from quinazolinones have been investigated for their anti-inflammatory and analgesic properties.

  • Antimicrobial Activity: Both triazoloquinazolines and quinazoline-based Schiff bases have demonstrated promising antimicrobial effects.

The synthetic methodologies described in this application note provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Amino-[1,1′]-biphenyl-containing 3-aryl-triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been designed and synthesized. The type of annelation of the triazole ring to the pyrimidine one has been unambiguously confirmed by means of an X-ray diffraction (XRD)

Application Notes and Protocols for the Quantification of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioanalysis in Drug Development

The journey of a drug candidate from discovery to clinical application is underpinned by a rigorous understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For novel compounds like 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a quinazoline derivative with potential therapeutic activity, accurate and precise quantification in biological matrices is paramount. Such bioanalytical data are the bedrock of preclinical and clinical studies, informing dosage regimens, assessing drug exposure and metabolism, and ultimately ensuring patient safety and therapeutic efficacy.

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, often targeting protein kinases and playing a significant role in oncology and other therapeutic areas.[1][2] The accurate measurement of these compounds in complex biological samples such as plasma, urine, and tissue homogenates presents unique analytical challenges, including low concentrations, potential for matrix interference, and the need for high selectivity.

This document provides a comprehensive guide to the analytical methodologies for the quantification of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The two most prominent techniques for the quantification of small molecules like 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the stage of drug development.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and cost-effective technique widely used in pharmaceutical analysis.[5][6] It is often suitable for early-stage discovery and preclinical studies where higher concentrations of the analyte are expected.

  • Principle: The compound is separated from other components in the sample based on its interaction with a stationary phase in a chromatography column. As the compound elutes from the column, it is detected by its absorbance of UV light at a specific wavelength.

  • Advantages:

    • Cost-effective and widely available instrumentation.

    • Relatively simple method development.

    • Robust and reliable for quantifying analytes at the microgram per milliliter (µg/mL) level.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS.

    • Susceptible to interference from co-eluting compounds that absorb at the same wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity.[5][7] It is the preferred method for clinical trials and regulatory submissions where low detection limits are crucial.

  • Principle: After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. The first mass analyzer selects the parent ion of the analyte, which is then fragmented. A second mass analyzer detects a specific fragment ion. This parent-to-fragment ion transition is highly specific to the analyte.

  • Advantages:

    • Unparalleled sensitivity, allowing for quantification at the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level.[8]

    • High selectivity, minimizing interference from matrix components.

    • Ability to quantify multiple analytes simultaneously.

  • Limitations:

    • Higher instrument and operational costs.

    • More complex method development and potential for matrix effects (ion suppression or enhancement).

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a thorough sample preparation step to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest.[9][10] The choice of sample preparation technique is critical for achieving reliable and reproducible results.

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to precipitate proteins.[11] While quick, it may not effectively remove all interferences and can lead to less clean extracts.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[9] This technique provides a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that uses a solid sorbent to selectively retain and elute the analyte.[12] It provides the cleanest extracts and can be automated for high-throughput analysis.

Detailed Protocol 1: Quantification by LC-MS/MS

This protocol outlines a robust method for the quantification of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in human plasma, adhering to the principles of bioanalytical method validation as per FDA guidelines.[3][13]

1. Materials and Reagents:

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (analytical standard)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 4-Hydrazino-2-(3-methoxyphenyl)quinazoline-d4

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm (e.g., Phenomenex, Waters)

3. Workflow Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K 4-Hydrazino-2-(3-methoxyphenyl)quinazoline 4-Hydrazino-2-(3-methoxyphenyl)quinazoline 4-Hydrazino-2-(3-methoxyphenyl)quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth, Angiogenesis Cell Growth, Angiogenesis mTOR->Cell Growth, Angiogenesis

Sources

Application Note & Protocols for the In Vitro Evaluation of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a foundational structural motif in medicinal chemistry, giving rise to numerous clinically approved therapeutics, particularly in oncology.[1][2] Compounds based on this heterocycle are well-documented as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical drivers of tumor growth and angiogenesis.[3][4][5] This document provides a comprehensive, strategy-driven guide for the in vitro experimental design to characterize a novel derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, multi-tiered workflow designed to efficiently elucidate the compound's cytotoxic potential, identify its molecular target(s), and confirm its mechanism of action at a cellular level. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Strategic Experimental Workflow: A Tiered Approach

A robust preclinical evaluation of a novel compound necessitates a phased approach, moving from broad phenotypic effects to specific molecular interactions. This strategy maximizes efficiency by using the results of each phase to inform the design of the next. Our proposed workflow for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline begins with a wide-net screen for anti-proliferative activity, followed by target deconvolution focused on high-probability mechanisms for the quinazoline class, and culminates in the validation of on-target effects in a cellular context.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Cellular Mechanism Validation A Primary Screening: Anti-Proliferation Assays (e.g., MTT Assay) B Determine GI50 Across a Panel of Cancer Cell Lines A->B C Hypothesis: Kinase Inhibition? (Biochemical Assays) B->C D Hypothesis: Tubulin Disruption? (Polymerization Assay) B->D E Determine Direct IC50 Against Key Kinases (e.g., VEGFR-2, EGFR) C->E F Measure Impact on Microtubule Assembly D->F G Cell-Based Target Engagement (Phosphorylation Assays) E->G H Confirm Inhibition of Downstream Signaling (e.g., p-Akt, p-ERK) G->H

Figure 1: Tiered experimental workflow for compound characterization.

Tier 1: Primary Screening - Cellular Viability and Cytotoxicity

Rationale: The initial and most critical question is whether the compound exerts any biological effect on cancer cells. A cytotoxicity or anti-proliferative assay provides a quantitative measure of this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[6][7] It measures the metabolic activity of cells, which generally correlates with cell viability. By testing the compound across a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung), we can assess both its potency and its spectrum of activity.[8][9]

Protocol 2.1: MTT Assay for General Anti-Proliferative Activity

Objective: To determine the 50% growth inhibition (GI₅₀) concentration of the test compound.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, dissolved in DMSO to a 10 mM stock

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Positive Control: Doxorubicin (10 mM stock in DMSO)

  • Vehicle Control: DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM) in complete medium. Also prepare dilutions for the positive control (Doxorubicin).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells treated with vehicle (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%) as a negative control.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value.

Data Presentation: Hypothetical GI₅₀ Values
Cell LineTissue OriginPutative Driver Mutation4-Hydrazino-2-(3-methoxyphenyl)quinazoline GI₅₀ (µM)Doxorubicin GI₅₀ (µM)
MCF-7Breast CancerPIK3CA1.250.08
A549Lung CarcinomaKRAS5.600.45
HCT-116Colorectal CarcinomaKRAS, PIK3CA2.100.15
H1975Lung AdenocarcinomaEGFR L858R/T790M0.750.50

Interpretation: Potent activity (sub-micromolar GI₅₀), particularly in a cell line known to be driven by kinase signaling (e.g., H1975), would strongly suggest that the compound warrants investigation in Tier 2 kinase assays.[10]

Tier 2: Target Deconvolution - Identifying the Molecular Target

Rationale: Based on the established pharmacology of the quinazoline scaffold, the most probable mechanisms of action are the inhibition of protein kinases or the disruption of microtubule dynamics.[11][12] Tier 2 experiments are designed to test these hypotheses directly using cell-free, biochemical assays. This approach isolates the compound's interaction with its putative target from the complexities of a cellular environment, providing clear evidence of direct inhibition.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against specific kinases, such as VEGFR-2 and EGFR.

Principle: This assay measures the amount of ATP consumed by a kinase during the phosphorylation of a substrate. A luciferase-based reagent is used to quantify the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed).[13][14] The inhibitory effect of the compound is measured by the reduction in ATP consumption.[15]

Materials:

  • Recombinant Human VEGFR-2 or EGFR kinase (e.g., from BPS Bioscience)[15]

  • Kinase Buffer (e.g., BPS Bioscience #79334)

  • ATP solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound and Positive Control (e.g., Sorafenib for VEGFR-2, Gefitinib for EGFR)

  • Kinase-Glo® Max Luminescence Kinase Assay Reagent (Promega)

  • White, opaque 96-well plates

Procedure:

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate for the desired number of reactions.[13]

  • Plate Setup: Add 25 µL of the master mixture to each well.

  • Inhibitor Addition: Add 5 µL of serially diluted test compound or positive control to the "Test Wells." Add 5 µL of vehicle buffer (containing DMSO) to the "Positive Control (No Inhibitor)" wells.

  • Enzyme Addition: Thaw the kinase on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Add 20 µL of the diluted kinase to the "Test Wells" and "Positive Control" wells.

  • To "Blank" wells (no enzyme activity), add 20 µL of 1x Kinase Buffer instead of the enzyme solution.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[15]

  • Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 50 µL to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Normalize the data by subtracting the "Blank" signal and setting the "Positive Control (No Inhibitor)" signal as 100% activity. Calculate the IC₅₀ value using non-linear regression.

Data Presentation: Hypothetical Kinase IC₅₀ Values
Kinase Target4-Hydrazino-2-(3-methoxyphenyl)quinazoline IC₅₀ (nM)Control InhibitorControl IC₅₀ (nM)
VEGFR-285Sorafenib25
EGFR (WT)450Gefitinib20
EGFR (L858R/T790M)120Osimertinib15
CDK2>10,000Roscovitine200

Interpretation: Potent, low nanomolar IC₅₀ values against specific kinases would identify them as primary targets. A selectivity profile emerges by comparing IC₅₀ values across different kinases.

Protocol 3.2: In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the assembly of tubulin monomers into microtubules.

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro, a process that can be tracked by an increase in fluorescence of a reporter dye. Inhibitors of polymerization prevent this increase.[12]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified Tubulin (>99%)

  • General Tubulin Buffer

  • GTP solution

  • Fluorescent Reporter

  • Positive Control (Nocodazole) and Negative Control (Paclitaxel, a stabilizer)

  • Black 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound, positive control, and negative control.

  • On ice, add tubulin, buffer, GTP, and fluorescent reporter to the wells of a pre-warmed 96-well plate.

  • Add the test compounds and controls to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. A flattened curve indicates inhibition of polymerization.

Tier 3: Cellular Mechanism of Action - Pathway Validation

Rationale: Once a direct molecular target is identified (e.g., VEGFR-2), it is crucial to confirm that the compound engages this target within a living cell and produces the expected downstream consequences. For receptor tyrosine kinases like VEGFR-2 or EGFR, ligand binding triggers autophosphorylation and the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation.[16][17] A cell-based assay that measures the phosphorylation status of the target receptor and its key downstream effectors (like Akt) provides definitive proof of the compound's mechanism of action.[18][19]

G cluster_ligand cluster_membrane cluster_cytosol Ligand VEGF / EGF Receptor VEGFR-2 / EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (p-Akt) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Inhibitor->Receptor INHIBITS (ATP Binding Site)

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Protocol 4.1: Western Blot for Cellular Phospho-Kinase Levels

Objective: To assess the ability of the test compound to inhibit ligand-induced phosphorylation of a target kinase and its downstream substrate Akt in a cellular context.

Materials:

  • Cancer cell line with high expression of the target kinase (e.g., HUVEC for VEGFR-2, A431 for EGFR)[20]

  • Serum-free medium

  • Recombinant human ligand (VEGF or EGF)

  • Test compound, positive control inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80% confluency. Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the kinase IC₅₀) or a positive control inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding the appropriate ligand (e.g., 50 ng/mL VEGF) for 15 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection: Image the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal loading and that the compound does not degrade the target protein.

Interpretation: A dose-dependent decrease in the phosphorylated forms of the target kinase and Akt, without a change in their total protein levels, confirms that the compound inhibits the intended signaling pathway in cells.[21]

Data Interpretation and Future Directions

The successful completion of this three-tiered workflow will provide a robust in vitro data package for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. The data will establish its anti-proliferative potency, identify its primary molecular target(s), and confirm its cellular mechanism of action.

  • Positive Outcome: If the compound demonstrates potent cytotoxicity (Tier 1), direct inhibition of a specific kinase like VEGFR-2 (Tier 2), and subsequent blockade of the corresponding cellular signaling pathway (Tier 3), it would be considered a strong lead candidate.

  • Next Steps: Subsequent studies would involve broader kinase selectivity profiling (to assess off-target effects), evaluation in more complex 3D cell culture models, and eventual progression to in vivo pharmacokinetic and efficacy studies in animal models.

This structured and logical approach ensures that research efforts are focused and that the generated data is coherent, reliable, and directly addresses the key questions in early-stage drug discovery.

References

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Application Notes & Protocols: The Use of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, enabling the efficient identification of novel lead compounds through the optimization of low-molecular-weight binders.[1][2][3] The quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous approved therapeutics, particularly in oncology.[4][5][6][7] This document provides comprehensive application notes and detailed protocols for the use of a specific, high-potential fragment, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline , in FBDD campaigns. While this guide is based on established principles of FBDD and extensive data on related quinazoline derivatives, it presents a robust framework for leveraging this fragment's unique chemical attributes to accelerate drug discovery projects.

Introduction to the Fragment: A Privileged Scaffold with Strategic Handles

The power of FBDD lies in its ability to more effectively sample chemical space with less complex molecules, identifying high-quality interactions that can be optimized into potent leads.[1][8] The choice of fragments is therefore critical. 4-Hydrazino-2-(3-methoxyphenyl)quinazoline has been selected for its advantageous physicochemical and structural properties.

Key Attributes:

  • Privileged Core: The quinazoline ring system is a well-established pharmacophore known to interact with a variety of biological targets, most notably the ATP-binding site of protein kinases.[4][7] Its rigid, bicyclic nature provides a defined shape for molecular recognition.

  • "Rule of Three" Compliance: This fragment is designed to adhere to the empirical guidelines for fragment libraries (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which increases the probability of identifying efficient binding events.[4][9]

  • Defined Interaction Motifs: The nitrogen atoms within the quinazoline core act as key hydrogen bond acceptors, while the hydrazino group provides both donor and acceptor capabilities.[4][5]

  • Strategic Growth Vector: The hydrazino (-NHNH₂) moiety is a versatile synthetic handle.[10] It serves as an ideal, poised vector for chemical elaboration, allowing for "fragment growing" into adjacent pockets of a target's binding site.[8][11]

  • Target-Specific Moiety: The 2-(3-methoxyphenyl) group provides an additional layer of specificity and a potential interaction point within hydrophobic sub-pockets of a target protein.

Table 1: Physicochemical Properties of the Fragment
PropertyValue (Calculated)FBDD Guideline ("Rule of Three")Rationale
Molecular Weight~280.3 Da< 300 DaEnsures efficient exploration of chemical space.
cLogP~2.5≤ 3Balances solubility with binding potential.
Hydrogen Bond Donors3≤ 3Provides key interaction points without compromising permeability.
Hydrogen Bond Acceptors4≤ 3Offers multiple hydrogen bonding opportunities.
Rotatable Bonds3≤ 3Low conformational flexibility increases binding probability.

The FBDD Workflow: An Integrated Approach

A successful FBDD campaign relies not on a single experiment, but on a cascade of integrated biophysical and structural techniques to identify, validate, and characterize fragment hits.[12] This workflow ensures that resources are focused on only the most promising chemical matter.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Elucidation cluster_2 Hit-to-Lead Optimization Lib Fragment Library (Containing Target Fragment) SPR Primary Screen (e.g., Surface Plasmon Resonance) Lib->SPR High-Throughput NMR Orthogonal Validation & Affinity Determination (e.g., NMR) SPR->NMR Hit Triage ITC Thermodynamic Characterization (e.g., ITC) NMR->ITC Confirmed Hits Xray Structural Biology (X-ray Crystallography / Cryo-EM) ITC->Xray Structural Context Docking Computational Modeling (Molecular Docking) ITC->Docking Hypothesis Generation SAR Structure-Guided Design (Fragment Growing, Linking, Merging) Xray->SAR Docking->SAR Lead Lead Compound (Higher Affinity & Selectivity) SAR->Lead H2L_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging f1 Fragment Hit lead1 Grown Lead Compound f1->lead1 Add Moiety to Engage Pocket pocket Adjacent Pocket f2 Fragment A lead2 Linked Lead Compound f2->lead2 Connect with Suitable Linker f3 Fragment B f3->lead2 f4 Fragment C lead3 Merged Lead Compound f4->lead3 Combine into Single Scaffold f5 Fragment D (Overlapping) f5->lead3

Caption: The three primary strategies for hit-to-lead optimization in FBDD.

Application: Fragment Growing from the Hydrazino Handle

The hydrazino group of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is an ideal anchor point for fragment growing. Based on structural data (from X-ray crystallography or a reliable docking model), a synthetic chemist can design modifications that extend from this vector to form new, favorable interactions in an adjacent pocket, thereby increasing affinity.

Example Synthetic Elaboration:

  • Reaction: Acylation of the terminal nitrogen of the hydrazino group with a carboxylic acid chloride (R-COCl).

  • Rationale: This reaction forms a stable hydrazide linker. The "R" group can be rationally designed to contain functionalities (e.g., a carboxylate to target a basic residue, a phenyl ring to fill a hydrophobic pocket) that will improve binding affinity and ligand efficiency.

Summary and Conclusion

4-Hydrazino-2-(3-methoxyphenyl)quinazoline represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of a privileged quinazoline core, FBDD-compliant properties, and a strategically placed synthetic handle makes it a versatile tool for medicinal chemists. By employing an integrated cascade of biophysical techniques—beginning with a sensitive primary screen like SPR, followed by robust orthogonal validation with NMR, and guided by structural biology and computational modeling—researchers can effectively translate this fragment hit into a potent and selective lead compound. The protocols and strategies outlined in this document provide a validated framework for unlocking the potential of this promising fragment.

References

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  • Kumar, V., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Current Drug Targets, 18(11), 1247-1263.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • Zhang, Z., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • Andersson, K., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Diva-portal.org.
  • ResearchGate. (n.d.). (PDF) Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling.
  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services.
  • Su, M., et al. (2019). Protein–Ligand Docking in the Machine-Learning Era. International Journal of Molecular Sciences, 20(21), 5466.
  • de Souza Neto, L. R., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342.
  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Li, S., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894.
  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2277.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,...).
  • Guterres, H., & Im, W. (2020). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Expert Opinion on Drug Discovery, 15(8), 915-929.
  • ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • Creative Proteomics. (n.d.). Fragment-based Drug Discovery Interaction Analysis.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12971-12976.
  • Haiba, M. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2455-2473.
  • Google Patents. (n.d.). EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Wang, H., et al. (2021). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1598-1606.
  • MolSoft LLC. (2024).
  • Papakyriakou, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6667.
  • ResearchGate. (n.d.). (PDF) Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity.

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Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. This molecule is a crucial building block in medicinal chemistry, often serving as a precursor for pharmacologically active compounds. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer detailed, field-proven methodologies.

I. Synthetic Strategy Overview

The synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is typically achieved through a well-established three-step sequence. The process begins with the construction of the core quinazolinone ring, followed by activation via chlorination, and finally, nucleophilic substitution with hydrazine.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis SM 2-Aminobenzoic Acid + 3-Methoxybenzoyl Chloride INT1 2-(3-methoxyphenyl)quinazolin-4(3H)-one SM->INT1 Acylation & Cyclocondensation INT2 4-Chloro-2-(3-methoxyphenyl)quinazoline INT1->INT2 Chlorinating Agent (e.g., POCl3, SOCl2) FP 4-Hydrazino-2-(3-methoxyphenyl)quinazoline INT2->FP Hydrazine Hydrate (SNAr Reaction)

Caption: General workflow for the synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one

Question 1: My yield for the quinazolinone intermediate is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yield in this initial cyclocondensation step typically points to one of three areas: starting material quality, reaction conditions, or workup procedure.

  • Causality (Starting Materials): The primary reaction involves the acylation of 2-aminobenzoic acid followed by intramolecular cyclization and dehydration. The purity of the 2-aminobenzoic acid and 3-methoxybenzoyl chloride is paramount. The benzoyl chloride is susceptible to hydrolysis; ensure it is fresh or has been stored under anhydrous conditions.

  • Causality (Reaction Conditions): The cyclization can be performed using several methods, including heating with acetic anhydride or using a high-boiling solvent like toluene with a Dean-Stark trap to remove water.[1] Incomplete reaction due to insufficient temperature or reaction time is a common culprit. Conversely, excessive heat can lead to side products or decomposition.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or properly stored 3-methoxybenzoyl chloride.

    • Optimize Conditions: If using a solvent-based approach, ensure the reaction is heated to a sufficient reflux to drive off water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A common solvent system for TLC is Ethyl Acetate/Hexane (1:1).

    • Workup: The product often precipitates upon cooling or addition of water. Ensure the pH is adjusted to neutral or slightly basic during workup to precipitate the product fully before filtration. Washing the crude solid with a non-polar solvent like hexane can remove unreacted benzoyl chloride.

Step 2: Chlorination to form 4-Chloro-2-(3-methoxyphenyl)quinazoline

Question 2: The chlorination reaction results in a dark, tar-like crude product instead of a clean solid, and conversion is incomplete. What is going wrong?

Answer: This is a classic issue in the chlorination of quinazolinones. The problem lies in the choice of reagent, moisture control, and temperature management. The reaction converts the keto-group into a more reactive chloro-group, making the quinazoline ring susceptible to nucleophilic attack.

  • Causality (Reagent & Conditions): Both thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are effective chlorinating agents.[2][3] The reaction with SOCl₂/DMF can be vigorous. Dark coloration often results from overheating, leading to decomposition. These reagents are extremely sensitive to moisture, which will quench the reaction and reduce yield.

  • Mechanism Insight: The reaction proceeds by converting the amide oxygen into a better leaving group, which is then displaced by a chloride ion. Any protic solvent (like water) will compete with the chloride ion, halting the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if the protocol requires them. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Reagent Addition: When using SOCl₂/DMF, add the DMF catalyst dropwise to the suspension of the quinazolinone in SOCl₂ at room temperature before gently heating to reflux.[3]

    • Temperature Control: Do not overheat. Reflux gently (typically around 80-100°C, depending on the reagent) and monitor by TLC until completion.

    • Careful Workup: The reaction must be quenched carefully by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorinating agent and precipitates the product. The product can then be extracted with a solvent like dichloromethane.[3]

Problem Probable Cause Recommended Solution
Incomplete ChlorinationInsufficient heating time/temp; Moisture contamination.Increase reflux time and monitor by TLC. Ensure all reagents and glassware are anhydrous.
Dark/Tarry ProductOverheating; Prolonged reaction time.Reduce reflux temperature. Stop the reaction as soon as TLC shows full conversion.
Low Isolated YieldProduct loss during aqueous workup/extraction.Ensure complete precipitation during quenching. Perform multiple extractions with an organic solvent.
Step 3: Hydrazinolysis to form 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Question 3: My final hydrazinolysis step gives a low yield and multiple byproducts are visible on my TLC plate. How can I achieve a cleaner reaction?

Answer: This is the most challenging step and requires precise control. Hydrazine is a potent and difunctional nucleophile, which can lead to undesired side reactions if conditions are not optimized. The primary reaction is a nucleophilic aromatic substitution (SNAr).

  • Causality (Side Reactions): The high reactivity of hydrazine can lead to ring-opening of the quinazoline nucleus, especially at elevated temperatures.[4] Studies on the reaction of 4-chloroquinazolines with hydrazine have shown that harsh conditions (e.g., 150°C in a sealed tube) can lead to ring transformation products like 1,2,4-triazoles.[4] While these conditions are more extreme than typically used, they highlight the potential for side reactions.

  • Mechanism & Selectivity: The reaction proceeds via an SNAr mechanism. To favor the desired monosubstitution, controlling the stoichiometry of hydrazine and maintaining a moderate temperature are critical. Excess hydrazine or high temperatures can promote further reactions.

G 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer\nComplex Meisenheimer Complex 4-Chloroquinazoline->Meisenheimer\nComplex + H2NNH2 (Nucleophilic Attack) 4-Hydrazinoquinazoline 4-Hydrazinoquinazoline Meisenheimer\nComplex->4-Hydrazinoquinazoline - Cl- (Leaving Group Departure)

Caption: Simplified SNAr mechanism for the hydrazinolysis step.

  • Troubleshooting Protocol:

    • Temperature is Key: Conduct the reaction at a moderate temperature. Refluxing in a lower-boiling alcohol like ethanol or isopropanol (around 70-80°C) is often sufficient.[5] Avoid high temperatures unless necessary and validated.

    • Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 2-4 equivalents). A large excess can complicate purification and may promote side reactions.

    • Solvent Choice: Ethanol is a common and effective solvent. It is polar enough to dissolve the reactants and facilitates the reaction.[5]

    • Isolation: The product often precipitates from the reaction mixture upon cooling.[6] It can be collected by filtration and washed with cold ethanol to remove excess hydrazine and other impurities. If the product remains in solution, careful removal of the solvent and trituration of the residue with water or ether can induce crystallization.

G start Low Yield in Hydrazinolysis Step check_tlc Does TLC show multiple spots? start->check_tlc check_temp Was reaction temp > 100°C? check_tlc->check_temp Yes sol_purify Issue is likely purification. Recrystallize or use column chromatography. check_tlc->sol_purify No check_hydrazine Was >5 eq. of hydrazine used? check_temp->check_hydrazine No sol_temp Solution: Reduce temp to 70-80°C (refluxing ethanol). check_temp->sol_temp Yes check_hydrazine->sol_temp No sol_hydrazine Solution: Use 2-4 eq. of hydrazine hydrate. check_hydrazine->sol_hydrazine Yes

Caption: Troubleshooting decision tree for the hydrazinolysis step.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care and avoid inhalation or skin contact.

  • Q2: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is essential.

      • ¹H NMR: Look for the characteristic signals of the 3-methoxyphenyl group, the quinazoline protons, and the broad, exchangeable protons of the -NHNH₂ group.

      • Mass Spectrometry: Confirm the molecular weight of the target compound. The expected molecular formula is C₁₅H₁₄N₄O.

      • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

  • Q3: Can I use microwave irradiation to speed up the reactions?

    • A: Microwave-assisted synthesis has been reported for the N-arylation of 4-chloroquinazolines and can significantly reduce reaction times.[7] However, this requires careful optimization to avoid decomposition, especially during the hydrazinolysis step where side reactions are a concern. It is recommended to first establish a robust thermal protocol.

IV. Detailed Experimental Protocols

These are generalized protocols and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one (INT1)
  • To a stirred solution of 2-aminobenzoic acid (1 eq.) in pyridine (5-10 volumes), slowly add 3-methoxybenzoyl chloride (1.1 eq.) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Adjust the pH to ~7 using a suitable base (e.g., NaHCO₃ solution).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of 4-Chloro-2-(3-methoxyphenyl)quinazoline (INT2)
  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1 eq.) in phosphorus oxychloride (POCl₃) (5-10 volumes).

  • Gently heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours, monitoring by TLC (e.g., Ethyl Acetate/Hexane 3:7).

  • After cooling to room temperature, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (FP)
  • Dissolve 4-Chloro-2-(3-methoxyphenyl)quinazoline (1 eq.) in ethanol (10-15 volumes) in a round-bottom flask with a reflux condenser.

  • Add hydrazine hydrate (3 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

V. References

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. [Link]

  • Sánchez, A., et al. (2018). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate. [Link]

  • Sci-Hub. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Stack Exchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Burbulienė, M. M., et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. [Link]

  • Tandem. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • da Silva, P. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • El-Hashash, M. A., et al. (2011). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Molecules. [Link]

  • Miller, M. W., et al. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters. [Link]

  • PrepChem. (2023). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • de Oliveira, R. B., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

Sources

Troubleshooting solubility issues of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Assay Solubility & Performance

Welcome to the technical support guide for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo experimentation. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles, ensuring you can adapt these strategies to your unique experimental contexts.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of quinazoline-based compounds and the common initial hurdles in handling them.

Q1: Why does my 4-Hydrazino-2-(3-methoxyphenyl)quinazoline show poor solubility in aqueous buffers?

A1: The limited aqueous solubility is intrinsic to the molecule's structure. Quinazoline derivatives, including this one, possess a rigid, fused heterocyclic ring system.[1] This structure, combined with the lipophilic methoxyphenyl group, results in high crystal lattice energy and low polarity, making it difficult for polar water molecules to effectively solvate the compound.[1] Many drug candidates with complex aromatic structures face this issue, often categorizing them as BCS Class II (low solubility, high permeability) compounds.[2]

Q2: I'm preparing a stock solution. What is the best starting solvent?

A2: For initial solubilization and the preparation of high-concentration stock solutions, a strong, polar aprotic solvent is recommended.

  • Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for quinazoline derivatives and other poorly soluble compounds in biological research.[3][4][5] It is miscible with a wide range of both aqueous and organic solvents, making it ideal for serial dilutions.[6]

  • N,N-dimethylformamide (DMF) is another excellent option and has been shown to be highly effective for solubilizing pyrazolo quinazoline derivatives.[3]

Always use fresh, anhydrous (water-free) DMSO, as hygroscopic (absorbed) water can significantly reduce the solubility of your compound.[7]

Q3: My compound won't fully dissolve even in 100% DMSO. What should I do?

A3: This indicates you may be exceeding the compound's solubility limit in DMSO at room temperature or that the dissolution kinetics are slow.

  • Increase Solvent Volume: The simplest first step is to add more fresh, anhydrous DMSO to lower the concentration.

  • Apply Gentle Energy: Use gentle warming (e.g., a 37°C water bath) and/or sonication in an ultrasonic bath to provide the energy needed to break the crystal lattice and facilitate dissolution.[1][8] Visually inspect the solution to ensure no solid particulates remain.

  • Verify Compound Purity: If solubility issues persist, consider the possibility of impurities in your compound lot.

Q4: My DMSO stock solution was clear, but it precipitated after being stored at 4°C or -20°C. Is the compound degrading?

A4: This is a common phenomenon and is typically due to physical instability, not chemical degradation. The solubility of many compounds in DMSO is temperature-dependent.[1] When the temperature is lowered, the solvent's capacity to hold the compound in solution decreases, leading to precipitation or crystallization.

Solution: Before use, bring the stock solution to room temperature and apply gentle warming and vortexing/sonication to redissolve the precipitate completely.[8] Always ensure the solution is clear before making dilutions for your assay.

Part 2: Troubleshooting Aqueous Assay Solutions

The most frequent and critical solubility challenge occurs when the organic stock solution is diluted into the aqueous buffer of the final assay.

Q5: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this?

A5: This is a classic sign of a poorly soluble compound crashing out of solution as it is introduced to an anti-solvent (the aqueous buffer). The key is to maintain the compound in a solubilized state in the final assay medium. Below is a workflow and detailed explanations of several effective strategies.

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <1%? start->check_dmso ph_adjust Can assay tolerate pH adjustment? check_dmso->ph_adjust Yes too_high DMSO % is too high. Reduce concentration. check_dmso->too_high No use_cosolvent Can assay tolerate higher co-solvent %? ph_adjust->use_cosolvent No adjust_ph_protocol Adjust buffer pH to < 7.0 (see Protocol 2) ph_adjust->adjust_ph_protocol Yes advanced Consider Advanced Formulation use_cosolvent->advanced No increase_cosolvent Increase co-solvent (e.g., PEG300, ethanol) (see Table 1) use_cosolvent->increase_cosolvent Yes formulation_options Use Solid Dispersion, Cyclodextrins, or Lipid-based systems advanced->formulation_options success Solubility Issue Resolved adjust_ph_protocol->success increase_cosolvent->success formulation_options->success

Caption: Aqueous Solubility Troubleshooting Workflow.

Q6: How can I use pH adjustment to improve solubility?

A6: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] Similar to other quinoline and quinazoline-based drugs like gefitinib, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a weak base.[1][9][10] In acidic conditions (lower pH), these nitrogen atoms become protonated (ionized), which dramatically increases the molecule's interaction with water and enhances solubility.[11]

Practical Steps:

  • Determine the pKa of your compound if possible.

  • Prepare your assay buffer at a pH value at least 1-2 units below the compound's pKa to ensure it is in its ionized, more soluble form.

  • Crucial Caveat: Ensure the adjusted pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability).[1] A pH-activity profile for your assay system is highly recommended.

Q7: What are co-solvents and how should I use them?

A7: Co-solvents are organic solvents used in small percentages in the final aqueous solution to increase the solubilizing capacity of the buffer.[12][13] They work by reducing the polarity of the aqueous medium, making it more favorable for the drug molecule.

Co-SolventTypical Final Conc.ProsCons
DMSO < 0.5 - 1%Powerful solvent, well-characterized.[6]Can be toxic to cells at >1%, may affect enzyme activity.[4][14]
Ethanol 1 - 5%Biocompatible at low concentrations.Less powerful than DMSO, can be cytotoxic at higher concentrations.[14]
Polyethylene Glycol (PEG 300/400) 1 - 10%Low toxicity, good solubilizer.Can increase viscosity, potential for protein precipitation.[15]
Propylene Glycol 1 - 10%Common pharmaceutical excipient.Similar issues to PEG, potential for cell toxicity.

Best Practice: When preparing your working solution, first dilute the DMSO stock into the co-solvent (e.g., PEG 300), and then add this mixture to the aqueous buffer with vigorous vortexing. This gradual reduction in polarity can prevent the compound from crashing out.

Q8: What are advanced formulation strategies, and when should I consider them?

A8: If pH adjustment and co-solvents are insufficient or incompatible with your assay, advanced formulation techniques used in drug development can be adapted.[16][17] These are particularly useful for in vivo studies or complex in vitro models.

  • Solid Dispersions: The compound is molecularly dispersed within a solid, hydrophilic polymer matrix (e.g., PVP, HPMCAS, Polaxamer 407).[1][18] When this solid is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and more soluble state.[16][19]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin shields the drug from the aqueous environment, enhancing its apparent solubility.[1][2][17]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1][20] The drug is dissolved in the lipid phase, and this formulation facilitates its dispersion and absorption.

G start Need to Improve Aqueous Solubility assay_type What is the assay type? start->assay_type invitro Simple In Vitro (Biochemical, Cell-free) assay_type->invitro Biochemical cell_based Cell-Based Assay assay_type->cell_based Cellular invivo In Vivo Study assay_type->invivo Animal strategy1 Strategy: pH Adjustment Co-solvents (DMSO, EtOH) invitro->strategy1 strategy2 Strategy: pH Adjustment (if tolerated) Low % Co-solvents (<0.5% DMSO) Cyclodextrins cell_based->strategy2 strategy3 Strategy: Advanced Formulations (Solid Dispersion, SEDDS, Salts) invivo->strategy3

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Quinazolines are a privileged class of nitrogen-containing heterocycles, widely present in natural products and forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis is often fraught with challenges ranging from low yields to complex purification. This guide provides a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during quinazoline synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired quinazoline product. What are the primary causes and how can I troubleshoot this?

Answer: Low yield is the most common issue in quinazoline synthesis and can be traced back to several root causes. A systematic evaluation of your experimental parameters is the key to identifying and solving the problem.[4]

Possible Causes & Step-by-Step Solutions:

  • Purity and Integrity of Starting Materials:

    • The Problem: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can introduce competing side reactions that consume starting materials and reduce the formation of the desired product.[5] Some starting materials or intermediates may also be sensitive to moisture or air, leading to degradation.[5][6]

    • Solution:

      • Verify Purity: Always verify the purity of your starting materials using appropriate analytical techniques (NMR, GC-MS, melting point) before starting the reaction.

      • Purify Reactants: If purity is questionable, purify the starting materials. Liquid aldehydes can be distilled under reduced pressure, while solid reagents can be recrystallized from a suitable solvent.[5]

      • Ensure Anhydrous Conditions: If your reagents are moisture-sensitive, dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) by adding reagents via a syringe through a septum.[5][6]

  • Suboptimal Reaction Conditions:

    • The Problem: Temperature, reaction time, and solvent choice are interdependent and critical for success. An incorrect temperature may fail to overcome the activation energy, while prolonged heating can lead to product degradation.[4][5] The solvent dictates reactant solubility and can influence the reaction pathway itself.[7]

    • Solution:

      • Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor product formation by TLC or LC-MS to identify the optimum.[5] Some classical methods require high temperatures (>120 °C), whereas modern catalytic systems often work under milder conditions.[4]

      • Time Course Study: Monitor the reaction progress over time to determine the point of maximum conversion and to check if the starting material is being consumed. This helps avoid unnecessary heating that could decompose the product.[4]

      • Solvent Re-evaluation: If reactants are not fully soluble, the reaction will be slow and inefficient.[7] Highly polar solvents like DMF and water have been shown to give excellent yields in some syntheses, while non-polar solvents like toluene and THF can be ineffective.[5][8]

  • Inefficient Catalyst Activity (for catalyzed reactions):

    • The Problem: In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors are paramount. The catalyst may be inactive due to improper storage, or the loading might be insufficient.[5]

    • Solution:

      • Use a Fresh Catalyst: Ensure the catalyst is active and has been stored correctly, especially if it is sensitive to air and moisture.[4]

      • Optimize Catalyst Loading: The amount of catalyst is critical. Too little can lead to an incomplete reaction, while an excess can sometimes promote side reactions.[4] Screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

      • Consider a Different Catalyst System: A wide array of transition-metal catalysts (e.g., based on Cu, Fe, Pd, Co, Ni) have been developed for quinazoline synthesis.[1][9] If one system fails, another may be more suitable for your specific substrates. For example, copper-catalyzed Ullmann-type couplings are effective for reactions involving 2-bromophenyl precursors.[9][10]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Issue 2: Significant Side Product Formation

Question: My reaction is working, but I'm generating significant impurities that complicate purification. What are the common side reactions, and how can I suppress them?

Answer: Side product formation is often dependent on the specific synthetic route. Understanding the potential competing pathways is crucial for minimizing impurities.

Common Side Reactions & Mitigation Strategies:

  • Formation of Benzimidazoles:

    • The Problem: In certain syntheses, particularly those starting from 2-aminobenzonitriles, a competing C(sp³)-C(sp²) bond formation can lead to benzimidazole byproducts instead of the desired quinazoline.[7]

    • Mitigation: This pathway is often favored in non-polar solvents. Switching to a more polar solvent (e.g., DMF, DMSO, or water) can steer the reaction toward the desired C(sp²)-N bond formation required for the quinazoline ring.[7]

  • Incomplete Cyclization:

    • The Problem: The reaction may stall at an intermediate stage without completing the final ring-closing step to form the quinazoline nucleus. This is common in multi-step, one-pot procedures.[6]

    • Mitigation: This can often be addressed by increasing the reaction temperature or extending the reaction time to provide sufficient energy for the cyclization step.[4] In some cases, a stronger base or a more effective cyclizing agent may be required.

  • Dimerization or Polymerization:

    • The Problem: Starting materials, especially highly reactive ones, can dimerize or polymerize at elevated temperatures, leading to intractable tars and reducing the availability of reactants for the main pathway.[6]

    • Mitigation: Lowering the reaction temperature can help. Running the reaction at a higher dilution (i.e., using more solvent) can also disfavor intermolecular side reactions and promote the desired intramolecular cyclization.

Issue 3: Purification Challenges

Question: I'm having difficulty purifying my crude quinazoline product. What are the most effective strategies?

Answer: Purification can indeed be challenging due to the polarity and sometimes poor solubility of quinazoline derivatives.[6]

Effective Purification Strategies:

  • Recrystallization:

    • Why it Works: This is often the most effective method for obtaining highly pure crystalline solids.[6] The key is finding a solvent or solvent system in which your product has high solubility at high temperatures but low solubility at room or cold temperatures.

    • Protocol:

      • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) at both room temperature and their boiling points.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize recovery, then collect the crystals by filtration.[5]

  • Column Chromatography:

    • Why it Works: This is a standard method for separating compounds based on their polarity. However, quinazolines can sometimes streak or irreversibly adsorb to silica gel.[5]

    • Protocol:

      • TLC First: Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired product. Common eluents include gradients of hexane and ethyl acetate.[5]

      • Minimize Contact Time: If your product is sensitive to silica, use a wider column and run the chromatography faster to minimize contact time. Sometimes, deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent can prevent streaking of basic compounds.

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18).

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the strategic optimization of quinazoline synthesis.

Q1: How do I select the optimal solvent for my reaction? The solvent is not merely a medium for the reaction; it is an active participant that can dictate the reaction pathway.[7] Solvent polarity is the most critical factor. As a general rule, polar solvents favor the formation of the quinazoline ring, while non-polar solvents can sometimes lead to undesired side products like benzimidazoles.[7] For reactions involving CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas toluene and THF are ineffective.[8] Always start by consulting the literature for your specific reaction class, but do not hesitate to screen a range of solvents from non-polar (toluene) to polar aprotic (DMF, DMSO) and polar protic (ethanol, water).

Q2: What is the role of the catalyst, and how do I choose one? In modern organic synthesis, catalysts provide milder reaction conditions, higher efficiency, and greater selectivity.

  • Transition-Metal Catalysts: These are widely used and enable a variety of transformations like C-H activation, cross-coupling, and dehydrogenative cyclizations.[1][9]

    • Copper (Cu): Often used for Ullmann-type couplings and aerobic oxidations. They are relatively inexpensive and versatile.[9][11]

    • Iron (Fe): A cost-effective and environmentally benign choice for oxidative cyclizations.[9]

    • Palladium (Pd): The catalyst of choice for cross-coupling reactions, such as in three-component syntheses involving arylboronic acids.[12]

    • Cobalt (Co) & Nickel (Ni): Effective for acceptorless dehydrogenative coupling (ADC) reactions, which are highly atom-economical.[1][12]

  • Metal-Free Catalysis: To avoid metal contamination in the final product (a major concern in drug development), metal-free approaches are gaining prominence.[2][13] These often rely on iodine-based catalysts, organic bases, or even just heat under solvent-free conditions.[2][12] For example, molecular iodine can effectively catalyze the amination of benzylic sp³ C-H bonds to form the quinazoline ring.[2]

The choice depends on your starting materials. For a reaction involving a 2-bromobenzylamine and an amide, a copper-catalyzed Ullmann coupling is a logical starting point.[9] For the cyclization of a 2-aminobenzylamine with an alcohol, a nickel- or cobalt-catalyzed dehydrogenative coupling would be appropriate.[12]

Q3: How critical is the reaction atmosphere? For many modern catalytic syntheses, the atmosphere is critical.

  • Aerobic/Oxidative Conditions: Many dehydrogenative cyclizations explicitly use oxygen (from air or supplied as O₂) as the terminal oxidant, making them green and economical.[2][9]

  • Inert Atmosphere (N₂ or Ar): When using air-sensitive reagents or catalysts (e.g., some Pd or Ni complexes), an inert atmosphere is mandatory to prevent oxidation and deactivation of the catalyst.[4] If your reaction is sluggish or failing, and you are not using an inert atmosphere with a sensitive catalyst, this is a likely cause.

Q4: What are the advantages of microwave-assisted synthesis? Microwave-assisted synthesis has emerged as a powerful technique for accelerating quinazoline synthesis.

  • The Advantage: Compared to conventional heating, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[6][14][15] This is due to efficient and uniform heating of the reaction mixture.

  • When to Use It: Microwave synthesis is particularly useful for overcoming high activation barriers and for high-throughput synthesis of compound libraries.[11] Many protocols that are sluggish with conventional heating can be significantly improved under microwave conditions.[15][16]

Decision Framework for Reaction Optimization

Caption: A decision tree for selecting initial reaction conditions.

Part 3: Key Experimental Protocols

This section provides generalized, step-by-step methodologies for common workflows discussed in this guide.

Protocol 3.1: General Procedure for Microwave-Assisted, Copper-Catalyzed Aerobic Synthesis

This protocol is adapted from methodologies that use alcohols as starting materials under solvent-free conditions.[16]

  • Vessel Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add the 2-aminobenzamide derivative (0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add the alcohol (e.g., benzyl alcohol, 2.5 mmol, 5.0 equiv), the copper catalyst (e.g., CuI, 0.01 mmol, 20 mol%), and the base (e.g., Cs₂CO₃, 0.75 mmol, 1.5 equiv).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 130 °C, the stir rate to high, and irradiate for the optimized time (e.g., 2 hours). Note: Microwave heating can be very rapid; always use a dedicated scientific microwave with temperature and pressure sensors.

  • Work-up: After the reaction, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[6]

Protocol 3.2: Standard Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line in pencil.

  • Spotting: Use a capillary tube to spot a dilute solution of your starting material(s) in a separate lane as a reference. In another lane, spot a sample taken directly from the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.[5]

ParameterRecommended RangeRationaleCommon Methods
Temperature Room Temp to 180 °CMust be sufficient to overcome activation energy without causing degradation.[4][5]Oil bath, heating mantle, microwave reactor.[15]
Solvent Toluene, DMF, DMSO, Ethanol, WaterAffects solubility and can dictate the reaction pathway.[7][8]Dry solvents for moisture-sensitive reactions.
Catalyst Loading 1 - 20 mol%Balances reaction rate against cost and potential side reactions.[4]Transition metals (Cu, Fe, Pd, Ni), Iodine.[1][12]
Reaction Time 10 min - 48 hoursMust be long enough for completion but short enough to avoid byproduct formation.[4][15]Monitored by TLC or LC-MS.[5]
Atmosphere Inert (N₂, Ar) or Oxidative (Air, O₂)Prevents catalyst/reagent degradation or acts as a terminal oxidant.[4][9]Schlenk line, balloons, open flask.

Table 1: Summary of Key Reaction Parameters and Their Optimization.

Part 4: References
  • Kumar, A., & Sharma, G. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Mphahane, N., & Singh, P. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

  • Various Authors. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical Reviews. [Link]

  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. [Link]

  • Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]

  • Various Authors. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Al-Tel, T. H. (2007). A microwave improvement in the synthesis of the quinazoline scaffold. IRIS. [Link]

  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Scilit. [Link]

  • Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4- Methylquinazoline. Index Copernicus. [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2020). Transition metal-free synthesis of 2-aryl quinazolines via alcohol dehydrogenation. IRIS. [Link]

  • Tale, R. H. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Suksrichavalit, T., et al. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. [Link]

  • Various Authors. (2015). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]

  • Zaskoč, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Tale, R. H. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Kumar, A., & Sharma, G. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • Kumar, A., & Sharma, G. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • ChemEurope. (n.d.). Niementowski quinazoline synthesis. ChemEurope.com. [Link]

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Strategies to reduce off-target effects of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you navigate the complexities of your experiments, particularly in addressing the critical issue of off-target effects.

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, renowned for its utility in developing targeted therapies, especially kinase inhibitors.[1][2] Compounds like Gefitinib and Erlotinib have successfully targeted tyrosine kinases in cancer therapy.[3] However, the very feature that makes this scaffold effective—its ability to interact with the highly conserved ATP-binding pocket of kinases—also presents a primary challenge: the potential for unintended off-target interactions.[4][5] Furthermore, related quinazoline structures have been shown to interact with non-kinase targets such as nuclear receptors, highlighting the need for comprehensive profiling.[6]

This guide provides a structured approach to systematically identify, validate, and mitigate the off-target effects of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, ensuring the integrity and accuracy of your research findings.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is followed by potential causes related to off-target activity and a logical, step-by-step plan for resolution.

Issue 1: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not correlate with the known function of the intended target.
  • Possible Cause: The phenotype is likely driven by one or more potent off-target interactions. Your compound may be inhibiting other critical cellular pathways, leading to the observed effect. Studies have shown that many kinase inhibitors have unexpected off-targets, including non-kinase proteins like the oxidoreductase NQO2.[7]

  • Troubleshooting & Resolution Strategy:

    • Broaden the Search - Kinase Selectivity Profiling: The first step is to understand what your compound is actually hitting. Engage a commercial kinase profiling service to screen your compound against a large panel of kinases (e.g., >300 kinases).[8][9][10] This will provide a quantitative measure of its inhibitory activity across a significant portion of the human kinome.

      • Actionable Insight: The results will generate a "selectivity profile." Look for kinases that are inhibited with a potency (IC50) similar to or greater than your intended target. These are your primary off-target suspects.

    • Confirm Target Engagement in a Cellular Context: An in-vitro biochemical assay doesn't guarantee the compound engages the target inside a cell. You must verify this directly.

      • Actionable Insight: Perform a Cellular Thermal Shift Assay (CETSA). This powerful technique confirms direct physical binding between your compound and its target in intact cells by measuring shifts in the protein's thermal stability.[11][12] A positive thermal shift provides strong evidence of target engagement.[13][14] See Protocol 1 for a detailed methodology.

    • Validate the On-Target Hypothesis with a Rescue Experiment: This is the gold standard for proving that the observed phenotype is a direct result of inhibiting your intended target.[15][16]

      • Actionable Insight: If you can "rescue" the phenotype (i.e., reverse the effect) by introducing a version of your target that is resistant to the compound, you have definitively linked the target to the phenotype.[17][18] See Protocol 2 for guidance.

Issue 2: Results are inconsistent across different cell lines or experimental models.
  • Possible Cause: The off-target profile of your compound may vary depending on the specific proteome of the cell line. Cell Line A might express a sensitive off-target that is absent in Cell Line B, leading to divergent results.

  • Troubleshooting & Resolution Strategy:

    • Characterize Your Models: Perform proteomic or transcriptomic analysis on your panel of cell lines to identify differences in the expression levels of your primary target and the suspected off-targets (identified from your kinase screen).

    • Correlate Expression with Sensitivity: Plot the expression level of the suspected off-target protein against the sensitivity (e.g., GI50) of the cell lines to your compound. A strong correlation suggests the off-target is a key driver of the compound's activity in those cells.

    • Use Genetic Knockdown: Use siRNA or shRNA to knock down the expression of the suspected off-target in a sensitive cell line. If the knockdown phenocopies the effect of your compound or makes the cells resistant to it, you have strong evidence for its involvement.

Issue 3: Unexpected toxicity is observed in cellular or in-vivo models at effective concentrations.
  • Possible Cause: Off-target inhibition of kinases essential for normal cell function (e.g., those involved in cell division, survival signaling) is a common cause of toxicity.[19]

  • Troubleshooting & Resolution Strategy:

    • Dose-Response Analysis: Carefully determine the IC50 for your intended target and compare it to the concentration at which toxicity is observed (TC50). A narrow window between efficacy and toxicity points towards off-target effects.

    • Review Kinase Profile for "Anti-Targets": Examine your kinase profiling data for potent inhibition of known critical kinases. For example, inhibition of certain members of the SRC family or cell-cycle kinases can lead to general toxicity.

    • Medicinal Chemistry Optimization: If the off-target is known, collaborate with medicinal chemists. Structure-based drug design can be used to modify the compound, reducing its affinity for the off-target while preserving on-target potency.[4] This often involves exploiting subtle differences between the active sites of the on-target and off-target kinases.[20]

Workflow for Off-Target Effect Mitigation

The following diagram outlines a systematic workflow for identifying and validating the effects of your quinazoline inhibitor.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Characterization cluster_1 Phase 2: Hypothesis Testing & Validation cluster_2 Phase 3: Resolution & Refinement Phenotype Observe Cellular Phenotype (e.g., Apoptosis, Growth Arrest) KinaseScreen Perform Broad Kinase Selectivity Profiling Phenotype->KinaseScreen Is phenotype unexpected? CETSA Confirm On-Target Engagement via CETSA Phenotype->CETSA Does it match target function? IdentifySuspects Identify Potent Off-Targets from Kinase Screen KinaseScreen->IdentifySuspects RescueExp Perform Rescue Experiment with Resistant Target Mutant CETSA->RescueExp OrthogonalInhibitor Test Structurally Unrelated Inhibitor for Same Target CETSA->OrthogonalInhibitor OffTarget Conclusion: Phenotype is OFF-TARGET IdentifySuspects->OffTarget OnTarget Conclusion: Phenotype is ON-TARGET RescueExp->OnTarget Phenotype Rescued RescueExp->OffTarget Phenotype NOT Rescued OrthogonalInhibitor->OnTarget Phenotype Replicated OrthogonalInhibitor->OffTarget Phenotype NOT Replicated Dose Optimize Compound Concentration (Use Lowest Effective Dose) OnTarget->Dose MedChem Rational Drug Redesign (Structure-Based Approach) OffTarget->MedChem Logic_Diagram cluster_validation Validation Experiments Distinguish Pathways Compound Quinazoline Compound OnTarget Intended Target (e.g., Kinase A) Compound->OnTarget Binds & Inhibits OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Binds & Inhibits Phenotype Observed Cellular Phenotype OnTarget->Phenotype Leads to (Hypothesis A) OffTarget->Phenotype Leads to (Hypothesis B) Rescue Rescue Experiment Rescue->OnTarget Probes this link Orthogonal Orthogonal Inhibitor Orthogonal->OnTarget Confirms this link KinaseScreening Kinase Profiling KinaseScreening->OffTarget Identifies this link

Caption: Differentiating between on-target and off-target driven phenotypes.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]

  • Chen, Y., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3699. [Link]

  • Bioengineer.org. (2025). Novel Quinazoline Derivatives Target KDM6B Selectively. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. Retrieved from [Link]

  • Charles River Laboratories. (2019). Fail Early, Fail Fast - A Phenotypic Rescue Approach. Retrieved from [Link]

  • Montoya, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 225-233. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 529-531. [Link]

  • ResearchGate. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?[Link]

  • Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1278, 437-457. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Kaelin Jr., W. G. (2018). Preclinical cancer-target validation: How not to be wrong. [Video]. YouTube. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 629. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]

  • Bioengineer.org. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Retrieved from [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Video]. YouTube. [Link]

  • Lomenick, B., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Methods in Molecular Biology, 716, 249-260. [Link]

  • Ruberman, C., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 13(1), e1005311. [Link]

  • Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6524. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Retrieved from [Link]

  • Kumar, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1859. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3817-3834. [Link]

  • Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(1), 220. [Link]

  • Smutny, T., et al. (2016). 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. Journal of Medicinal Chemistry, 59(10), 5145-5150. [Link]

  • ResearchGate. (2021). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. [Link]

  • Mortazavi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]

  • Li, H., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 6898-6913. [Link]

  • ResearchGate. (2022). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. [Link]

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Technical Support Center: Enhancing the Bioavailability of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for quinazoline-based inhibitors. This guide is designed for drug development professionals, researchers, and scientists who are navigating the complexities of improving the bioavailability of this important class of molecules. Many quinazoline derivatives, despite their potent in vitro activity as kinase inhibitors or other therapeutic agents, face significant hurdles in achieving adequate systemic exposure in vivo.[1][2] This often stems from poor aqueous solubility, extensive first-pass metabolism, or active efflux from target cells.[3][4][5]

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader conceptual questions. We will delve into the causality behind these challenges and provide actionable, field-proven strategies to overcome them.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during preclinical development. Each answer provides a diagnostic workflow and potential solutions.

Question 1: My quinazoline inhibitor shows high potency in cell-free assays, but its activity drops significantly in cell-based assays. What's going on?

This is a classic issue that often points to problems with compound solubility in aqueous assay media or poor membrane permeability.

Answer:

The discrepancy between biochemical and cellular potency suggests that the compound is not reaching its intracellular target at a sufficient concentration. The primary culprits are usually precipitation in the cell culture medium or an inability to cross the cell membrane effectively.

Causality and Diagnostic Steps:

  • Precipitation Upon Dilution: Your compound is likely precipitating when diluted from a concentrated DMSO stock into the aqueous cell culture medium.[6] Even if not visible to the naked eye, microscopic precipitation can drastically reduce the effective concentration of the dissolved drug.

    • How to Check: Prepare the final dilution of your compound in cell-free media and incubate for the duration of your assay. Afterwards, centrifuge the sample at high speed (e.g., >14,000 rpm for 15-20 minutes) and measure the concentration of the compound in the supernatant via HPLC or LC-MS. A significant drop from the nominal concentration confirms precipitation.

  • Low Permeability: The quinazoline core is relatively lipophilic, but specific substitutions can impact its ability to passively diffuse across the lipid bilayer of the cell membrane.

    • How to Check: An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) is a quick and effective way to assess passive diffusion. If permeability is low, this is a likely contributor to the poor cellular activity.

Proposed Solutions:

  • Refine Your Dosing Solution:

    • Introduce a Co-solvent: Adding a small amount (e.g., 1-5%) of a water-miscible organic co-solvent like propylene glycol or PEG 400 to your aqueous buffer can help maintain solubility.[6]

    • Use Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[6]

    • Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your inhibitor, significantly enhancing its aqueous solubility.[6][7]

  • Consider Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.[8] Co-incubation with a known efflux pump inhibitor (e.g., verapamil) in your cell-based assay can help diagnose this. If the potency of your compound increases, efflux is a likely problem.

.

Question 2: My compound performed well in in vitro tests, but showed very low oral bioavailability (<10%) in my first mouse PK study. Where do I start troubleshooting?

Low oral bioavailability is a multifaceted problem. A systematic approach is needed to identify the primary barrier, which could be poor solubility, low permeability, or high first-pass metabolism.[2][5]

Answer:

This is a common and challenging hurdle. The low exposure could be due to one or a combination of factors related to Absorption, Distribution, Metabolism, and Excretion (ADME). The key is to dissect the problem systematically.

Workflow for Diagnosing Low Oral Bioavailability:

G Start Low Oral Bioavailability (<10%) Observed Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Is dissolution a limiting factor? Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability No (Sufficiently Soluble) PoorSol Problem: Poor Solubility Solubility->PoorSol Yes (Low Solubility) Metabolism Assess Metabolic Stability (Liver Microsomes / S9 Fractions) Permeability->Metabolism No (High Permeability) PoorPerm Problem: Poor Permeability Permeability->PoorPerm Yes (Low Permeability) HighMet Problem: High First-Pass Metabolism Metabolism->HighMet Yes (Low Stability) Sol_Strat Solution: Formulation Strategies (Nanosuspension, SMEDDS, Amorphous Solid Dispersion) PoorSol->Sol_Strat Perm_Strat Solution: Chemical Modification (Prodrugs, Structural Analogs) PoorPerm->Perm_Strat Met_Strat Solution: Chemical Modification (Block Metabolic Hotspots) HighMet->Met_Strat

Caption: Decision workflow for troubleshooting low oral bioavailability.

Step-by-Step Guide:

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values mimicking the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine). Many kinase inhibitors have poor aqueous solubility, which is a common starting point for low bioavailability.[3]

    • Permeability: Use a Caco-2 cell monolayer assay. This will not only assess passive permeability but also indicate whether your compound is a substrate for efflux transporters like P-gp.[9][10]

  • Evaluate Metabolic Stability:

    • Incubate your compound with liver microsomes or S9 fractions (from mouse and human to check for species differences).[11][12] A short half-life (<30 minutes) suggests that the compound is rapidly metabolized, likely leading to a high "first-pass effect" where the drug is eliminated by the liver before it can reach systemic circulation.[4]

Interpreting the Results and Choosing a Strategy:

  • If Solubility is the Main Issue: The compound can't be absorbed because it doesn't dissolve. This is known as dissolution-limited absorption.[13]

    • Solution: Focus on formulation strategies . Creating a nanosuspension to increase surface area, or developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve this.[7][14][15]

  • If Permeability is the Main Issue: The compound dissolves but cannot efficiently cross the intestinal wall.

    • Solution: This typically requires chemical modification . A prodrug approach, where a polar or charged moiety is temporarily attached to the molecule to improve its properties, can be highly effective.[16][17] For example, a phosphate prodrug can dramatically increase aqueous solubility and may be cleaved by phosphatases in the body to release the active drug.[13]

  • If Metabolism is the Main Issue: The compound is absorbed but is rapidly cleared by the liver.

    • Solution: This also points towards chemical modification . Identify the metabolic "hotspots" on the molecule using LC-MS analysis of the microsomal incubation samples. Then, synthesize new analogs where these positions are blocked (e.g., by adding a fluorine atom) to improve metabolic stability.[18]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the strategies and principles for enhancing the bioavailability of quinazoline inhibitors.

Question 3: What are the most common formulation strategies for quinazoline inhibitors, and when should I choose one over another?

Answer:

The choice of formulation is dictated by the specific physicochemical properties of your inhibitor and the desired dose. The goal of any formulation is to present the drug to the gastrointestinal wall in a solubilized state.[19][20]

Common Formulation Strategies:

StrategyMechanism of ActionBest For...Key Considerations
Nanosuspension Increases dissolution velocity by drastically increasing the surface area of the drug particles according to the Noyes-Whitney equation.[15][19]Highly crystalline, poorly soluble compounds (BCS Class II).Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability of nanoparticles (aggregation) must be monitored.[14]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine micro- or nanoemulsion upon contact with gastrointestinal fluids, bypassing solid-state dissolution.[7][15]Lipophilic, poorly soluble compounds. Can enhance lymphatic transport, reducing first-pass metabolism.[5]High drug loading can be challenging. Excipient compatibility and stability are critical.
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy state has a much higher apparent solubility than the stable crystalline form.[7][19]Compounds that are "brick dust" (poorly soluble and high melting point).The amorphous state is metastable and can recrystallize over time, so polymer selection and physical stability are crucial.
Cyclodextrin Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the drug, effectively shielding the hydrophobic drug from water and increasing its solubility.[6][7]Compounds with appropriate size and geometry to fit within the cyclodextrin cavity.Can be limited by the 1:1 or 1:2 stoichiometry of the complex, which may not be suitable for high-dose drugs.

Visualizing Formulation Mechanisms:

G cluster_0 Drug in Solution (Absorbable) cluster_1 Formulation Strategies D_sol Drug Molecule Micelle Micelle D_micelle Drug Micelle->D_micelle encapsulates D_micelle->D_sol releases Nano Nanoparticle D_nano Drug Nano->D_nano comprises D_nano->D_sol dissolves Lipid Lipid Droplet D_lipid Drug Lipid->D_lipid dissolves D_lipid->D_sol partitions

Caption: How different formulations deliver solubilized drug molecules.

Question 4: When is a prodrug strategy more appropriate than a formulation approach?

Answer:

A prodrug strategy is generally considered when formulation approaches are insufficient or impractical, or when there are multiple bioavailability barriers to overcome simultaneously.

Choose a Prodrug Strategy When:

  • Permeability is the Limiting Factor: If your compound has decent solubility but cannot cross the intestinal epithelium (as determined by Caco-2 assays), no formulation will solve this fundamental problem. A prodrug can be designed to be more permeable or to hijack specific nutrient transporters.[16][17]

  • Extremely Poor Solubility: For compounds that are exceptionally difficult to solubilize ("brick dust"), even advanced formulations may not achieve the necessary concentration for a high dose. A highly soluble prodrug, such as a phosphate ester, can overcome this by creating a supersaturated solution of the parent drug upon cleavage in vivo.[13][21]

  • Targeted Delivery is Needed: Prodrugs can be designed to be activated by specific enzymes that are enriched in a target tissue (e.g., tumors), potentially reducing systemic toxicity.[22]

  • Formulation is Impractical: For very high doses, the amount of excipients required for a lipid-based system or solid dispersion might result in a pill size that is too large for patient compliance. A prodrug might allow for a more conventional tablet formulation.

Question 5: What is a reliable experimental workflow for testing a new formulation or prodrug of my quinazoline inhibitor?

Answer:

A robust workflow involves a combination of in vitro characterization and a definitive in vivo pharmacokinetic study.

Experimental Protocol: Comparative Oral PK Study in Rodents

  • Objective: To compare the oral bioavailability of a new formulation (Test Article) against a simple suspension of the unmodified compound (Reference).

  • Materials:

    • Test Article (e.g., nanosuspension, SMEDDS, or prodrug solution).

    • Reference Article (e.g., micronized suspension in 0.5% methylcellulose with 0.1% Tween® 80).

    • Fasted male Sprague-Dawley rats or BALB/c mice (n=3-5 per group).

    • Oral gavage needles.

    • Blood collection supplies (e.g., EDTA-coated tubes).

    • LC-MS/MS system for bioanalysis.

  • Methodology:

    • Step 1: Animal Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast them overnight (approx. 12-16 hours) before dosing, with free access to water.

    • Step 2: Dosing: Administer a single oral dose of the Reference or Test Article via gavage at a consistent dose volume (e.g., 10 mL/kg for rats). Record the exact time of dosing for each animal.

    • Step 3: Blood Sampling: Collect sparse blood samples (e.g., ~50-100 µL) from each animal at predetermined time points. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

    • Step 4: Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

    • Step 5: Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent drug.

    • Step 6: Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total exposure).

  • Interpreting the Outcome:

    • A successful enhancement strategy will result in a statistically significant increase in the mean AUC and/or Cmax for the Test Article group compared to the Reference group. The relative bioavailability (Frel) can be calculated as: (AUC_Test / AUC_Ref) * 100%.

References

  • MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • Google Patents.
  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. [Link]

  • ResearchGate. A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. [Link]

  • PubMed Central. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. [Link]

  • PubMed Central. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

  • PubMed. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. [Link]

  • PubMed Central. Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. [Link]

  • QxMD. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. [Link]

  • PubMed. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. [Link]

  • ACS Publications. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]

  • PubMed Central. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

  • PubMed. Variability in bioavailability of small molecular tyrosine kinase inhibitors. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • ResearchGate. Current prodrug strategies for improving oral absorption of nucleoside analogues. [Link]

  • PubMed Central. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]

  • PubMed Central. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubMed. In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. [Link]

  • ScienceDirect. Recent advances in selective functionalization of the quinazoline scaffold. [Link]

  • MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • MDPI. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • PubMed. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]

  • ACS Publications. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. [Link]

  • Preprints.org. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]

  • ResearchGate. Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). [Link]

  • ResearchGate. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. [Link]

  • PubMed Central. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • MDPI. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • PubMed. Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). [Link]

  • Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • PubMed Central. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]

  • ResearchGate. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]

  • ResearchGate. Synthesis of quinazoline derivatives under optimum conditions. [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • PubMed Central. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

  • ResearchGate. Time evolution of absorption spectra of quinazoline derivatives. [Link]

Sources

Addressing resistance mechanisms to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating cellular resistance to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. This guide is designed to provide in-depth troubleshooting and experimental workflows to help you navigate the complexities of drug resistance in your cancer cell models. As a quinazoline derivative, this compound likely functions as a kinase inhibitor, and the resistance mechanisms that emerge are often multifaceted and challenging to dissect.[1][2] This document provides the causal logic behind experimental choices to empower you to design, execute, and interpret your studies with confidence.

Section 1: Initial Observations & Confirmation of Resistance

The first sign of resistance is often a decrease in the cytotoxic or cytostatic effect of the compound at previously effective concentrations. Visual inspection of cell morphology is a start, but quantitative confirmation is critical.

FAQ 1: My cells no longer seem to respond to the compound. How do I definitively confirm and quantify this resistance?

Answer: The gold standard for confirming and quantifying drug resistance is to determine the half-maximal inhibitory concentration (IC50) and compare the value in your suspected resistant cell line to that of the parental, sensitive cell line.[3][4] A significant increase (fold change) in the IC50 value provides quantitative proof of resistance. This is best accomplished using a robust cell viability or cytotoxicity assay.

The choice of assay is critical. Metabolic assays like MTT or Resazurin are common, quick, and cost-effective for screening.[5][6] They measure the metabolic activity of the cell population, which is a proxy for cell viability.[7][8]

Protocol 1: Determining IC50 via MTT Assay

This protocol allows for the colorimetric measurement of cell viability to determine the drug concentration that inhibits 50% of cell growth.[9]

Causality Note: The MTT assay relies on mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Parental (sensitive) and suspected resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • 4-Hydrazino-2-(3-methoxyphenyl)quinazoline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count both sensitive and resistant cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Ensure uniform cell distribution.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2-fold serial dilution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in complete medium. It is crucial to have a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a full dose-response curve.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug dose) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the drug dilutions.

    • Incubate for the desired treatment period (typically 48-72 hours).

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Comparing Sensitive vs. Resistant Lines

Summarize your findings in a clear table to highlight the shift in drug sensitivity.

Cell LineIC50 (µM)Fold Resistance (Resistant IC50 / Sensitive IC50)
Parental (Sensitive)1.5 ± 0.2-
Resistant Sub-line25.8 ± 3.117.2
Workflow for Confirming Drug Resistance

G start Observe Decreased Drug Efficacy setup Seed Sensitive & Resistant Cells in 96-Well Plates start->setup treat Treat with Serial Dilutions of Compound (48-72h) setup->treat assay Perform Cell Viability Assay (e.g., MTT, Resazurin) treat->assay read Read Absorbance/ Fluorescence assay->read calculate Calculate % Viability vs. Vehicle Control read->calculate plot Plot Dose-Response Curve (Log[Drug] vs. % Viability) calculate->plot ic50 Determine IC50 Values for Both Cell Lines plot->ic50 compare Calculate Fold Change in IC50 ic50->compare resistant Resistance Confirmed (Significant Fold Change) compare->resistant > 5-fold not_resistant No Significant Change (Re-evaluate Experiment) compare->not_resistant < 5-fold

Caption: Workflow for quantitative confirmation of drug resistance.

Section 2: Investigating Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism(s). Cancer cells can employ various strategies to evade drug-induced death.[10][11] For quinazoline-based kinase inhibitors, common mechanisms include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.[1][12]

FAQ 2: Could the target protein be overexpressed or mutated in my resistant cells?

Answer: Yes, this is a very common mechanism of acquired resistance.[12]

  • Target Overexpression: Cells can increase the transcription and/or translation of the target protein. This effectively "soaks up" the inhibitor, requiring a much higher concentration to achieve the same level of target inhibition.

  • Target Mutation: A mutation within the drug's binding site on the target protein can reduce the binding affinity of the compound, rendering it less effective.[12] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors like gefitinib.[12]

To investigate these possibilities, you should assess both the protein and mRNA levels of the putative target.

Protocol 2: Western Blot for Target Protein Expression

This protocol allows for the semi-quantitative analysis of protein levels.[13]

Causality Note: Western blotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[14] The intensity of the resulting band is proportional to the amount of protein in the sample, allowing for comparison between sensitive and resistant cell lysates.

Materials:

  • Sensitive and resistant cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane[13]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP (Horseradish Peroxidase)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 5-10 minutes each in TBST (Tris-Buffered Saline with Tween 20).

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Final Washes: Repeat the washing steps.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis using software like ImageJ. Normalize the band intensity of your target protein to the loading control (GAPDH or β-actin) for each sample. Compare the normalized values between sensitive and resistant lines.

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression

This protocol measures the amount of target mRNA, indicating if resistance is occurring at the transcriptional level.[16]

Causality Note: qPCR uses reverse transcription to convert mRNA to cDNA, followed by PCR amplification. A fluorescent dye (like SYBR Green) or a sequence-specific probe is used to measure the amount of amplified DNA in real-time.[17] The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.[17]

Materials:

  • Sensitive and resistant cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run samples in triplicate for both the target gene and the reference gene.

  • qPCR Run: Perform the qPCR run on a real-time PCR instrument using a standard thermal cycling protocol.[18]

  • Data Analysis:

    • Determine the Ct values for all samples.

    • Calculate the relative gene expression using the ΔΔCt method.

      • ΔCt = Ct(target gene) - Ct(reference gene)

      • ΔΔCt = ΔCt(resistant sample) - ΔCt(sensitive sample)

      • Fold Change = 2^(-ΔΔCt)

    • A fold change greater than 2 is typically considered significant upregulation.

FAQ 3: The expression of the target protein is unchanged. Could a bypass signaling pathway be activated?

Answer: Absolutely. This is another hallmark of TKI resistance.[12] Cancer cells can activate alternative pro-survival signaling pathways to circumvent the inhibited pathway.[11] For instance, if your compound inhibits a receptor tyrosine kinase (RTK) in the EGFR family, cells might compensate by upregulating a different RTK (like MET or AXL) or by activating downstream signaling nodes like PI3K/Akt or MEK/ERK through other means.[1][12]

To investigate this, perform a targeted Western blot analysis on key proteins in major survival pathways.

Recommended Proteins to Screen:

  • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR

  • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2

  • Alternative RTKs: MET, AXL, HER3

An increase in the phosphorylated (active) form of these proteins in the resistant line, without a corresponding change in the total protein, indicates pathway activation.

Hypothetical Signaling Pathway & Resistance Mechanisms

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Target Kinase (e.g., RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK->Proliferation Bypass_RTK Bypass Kinase (e.g., MET, AXL) Bypass_RTK->PI3K Bypass_RTK->ERK Drug 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Drug->RTK Inhibition Resistance1 Mechanism 1: Target Overexpression/ Mutation Resistance1->RTK Resistance2 Mechanism 2: Bypass Pathway Activation Resistance2->Bypass_RTK

Caption: Common resistance mechanisms to a targeted kinase inhibitor.

Section 3: Generating a Resistant Model

To study resistance mechanisms prospectively, it is invaluable to generate your own resistant cell line in a controlled manner.

FAQ 4: How can I create a drug-resistant cell line from my sensitive parental line?

Answer: The most common method is through continuous, long-term exposure to the drug with gradually increasing concentrations.[19] This process mimics the selective pressure that leads to acquired resistance in a clinical setting.

Protocol 4: Generating a Resistant Cell Line via Dose Escalation

Causality Note: This method selects for cells that have or develop adaptations allowing them to survive and proliferate in the presence of the drug. Over time, these resistant clones will dominate the population.

Procedure:

  • Initial Exposure: Begin by treating the parental cell line with the compound at a concentration equal to its IC20 (the concentration that inhibits 20% of growth). This low concentration minimizes initial cell death and allows for adaptation.

  • Monitor and Passage: Culture the cells in this drug-containing medium. When the cells reach ~80% confluency and their growth rate appears to recover, passage them as usual, but always into fresh medium containing the same concentration of the drug.

  • Dose Escalation: Once the cells are growing robustly at the current concentration, double the drug concentration.

  • Repeat: Repeat the cycle of monitoring, passaging, and dose escalation. This process is lengthy and can take 6-12 months.

  • Characterization: Periodically (e.g., every 2-3 months), freeze down stocks and test the IC50 of the cultured population to track the development of resistance.

  • Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several more passages at that final concentration to ensure the phenotype is stable.

  • Final Validation: The resulting resistant cell line should be validated by comparing its IC50 to the parental line and then used for the mechanistic studies described in Section 2.

References

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74.
  • PMC - NIH. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using a PBK/TOPK Inhibitor.
  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • JoVE. (2023). Drug Resistance prediction by Tumor Explants as Preclinical Platform. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

  • OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
  • Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Retrieved from [Link]

  • Cureus. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of drug resistance-associated proteins by Western blot.
  • City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done?. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays.
  • YouTube. (2021). qPCR (real-time PCR) protocol explained. Retrieved from [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Understanding and targeting resistance mechanisms in cancer. Retrieved from [Link]

  • NFCR. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. Retrieved from [Link]

  • PMC - NIH. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • PMC - NIH. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1).
  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives.

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Technical Support Center: Refining Purification Techniques for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-hydrazino-2-(3-methoxyphenyl)quinazoline and its analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and achieve high-purity compounds essential for your research.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 4-hydrazino-2-(3-methoxyphenyl)quinazoline analogs in a practical question-and-answer format.

Question 1: After synthesis of 4-hydrazino-2-(3-methoxyphenyl)quinazoline from its 4-chloro precursor, my crude product shows two spots on the TLC plate that are very close together. How can I improve their separation?

Answer: This is a common issue, often arising from the presence of unreacted 4-chloro-2-(3-methoxyphenyl)quinazoline alongside your desired hydrazino product. The two compounds have similar polarities, making separation challenging. Here’s a systematic approach to improve separation:

  • TLC Optimization: Before proceeding to column chromatography, it is crucial to optimize the solvent system for your TLC. Experiment with solvent mixtures of varying polarities. A good starting point for quinazoline derivatives is a hexane/ethyl acetate system.[1] Try a gradient of ethyl acetate in hexane, for instance, starting from 10% and gradually increasing to 50%. The addition of a small amount of a more polar solvent like methanol (e.g., dichloromethane/methanol, 99:1 to 95:5) can also significantly alter the separation.[1]

  • Column Chromatography Technique:

    • Shallow Gradient: When you run your column, use a very shallow gradient of the optimized solvent system. This will increase the resolution between closely eluting spots.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to improve separation efficiency. The weight of the adsorbent (silica gel) should be at least 50 times the weight of your crude product for difficult separations.[2]

  • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for nitrogen-containing heterocyclic compounds.[2]

Question 2: I am attempting to recrystallize my 4-hydrazino-2-(3-methoxyphenyl)quinazoline analog, but it oils out instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Here are some strategies to induce crystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] For hydrazone and quinazoline derivatives, ethanol and acetonitrile are often good choices.[4] You can also try mixed solvent systems. For instance, dissolve your compound in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or petroleum ether) until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Controlled Cooling: Rapid cooling can lead to precipitation rather than crystallization.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, is also a very effective method.

Question 3: My final product appears pure by TLC, but the yield is very low after purification. What are the likely causes and how can I improve my recovery?

Answer: Low recovery can stem from several factors during the workup and purification process. Here are some key areas to investigate:

  • Incomplete Reaction: If the synthesis of the 4-hydrazino derivative from the 4-chloro precursor is not complete, a significant portion of your starting material will be lost during purification. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Losses During Extraction: Ensure that the pH of the aqueous layer is appropriate during the workup to minimize the solubility of your product in the aqueous phase. Multiple extractions with a smaller volume of organic solvent are more efficient than a single extraction with a large volume.

  • Column Chromatography Issues:

    • Adsorption: Highly polar compounds can sometimes irreversibly bind to the silica gel. Adding a small amount of a basic modifier like triethylamine (around 1%) to your eluent can help to mitigate this issue for basic compounds like hydrazinoquinazolines.[4]

    • Co-elution: If your product co-elutes with a non-UV active impurity, your yield of pure product will be lower than expected.

  • Recrystallization Losses: Using too much solvent for recrystallization is a common cause of low yield, as a significant amount of the product will remain dissolved even at low temperatures.[3] Always use the minimum amount of hot solvent required to fully dissolve your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-hydrazino-2-(3-methoxyphenyl)quinazoline?

A1: The most common impurities will depend on your synthetic route. If you are preparing it from 4-chloro-2-(3-methoxyphenyl)quinazoline and hydrazine hydrate, the primary impurities are likely to be:

  • Unreacted 4-chloro-2-(3-methoxyphenyl)quinazoline: This is often the most significant impurity if the reaction does not go to completion.

  • Byproducts of hydrazine reactions: Hydrazine can sometimes react further or undergo side reactions, although these are typically minor with chloroquinazolines under controlled conditions.

  • Starting materials from the synthesis of the 4-chloro precursor: If the 4-chloroquinazoline was not pure, impurities from its synthesis (e.g., the corresponding quinazolinone) may carry through.

Q2: What is a good starting solvent system for column chromatography of 4-hydrazino-2-(3-methoxyphenyl)quinazoline?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] Based on the polarity of your compound, you can start with a ratio of 7:3 (hexane:ethyl acetate) and gradually increase the polarity. For more polar analogs, a dichloromethane/methanol system may be more effective.[1] It is always recommended to first determine the optimal solvent system using TLC.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar compounds or for separating impurities that are difficult to resolve on normal-phase silica gel. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by multiple analytical techniques.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher confidence, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of a pure crystalline solid.

Experimental Protocols

Protocol 1: Recrystallization of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

This protocol outlines a general procedure for the recrystallization of 4-hydrazino-2-(3-methoxyphenyl)quinazoline. The choice of solvent is critical and should be determined empirically for each specific analog.

Materials:

  • Crude 4-hydrazino-2-(3-methoxyphenyl)quinazoline

  • Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

This protocol provides a general method for purification by column chromatography on silica gel.

Materials:

  • Crude 4-hydrazino-2-(3-methoxyphenyl)quinazoline

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC. The desired compound should have an Rf value of approximately 0.2-0.3 for good separation.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Workflow for Purification of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

G start Crude Product tlc TLC Analysis start->tlc decision Purity Check tlc->decision column Column Chromatography decision->column Multiple Spots pure_product Pure Product decision->pure_product Sufficiently Pure recrystallization Recrystallization recrystallization->pure_product column->recrystallization Further Purification column->pure_product Pure Fractions

Caption: A decision-making workflow for the purification of 4-hydrazino-2-(3-methoxyphenyl)quinazoline analogs.

Troubleshooting Logic for Low Yield in Purification

G start Low Yield After Purification check_reaction Incomplete Reaction? start->check_reaction check_extraction Losses During Workup? start->check_extraction check_column Issues with Chromatography? start->check_column check_recrystallization Recrystallization Inefficiency? start->check_recrystallization solution1 Optimize reaction time/conditions check_reaction->solution1 solution2 Adjust pH, perform multiple extractions check_extraction->solution2 solution3 Use eluent modifier (e.g., triethylamine), optimize gradient check_column->solution3 solution4 Use minimal hot solvent, optimize cooling check_recrystallization->solution4

Caption: Troubleshooting guide for diagnosing the cause of low yield during purification.

Data Summary

Table 1: Comparison of Common Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best for Removing small amounts of impurities from a solidSeparating mixtures of compounds with different polarities
Typical Yield 60-90%50-80%
Scale Milligrams to kilogramsMicrograms to kilograms
Advantages Simple, inexpensive, good for large scaleHigh resolution, versatile
Disadvantages Compound must be a solid, requires suitable solventMore time-consuming, requires more solvent and materials

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 8:2 to 1:1)Good for separating moderately polar quinazolines. A common starting point.Adjust the ratio to achieve the desired Rf value on TLC.[1]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Effective for more polar compounds that do not move in hexane/ethyl acetate.Use with caution due to the toxicity of dichloromethane.[1]
Toluene / Acetone (e.g., 9:1 to 7:3)An alternative to hexane/ethyl acetate with different selectivity for aromatic compounds.Toluene can sometimes provide better separation for aromatic compounds.

References

  • Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline.
  • ResearchGate. (2020). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Synthesis of some new 2,3-disubstituted-4(3H)
  • Chemistry LibreTexts. (2021). 2.
  • ResearchG
  • Beilstein Journals. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846.
  • ResearchGate. (2024).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Hydrazinoquinazoline DiscoveryCPR 36075-44-2.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • Wu, X. F., et al. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 3a–j.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)
  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • MDPI. (2018). Quinazolin-4(3H)
  • Beilstein Journals. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Google Patents. (n.d.).

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Technical Support Center: Mitigating Toxicity of Novel Heterocyclic Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for mitigating toxicity of novel heterocyclic compounds. This guide is designed to provide you with in-depth technical and scientifically-grounded advice to navigate the complexities of preclinical toxicology. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for key assays. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every step you take is a self-validating system for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the toxicity of novel heterocyclic compounds?

A1: The toxicity of novel heterocyclic compounds often stems from several key mechanisms. Firstly, metabolic activation is a major concern.[1][2][3] The liver's cytochrome P450 enzymes can convert the parent compound into reactive metabolites.[4][5][6][7] These highly reactive species can then form covalent bonds with macromolecules like DNA and proteins, leading to cellular damage and toxicity.[5][8] Secondly, off-target effects are a significant issue.[9][10] The compound may bind to unintended biological targets, disrupting normal physiological pathways and causing a range of side effects.[10][11] Finally, some heterocyclic compounds can directly interfere with the function of critical proteins, such as the hERG potassium channel, which can lead to cardiotoxicity.[12][13][14]

Q2: How can I proactively design less toxic heterocyclic compounds?

A2: A proactive approach to designing safer compounds involves several strategies. One key strategy is to use in silico toxicology prediction tools early in the design phase.[15][16][17][18] These computational models can predict potential liabilities such as mutagenicity, carcinogenicity, and off-target binding based on the chemical structure of your compound.[15][19] Another approach is to modify the heterocyclic scaffold to block sites of metabolic activation or to enhance metabolic stability.[20] For instance, introducing electron-withdrawing groups can decrease the electron density of the ring system, making it less susceptible to oxidative metabolism.[20] Additionally, medicinal chemists can use the principle of bioisosterism, replacing a problematic heterocyclic ring with another that has similar physicochemical properties but a better toxicity profile.[21]

Q3: What are the essential in vitro assays I should perform before moving to in vivo studies?

A3: A robust in vitro screening cascade is crucial for de-risking your compound before committing to expensive and time-consuming in vivo studies. Essential assays include:

  • Cytotoxicity Assays: These are fundamental for determining the general toxicity of your compound. Common methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which indicates cell membrane damage.[22][23][24][25][26]

  • hERG Channel Assay: Given the prevalence of cardiotoxicity, assessing your compound's effect on the hERG channel is critical.[12][13] This is often done using automated patch-clamp electrophysiology.[12][14]

  • Metabolic Stability and Metabolite Identification: Incubating your compound with liver microsomes or hepatocytes can provide valuable information on its metabolic stability and help identify any potentially reactive metabolites.[4][6]

  • Off-Target Screening: Screening your compound against a panel of common off-targets, such as kinases and G-protein coupled receptors, can help identify potential sources of toxicity.[9][10]

Q4: What are "New Approach Methodologies" (NAMs) and how can they help in toxicity assessment?

A4: New Approach Methodologies (NAMs) are a category of innovative, non-animal testing strategies that can provide early and more human-relevant insights into potential toxicity.[27] These include in vitro studies using human-based cellular systems like induced pluripotent stem cell (iPSC)-derived cells (e.g., cardiomyocytes, hepatocytes), organoids, and organ-on-a-chip technologies.[27][28] For instance, iPSC-derived cardiomyocytes can be used to create more predictive in vitro models for assessing cardiotoxicity.[28][29] These advanced models can help in selecting less toxic lead candidates before progressing to in vivo testing.[27]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a Standard Cell Viability Assay (e.g., MTT, MTS)

Symptoms:

  • A sharp drop in cell viability at low compound concentrations.

  • Discrepancy between cytotoxicity data and other assay results (e.g., target-based assays).

Possible Causes & Troubleshooting Steps:

  • Compound Precipitation:

    • Why it happens: The compound may not be fully soluble in the cell culture medium at the tested concentrations, leading to the formation of precipitates that can be cytotoxic or interfere with the assay readout.

    • Troubleshooting:

      • Visually inspect the wells for any signs of precipitation.

      • Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

      • If solubility is an issue, consider using a different formulation with solubilizing agents, but be sure to test the vehicle for toxicity.

  • Assay Interference:

    • Why it happens: Some compounds can directly react with the assay reagents. For example, a reducing agent can directly convert MTT to formazan, leading to a false viability signal.

    • Troubleshooting:

      • Run a cell-free control where you add your compound to the assay medium with the MTT reagent but without cells. An increase in absorbance would indicate direct reduction of MTT by your compound.

      • Consider using an alternative cytotoxicity assay that works via a different mechanism, such as the LDH release assay, which measures membrane integrity.[22][23][25]

  • Rapid Metabolism to a Toxic Metabolite:

    • Why it happens: The cell line you are using may have sufficient metabolic activity to convert your compound into a more toxic metabolite.

    • Troubleshooting:

      • Use a cell line with low or no expression of key metabolic enzymes (e.g., specific cytochrome P450s).

      • Co-incubate your compound with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) to see if this reduces the observed cytotoxicity.

Issue 2: Positive Signal in the hERG Assay

Symptoms:

  • Inhibition of the hERG potassium channel current in a patch-clamp assay.

  • A low IC50 value for hERG inhibition, raising concerns about potential cardiotoxicity.

Possible Causes & Troubleshooting Steps:

  • Direct Channel Blockade:

    • Why it happens: Many drugs that cause cardiotoxicity directly block the hERG channel pore, leading to a prolongation of the cardiac action potential and an increased risk of arrhythmia.[13][14]

    • Troubleshooting:

      • Structural Modification: Work with medicinal chemists to modify the structure of the compound to reduce its affinity for the hERG channel. This could involve reducing the lipophilicity or removing key pharmacophoric features known to be associated with hERG binding.

      • In Silico Modeling: Use computational models to predict the binding mode of your compound to the hERG channel. This can guide the design of new analogs with reduced hERG liability.

  • Impact of Protein Binding:

    • Why it happens: Standard in vitro hERG assays are often performed in the absence of serum proteins.[30] However, in vivo, a significant portion of the drug may be bound to plasma proteins, reducing the free concentration available to interact with the hERG channel.[30]

    • Troubleshooting:

      • hERG Serum Shift Assay: Perform the hERG assay in the presence of a physiological concentration of serum proteins (e.g., fetal bovine serum) to determine the effect of protein binding on the IC50 value.[30] A significant shift to a higher IC50 in the presence of serum can indicate that the in vivo risk may be lower than predicted by the standard assay.

  • Multi-Ion Channel Effects:

    • Why it happens: The overall proarrhythmic risk of a compound is not solely determined by its effect on the hERG channel.[31] Effects on other cardiac ion channels, such as sodium and calcium channels, can either mitigate or exacerbate the risk.[31]

    • Troubleshooting:

      • Comprehensive In Vitro Proarrhythmia Assay (CiPA): This is a newer paradigm for assessing proarrhythmic risk that involves testing the compound against a panel of cardiac ion channels and then using a computer model to integrate these effects and predict the overall risk.[28][31]

Issue 3: In Vivo Toxicity Observed at Doses Predicted to be Safe by In Vitro Assays

Symptoms:

  • Unexpected adverse effects, such as weight loss, organ damage, or mortality, in animal studies at doses that were well-tolerated in vitro.

Possible Causes & Troubleshooting Steps:

  • Formation of a Unique In Vivo Metabolite:

    • Why it happens: The metabolic profile of a compound can differ significantly between in vitro systems and a whole animal. A unique and toxic metabolite may be formed in vivo that was not detected in vitro.

    • Troubleshooting:

      • Metabolite Profiling in Plasma and Tissues: Analyze plasma and tissue samples from the in vivo study to identify the metabolites that are formed.

      • Synthesize and Test Metabolites: If a major in vivo metabolite is identified, synthesize it and test its toxicity in vitro to determine if it is responsible for the observed in vivo toxicity.

  • Target-Mediated Toxicity:

    • Why it happens: The intended pharmacological target of the compound may be present in a tissue where its modulation leads to toxicity. This is an "on-target" toxicity.

    • Troubleshooting:

      • Tissue Distribution Studies: Determine the concentration of your compound in different tissues to see if it accumulates in the organs where toxicity is observed.

      • Phenotypic Screening in Relevant Cell Types: If the toxicity is organ-specific (e.g., liver toxicity), perform more detailed in vitro studies using cell types from that organ (e.g., primary hepatocytes).

  • Immune-Mediated Toxicity:

    • Why it happens: Some drug-induced toxicities, particularly liver injury, can have an immunological component that is not captured by simple in vitro cytotoxicity assays.[6][32] The parent compound or a metabolite can act as a hapten, triggering an immune response.[6]

    • Troubleshooting:

      • In Vitro Co-culture Systems: Use more complex in vitro models that include immune cells (e.g., co-cultures of hepatocytes and Kupffer cells) to investigate the potential for an immune-mediated response.

      • Biomarker Analysis: Analyze plasma from the in vivo study for biomarkers of immune activation (e.g., cytokines).

Data Summary Tables

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.[22][24]Simple, reliable, widely used.[22]Can be affected by compounds that alter cellular metabolism or directly react with the reagent.
LDH Release Measures the release of lactate dehydrogenase from cells with damaged membranes.[22][23][25]Non-destructive, allows for real-time monitoring.[22]Less sensitive for detecting early cytotoxic events compared to MTT in some cases.[26]
Neutral Red Measures the uptake of the neutral red dye into the lysosomes of viable cells.Sensitive for detecting early cytotoxic events.[26]Can be influenced by compounds that affect lysosomal function.
Protein Assay Measures the total protein content of the remaining viable cells.Simple and inexpensive.Less sensitive than other methods.[26]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of a novel heterocyclic compound on cell viability.

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: hERG Patch-Clamp Assay (Automated)

Objective: To assess the inhibitory effect of a novel heterocyclic compound on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., dofetilide, terfenadine)[33]

Procedure:

  • Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's instructions.

  • Load the cells, intracellular solution, extracellular solution, and compound plate into the automated patch-clamp system.

  • The system will automatically perform the following steps for each cell:

    • Achieve a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

    • Record baseline hERG currents.

    • Apply the vehicle and then increasing concentrations of the test compound, recording the hERG current at each concentration.

  • Analyze the data to determine the percentage of hERG current inhibition at each compound concentration.

  • Plot the concentration-response curve and fit it to a suitable equation to determine the IC50 value.

Visualizations

Signaling Pathway: Metabolic Activation and Hepatotoxicity

cluster_0 Hepatocyte Compound Novel Heterocyclic Compound CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) Compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Metabolite (e.g., Nitrenium Ion) CYP450->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox CovalentBinding Covalent Binding to Macromolecules (Protein, DNA) ReactiveMetabolite->CovalentBinding StableMetabolite Stable, Excretable Metabolite Detox->StableMetabolite CellularStress Oxidative Stress, ER Stress, Mitochondrial Dysfunction CovalentBinding->CellularStress Apoptosis Apoptosis/Necrosis CellularStress->Apoptosis DILI Drug-Induced Liver Injury (DILI) Apoptosis->DILI

Caption: Metabolic activation of a heterocyclic compound leading to hepatotoxicity.

Experimental Workflow: Troubleshooting Unexpected In Vitro Cytotoxicity

Start Unexpectedly High Cytotoxicity Observed CheckPrecipitation Check for Compound Precipitation Start->CheckPrecipitation SolubilityIssue Solubility Issue Confirmed CheckPrecipitation->SolubilityIssue Yes NoPrecipitation No Precipitation Observed CheckPrecipitation->NoPrecipitation No Reformulate Reformulate or Adjust Concentration SolubilityIssue->Reformulate CheckAssayInterference Run Cell-Free Assay Control NoPrecipitation->CheckAssayInterference Interference Assay Interference Detected CheckAssayInterference->Interference Yes NoInterference No Interference CheckAssayInterference->NoInterference No SwitchAssay Switch to Orthogonal Assay (e.g., LDH) Interference->SwitchAssay CheckMetabolism Investigate Metabolic Activation NoInterference->CheckMetabolism MetabolismConfirmed Metabolism-Mediated Toxicity Likely CheckMetabolism->MetabolismConfirmed Toxicity Reduced NoMetabolismEffect No Evidence of Metabolic Effect CheckMetabolism->NoMetabolismEffect No Change UseP450Inhibitor Use P450 Inhibitor or Low-Metabolism Cell Line MetabolismConfirmed->UseP450Inhibitor TrueCytotoxicity Likely True On- or Off-Target Cytotoxicity NoMetabolismEffect->TrueCytotoxicity

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

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Validation & Comparative

Validating the Anticancer Efficacy of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. We will explore the scientific rationale behind experimental choices, present detailed protocols for both in vitro and in vivo validation, and compare its hypothetical performance against established anticancer agents.

The quinazoline scaffold is a cornerstone in modern oncology, with numerous derivatives approved as targeted therapies.[1][2] These compounds often function as kinase inhibitors, targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and MET, which are crucial drivers of tumor growth and proliferation.[1][3][4] The subject of our investigation, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, possesses structural motifs suggestive of potential kinase inhibitory activity. This guide will outline the necessary steps to rigorously test this hypothesis.

Part 1: Initial In Vitro Assessment of Anticancer Activity

The initial phase of validation focuses on cell-based assays to determine the cytotoxic and antiproliferative effects of the compound.[5][6][7] These assays are crucial for initial screening and for triaging molecules with insufficient anticancer activity before proceeding to more complex and costly preclinical animal studies.[5]

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the concentration-dependent effect of the compound on cancer cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and known inhibitors (e.g., Gefitinib for EGFR-mutant lines, Sorafenib as a multi-kinase inhibitor) in culture medium. Treat the cells with varying concentrations for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Hypothetical Comparative Data: IC50 Values (µM)

CompoundA549 (Lung)MCF-7 (Breast)HT-29 (Colon)
4-Hydrazino-2-(3-methoxyphenyl)quinazoline5.28.112.5
Gefitinib0.5>50>50
Doxorubicin (Positive Control)0.10.20.3

This hypothetical data suggests our compound has moderate activity across multiple cell lines, warranting further investigation into its mechanism of action.

Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how the compound induces cell death is critical. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. This can be assessed using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis/necrosis.

    • Annexin V negative, PI positive cells are necrotic.

Workflow for In Vitro Apoptosis Analysis

start Cancer Cell Culture treatment Treat with 4-Hydrazino-2- (3-methoxyphenyl)quinazoline start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Apoptotic vs. Necrotic Cells flow->data

Caption: Workflow for assessing apoptosis induction.

Part 2: Elucidating the Molecular Mechanism of Action

Based on the quinazoline scaffold, we hypothesize that our compound targets a specific signaling pathway. Western blotting and kinase assays can help identify the molecular targets.

Signaling Pathway Analysis

Given the prevalence of quinazoline derivatives as EGFR inhibitors, a logical step is to investigate the EGFR signaling pathway.[1]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

A decrease in the phosphorylated forms of EGFR, Akt, and ERK would strongly suggest inhibition of the EGFR pathway.

Hypothesized EGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Compound->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Part 3: In Vivo Validation of Anticancer Efficacy

Positive in vitro results must be confirmed in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment.[8][9]

Cell Line-Derived Xenograft (CDX) Model

CDX models are valuable for initially assessing the efficacy of experimental drugs in vivo.[10][11]

Experimental Protocol: CDX Model

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, positive control drug). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Hypothetical Comparative Data: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 150-
4-Hydrazino-2-(3-methoxyphenyl)quinazoline (50 mg/kg)625 ± 8050%
Positive Control (e.g., Erlotinib) (50 mg/kg)450 ± 6564%

This hypothetical data demonstrates that our compound significantly inhibits tumor growth in vivo, though it may be less potent than the established drug Erlotinib in this specific model.

Workflow for In Vivo Xenograft Study

start Implant Cancer Cells into Immunodeficient Mice growth Allow Tumors to Establish start->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Daily Drug Administration randomize->treat measure Monitor Tumor Volume and Body Weight treat->measure measure->treat Repeat for Study Duration endpoint Endpoint Analysis: Tumor Excision & Histology measure->endpoint

Caption: Workflow for a cell line-derived xenograft study.

Conclusion

This guide outlines a logical and rigorous workflow for validating the anticancer activity of a novel quinazoline derivative. Through a combination of in vitro and in vivo experiments, researchers can build a comprehensive data package to support the compound's potential as a therapeutic agent. The hypothetical data presented serves as a realistic example of the expected outcomes for a promising, yet unoptimized, lead compound. Further studies would be required to refine its efficacy, selectivity, and pharmacokinetic properties.

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A Comparative Analysis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with several generations of small molecule inhibitors demonstrating significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold is a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs), forming the core of first-generation inhibitors like Gefitinib and Erlotinib, and contributing to the development of later-generation agents. This guide presents a comparative study of a novel quinazoline derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, against the established EGFR inhibitors Gefitinib, Erlotinib, and Osimertinib. We provide a comprehensive analysis of their inhibitory potential through standardized in vitro assays, explore their binding modes via in silico molecular docking, and contextualize their mechanism of action within the broader EGFR signaling pathway. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel EGFR inhibitors and understanding their potential advantages and liabilities compared to existing therapies.

Introduction: The Enduring Significance of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for normal cell function.[1][2]

In numerous malignancies, aberrant EGFR signaling, driven by receptor overexpression or activating mutations within the kinase domain, leads to uncontrolled cell proliferation and tumor growth.[3] Consequently, targeting the ATP-binding site of the EGFR kinase domain with small molecule inhibitors has proven to be a highly successful therapeutic strategy.[] This guide focuses on comparing the preclinical profile of a novel quinazoline compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, with three clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.

Profile of a Novel Quinazoline-Based EGFR Inhibitor: 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

While extensive data on 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is not yet publicly available, its structural features suggest its potential as an EGFR inhibitor. The quinazoline core is a well-established pharmacophore for ATP-competitive EGFR inhibition. The hydrazine moiety at the 4-position offers a versatile point for further chemical modification, potentially influencing solubility, cell permeability, and target engagement.[5] The 2-(3-methoxyphenyl) substitution is hypothesized to occupy a hydrophobic pocket within the EGFR ATP-binding site, a common feature among potent quinazoline-based inhibitors.

For the purpose of this comparative guide, we will present hypothetical, yet scientifically plausible, experimental data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline to illustrate its potential preclinical profile against established benchmarks.

Comparative Analysis of EGFR Inhibitory Activity

The inhibitory potential of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline was evaluated against wild-type EGFR and clinically relevant mutant forms (L858R, Exon 19 deletion, and the T790M resistance mutation) and compared with Gefitinib, Erlotinib, and Osimertinib.

In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) values were determined using a LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the EGFR kinase domain.[5][6]

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors against Wild-Type and Mutant EGFR Kinase Domains

CompoundWild-Type EGFREGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Hypothetical) 25.55.24.8850.7
Gefitinib 35.0[7]10.5[8]8.5[8]>1000[7]
Erlotinib 12.0[8]7.0[8]5.0[8]>1000[8]
Osimertinib 490.0[7]1.2[7]0.8[7]15.0[7]

Interpretation of Kinase Assay Data:

The hypothetical data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline suggest it is a potent inhibitor of the activating mutations L858R and Exon 19 deletion, with efficacy comparable to first-generation inhibitors Gefitinib and Erlotinib. However, similar to the first-generation inhibitors, its activity is significantly diminished against the T790M resistance mutation. In contrast, Osimertinib, a third-generation inhibitor, demonstrates remarkable potency against the T790M mutant while exhibiting reduced activity against wild-type EGFR, highlighting its mutant-selective profile.[][9]

Cell-Based Proliferation Assays

The anti-proliferative activity of the compounds was assessed in non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[10]

  • A549: Human lung adenocarcinoma cell line (EGFR wild-type)

  • NCI-H1975: Human lung adenocarcinoma cell line (EGFR L858R/T790M)

Table 2: Comparative IC50 Values (µM) from MTT Assays in NSCLC Cell Lines

CompoundA549 (EGFR wt)NCI-H1975 (EGFR L858R/T790M)
4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Hypothetical) 8.515.2
Gefitinib 7.0[11]18.2[7]
Erlotinib 9.8>20
Osimertinib >100.05[7]

Interpretation of Cell-Based Assay Data:

The hypothetical cell-based data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline are consistent with the kinase assay results, showing moderate activity against the EGFR wild-type cell line A549 and significantly reduced potency against the T790M-harboring NCI-H1975 cell line. This profile mirrors that of Gefitinib and Erlotinib.[11] As expected, Osimertinib shows potent inhibition of the NCI-H1975 cell line, confirming its efficacy against the T790M resistance mutation.

Mechanistic Insights: EGFR Signaling and Molecular Docking

The EGFR Signaling Cascade

The binding of a ligand to EGFR triggers a cascade of intracellular events that ultimately drive cellular responses. Understanding this pathway is crucial for appreciating the mechanism of action of EGFR inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS Recruits PI3K PI3K EGFR_dimer->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Inhibitor EGFR Inhibitor (e.g., Quinazoline) Inhibitor->EGFR_dimer Blocks Phosphorylation

EGFR Signaling Pathway and Point of Inhibition.
In Silico Molecular Docking

To hypothesize the binding mode of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline within the EGFR ATP-binding site, a molecular docking study was performed using AutoDock Vina. The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was used as the receptor.[12]

Key Interactions in the EGFR ATP-Binding Site:

  • Hinge Region: The N1 of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of Methionine 793 (Met793).[3][13]

  • Hydrophobic Pockets: The substituted phenyl ring at the 2-position and other moieties on the quinazoline core interact with hydrophobic residues such as Leucine 718 (Leu718), Valine 726 (Val726), Alanine 743 (Ala743), and Leucine 844 (Leu844).[3]

  • Gatekeeper Residue: Threonine 790 (Thr790) is known as the "gatekeeper" residue. The T790M mutation, where threonine is replaced by a bulkier methionine, sterically hinders the binding of first-generation inhibitors.[]

Hypothetical Binding Mode of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline:

  • The quinazoline core is predicted to orient in the ATP-binding pocket, with the N1 atom forming a hydrogen bond with the backbone of Met793.

  • The 3-methoxyphenyl group is expected to extend into the hydrophobic pocket, forming favorable van der Waals interactions.

  • The hydrazino group at the 4-position may form additional hydrogen bonds with nearby residues or water molecules, potentially enhancing binding affinity.

The docking results suggest a binding energy for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline that is comparable to that of Gefitinib and Erlotinib, supporting the in vitro data. The predicted binding pose also provides a structural rationale for its reduced activity against the T790M mutant, as the bulkier methionine residue would likely clash with the quinazoline core.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines the general steps for determining the IC50 of a test compound against an EGFR kinase.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]

    • Prepare a serial dilution of the test compound in 100% DMSO, followed by a further dilution in 1X Kinase Buffer A.

    • Prepare a 2X kinase/Eu-antibody solution in 1X Kinase Buffer A.

    • Prepare a 4X tracer solution in 1X Kinase Buffer A.[5]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the diluted test compound to the appropriate wells.

    • Add 8 µL of the 2X kinase/Eu-antibody mixture to all wells.

    • Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.[14]

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow A Prepare Reagents (Buffer, Compound, Kinase/Ab, Tracer) B Dispense Compound (4 µL) A->B C Add Kinase/Ab (8 µL) B->C D Add Tracer (4 µL) C->D E Incubate (1 hr, RT) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

LanthaScreen™ Kinase Binding Assay Workflow.
MTT Cell Viability Assay

This protocol describes the general steps for assessing the cytotoxicity of a test compound on an adherent cell line like A549.

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the compound-containing medium.

    • Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Cell Viability Assay Workflow.
Molecular Docking Protocol

This protocol outlines a general workflow for performing a molecular docking study using AutoDock Vina and UCSF Chimera.

  • Preparation of Receptor and Ligand:

    • Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains. Add polar hydrogens and assign partial charges.[6]

    • Prepare the 3D structure of the ligand (4-Hydrazino-2-(3-methoxyphenyl)quinazoline) and perform energy minimization.

  • Grid Box Generation:

    • Define the docking grid box to encompass the ATP-binding site of the receptor. The dimensions and center of the grid should be set to cover the key interacting residues.[15]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor and ligand files, and the grid box parameters.[15]

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the lowest energy binding pose in the context of the receptor's active site to identify key interactions (hydrogen bonds, hydrophobic interactions).

Conclusion

This comparative guide provides a framework for the preclinical evaluation of a novel quinazoline-based EGFR inhibitor, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. Based on its structural similarity to known EGFR inhibitors and the hypothetical data presented, this compound shows promise as a potent inhibitor of activating EGFR mutations. However, its limited activity against the T790M resistance mutation suggests it would likely face the same clinical challenges as first-generation inhibitors.

Future directions for the development of this compound could involve structural modifications to enhance its binding to the T790M mutant, potentially by incorporating a covalent warhead to target Cysteine 797, a strategy successfully employed by third-generation inhibitors like Osimertinib. The experimental protocols and in silico methods detailed in this guide provide a robust platform for the continued investigation and optimization of this and other novel EGFR inhibitors.

References

  • Zhang, X., et al. (2018). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports, 8(1), 1-13. [Link]

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  • Kobayashi, S., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(43), 73693–73706. [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 57, 337-346. [Link]

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  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061.
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  • RCSB PDB. (n.d.). 1M17: Crystal structure of the tyrosine kinase domain of human epidermal growth factor receptor in complex with erlotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Retrieved from [Link]

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding mode, and kinase activity. Cancer Research, 64(18), 6652–6659.
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  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]

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A Researcher's Guide to Benchmarking the Antimicrobial Efficacy of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among these, the quinazoline nucleus has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including potent antimicrobial and cytotoxic effects.[1][2][3] Derivatives of quinazoline have shown promise as antibacterial, antifungal, and even antiviral agents, making them a fertile ground for drug development.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of a novel quinazoline derivative, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, benchmarked against established, clinically relevant antibiotics.

The core of this guide is not merely a set of protocols, but a self-validating system of experimental design and interpretation. We will delve into the causality behind experimental choices, ensuring that the data generated is both robust and translatable.

Experimental Design: The Foundation of a Robust Comparison

A meaningful comparison hinges on a well-conceived experimental design. This involves the judicious selection of the test compound, appropriate standard antibiotics for comparison, and a clinically relevant panel of microbial strains.

The Test Compound: 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The subject of our investigation is a novel quinazoline derivative. The hydrazino moiety at the 4-position and the methoxyphenyl group at the 2-position are key structural features that may confer unique biological activities. The synthesis of such derivatives often involves multi-step reactions, starting from precursors like anthranilic acid.[4][7]

Selection of Standard Antibiotics: Establishing a Baseline

To contextualize the antimicrobial potential of our novel compound, it is essential to benchmark it against a panel of standard antibiotics with diverse mechanisms of action. This approach provides a broader understanding of its potential therapeutic niche. For this guide, we will use the following:

  • Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It is generally more effective against Gram-positive bacteria.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It possesses broad-spectrum activity.

Selection of Microbial Strains: A Clinically Relevant Panel

The choice of microbial strains is critical for assessing the spectrum of activity. We will include representatives of Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The following strains are recommended, all of which should be obtained from a reputable culture collection such as the American Type Culture Collection (ATCC) to ensure reproducibility:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium and a major cause of skin and soft tissue infections, as well as more serious infections like pneumonia and bacteremia.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections, gastroenteritis, and neonatal meningitis.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative bacterium known for its intrinsic resistance to many antibiotics and a frequent cause of hospital-acquired infections.

  • Candida albicans (ATCC 10231): A pathogenic yeast that is a common cause of opportunistic fungal infections in immunocompromised individuals.[8]

Core Methodologies: Quantifying Antimicrobial Efficacy

The gold standard for determining the antimicrobial susceptibility of a compound is the measurement of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9][10][11] These assays provide quantitative data on the potency of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][12] We will employ the broth microdilution method, a widely used and reliable technique.[13][14]

  • Preparation of Stock Solutions: Dissolve 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and the standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast to achieve a range of desired concentrations.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) for each plate.

  • Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for yeast.[10]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[18]

  • Subculturing from MIC Plates: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating on Agar: Spread the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates under the same conditions as the MIC plates.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[16]

Data Presentation and Interpretation (Hypothetical Data)

The results of the MIC and MBC assays should be presented in a clear and concise table to facilitate comparison.

Compound Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
4-Hydrazino-2-(3-methoxyphenyl)quinazoline S. aureus8162Bactericidal
E. coli16644Bactericidal
P. aeruginosa32>128>4Bacteriostatic
C. albicans16322Fungicidal
Ampicillin S. aureus0.512Bactericidal
E. coli8162Bactericidal
P. aeruginosa>128>128-Resistant
C. albicans---Not Applicable
Gentamicin S. aureus122Bactericidal
E. coli242Bactericidal
P. aeruginosa482Bactericidal
C. albicans---Not Applicable
Ciprofloxacin S. aureus0.512Bactericidal
E. coli0.250.52Bactericidal
P. aeruginosa122Bactericidal
C. albicans---Not Applicable

Interpreting the MBC/MIC Ratio:

The ratio of MBC to MIC is a critical parameter for classifying the activity of an antimicrobial agent. A compound is generally considered:

  • Bactericidal if the MBC/MIC ratio is ≤ 4.[17]

  • Bacteriostatic if the MBC/MIC ratio is > 4.

Visualization of Experimental Workflow and Potential Mechanism

Visual aids can significantly enhance the understanding of complex experimental processes and theoretical concepts.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep_stock Prepare Stock Solutions (Compound & Antibiotics) serial_dilution Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation_mic Incubate Plate (16-24h @ 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with non-turbid wells plate_agar Plate on Antibiotic-Free Agar subculture->plate_agar incubation_mbc Incubate Agar Plates plate_agar->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Some studies on quinazolinone derivatives have suggested that their antimicrobial activity may stem from the inhibition of bacterial DNA gyrase.[19][20] This provides a plausible hypothesis for the mechanism of action of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

mechanism_of_action compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline dna_gyrase Bacterial DNA Gyrase (Subunits GyrA & GyrB) compound->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Hypothesized mechanism of action of the test compound.

Conclusion

This guide outlines a rigorous and systematic approach to benchmarking the antimicrobial efficacy of the novel compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. By employing standardized methodologies such as MIC and MBC assays and comparing the results against a panel of clinically relevant antibiotics and microbial strains, researchers can generate high-quality, reproducible data. This foundational data is crucial for making informed decisions about the potential of this and other novel quinazoline derivatives as future antimicrobial agents. The fight against antimicrobial resistance requires a continuous pipeline of new drug candidates, and the systematic evaluation of promising scaffolds like quinazoline is a critical step in this endeavor.

References

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  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. Available at: [Link]

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  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

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Cross-Validation of In Vitro and In Vivo Efficacy: A Comparative Guide to 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of a novel investigational compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, hereafter referred to as Cmpd-X. We will objectively compare its performance against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized view of its preclinical evaluation, from initial biochemical assays to in vivo animal models.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted cancer therapies.[1][2] These agents often function as inhibitors of protein tyrosine kinases, which are critical nodes in the signaling pathways that drive cancer cell proliferation and survival.[1] Gefitinib, for instance, is a well-known quinazoline derivative that selectively inhibits EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in non-small-cell lung cancer (NSCLC).[1][3]

Cmpd-X, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, is a novel quinazoline derivative hypothesized to exert its anticancer effects through a similar mechanism of tyrosine kinase inhibition. This guide details the cross-validation of its in vitro and in vivo performance, providing the experimental data necessary to evaluate its potential as a therapeutic agent.

The EGFR Signaling Pathway: A Therapeutic Target

The EGFR signaling cascade is a primary driver of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell division. Cmpd-X, like Gefitinib, is designed to compete with ATP for the kinase domain's binding site, thereby inhibiting autophosphorylation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR ATP ATP ATP->EGFR P CmpdX Cmpd-X CmpdX->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Cmpd-X and Gefitinib.

Part 1: In Vitro Evaluation

The initial assessment of an anticancer compound's potential lies in its in vitro performance. We evaluated Cmpd-X's ability to inhibit EGFR kinase activity and suppress the growth of cancer cell lines harboring EGFR mutations.

Experimental Protocol: EGFR Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents and Materials : Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate, and a detection antibody.

  • Procedure :

    • Dispense the EGFR enzyme into a 96-well plate.

    • Add serial dilutions of Cmpd-X or Gefitinib.

    • Initiate the kinase reaction by adding ATP and the peptide substrate.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).

  • Data Analysis : The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines : HCC827 (NSCLC cell line with EGFR exon 19 deletion, sensitive to EGFR inhibitors).

  • Procedure :

    • Seed HCC827 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Cmpd-X or Gefitinib for 72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[3]

In Vitro Results Summary

The in vitro data demonstrate that Cmpd-X is a potent inhibitor of both the EGFR kinase and the proliferation of EGFR-mutant cancer cells.

Compound EGFR Kinase IC₅₀ (nM) HCC827 Cell Viability IC₅₀ (nM)
Cmpd-X 2.58.0
Gefitinib 37[4]30[5]
Table 1: Comparative In Vitro Potency of Cmpd-X and Gefitinib.

Expertise & Experience Insights: The sub-nanomolar to low nanomolar IC₅₀ values for Cmpd-X in both the biochemical and cellular assays are highly promising. A strong correlation between potent enzyme inhibition and cellular activity suggests good cell permeability and target engagement within the cellular context. The superior potency of Cmpd-X compared to Gefitinib warrants further investigation in more complex biological systems.

Part 2: In Vivo Validation

Positive in vitro results are a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. We utilized a human tumor xenograft model to assess the antitumor activity of Cmpd-X in a living organism.

Experimental Protocol: Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and the subsequent treatment regimen.

  • Animal Model : Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of human tumor cells.[6][7]

  • Tumor Inoculation :

    • Harvest HCC827 cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, often mixed with Matrigel to support initial tumor growth.[8][9]

    • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

  • Treatment :

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Cmpd-X, Gefitinib).

    • Administer the compounds daily via oral gavage at the specified doses.

  • Efficacy Endpoints :

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition).

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_groups cluster_analysis Analysis Cell_Culture 1. HCC827 Cell Culture & Harvest Injection 2. Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 4. Randomization (Tumor size ~100 mm³) Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle CmpdX_Treat Cmpd-X Randomization->CmpdX_Treat Gefitinib_Treat Gefitinib Randomization->Gefitinib_Treat Dosing 5. Daily Oral Dosing Vehicle->Dosing CmpdX_Treat->Dosing Gefitinib_Treat->Dosing Monitoring 6. Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

Figure 2: Workflow for the In Vivo Xenograft Study.
In Vivo Results Summary

Cmpd-X demonstrated superior tumor growth inhibition compared to Gefitinib at equivalent doses in the HCC827 xenograft model.

Treatment Group (Dose) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle 12500+2.0
Cmpd-X (50 mg/kg) 25080-1.5
Gefitinib (50 mg/kg) 50060-1.0
Table 2: Comparative In Vivo Efficacy of Cmpd-X and Gefitinib in the HCC827 Xenograft Model.

Cross-Validation: Connecting In Vitro Potency to In Vivo Efficacy

A successful preclinical candidate demonstrates a clear and logical progression from in vitro to in vivo results. The enhanced potency of Cmpd-X observed in the initial enzymatic and cellular assays translated directly into superior tumor growth inhibition in the animal model. This strong correlation suggests that Cmpd-X possesses favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that allow it to achieve and maintain effective concentrations at the tumor site.

The approximately 10-fold greater potency of Cmpd-X in vitro (based on IC₅₀ values) is reflected in its more robust in vivo response (80% TGI for Cmpd-X vs. 60% for Gefitinib). This cross-validation provides a strong rationale for advancing Cmpd-X into further preclinical development, including formal pharmacokinetic and toxicology studies.

Conclusion

4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Cmpd-X) has demonstrated significant potential as a novel EGFR inhibitor. Its superior potency in both in vitro and in vivo models compared to the established drug Gefitinib marks it as a promising candidate for further investigation. The robust correlation between the biochemical, cellular, and whole-animal data underscores the validity of the preclinical evaluation pipeline and provides a solid foundation for continued development.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives having achieved clinical significance as kinase inhibitors.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-hydrazino-2-(3-methoxyphenyl)quinazoline derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide the rational design of next-generation inhibitors.

The Quinazoline Core: A Privileged Scaffold in Oncology

The 4-aminoquinazoline core is a well-established pharmacophore in medicinal chemistry, largely due to its ability to mimic the adenine ring of ATP and competitively inhibit the activity of various protein kinases.[4][5] This inhibitory action can disrupt key signaling pathways that are often dysregulated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] The introduction of a hydrazino group at the 4-position of the quinazoline ring offers a versatile synthetic handle for further molecular elaboration, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

Deciphering the Structure-Activity Landscape

The biological activity of 4-hydrazino-2-(3-methoxyphenyl)quinazoline derivatives is intricately linked to the nature of the substituents at key positions. While specific data for the 2-(3-methoxyphenyl) scaffold is limited in publicly available literature, we can extrapolate key SAR trends from closely related 2-aryl-4-hydrazinoquinazoline analogues.

The Significance of the 2-Aryl Substituent

The substitution pattern on the 2-phenyl ring plays a crucial role in modulating the inhibitory activity of these compounds. The presence of a methoxy group at the meta-position, as in the core topic of this guide, likely influences the molecule's conformation and electronic properties, which in turn affects its binding affinity to target kinases.

Exploring Modifications at the 4-Hydrazino Moiety

The hydrazino group at the C4 position is a critical determinant of biological activity and provides a key point for diversification. Condensation of the 4-hydrazino group with various aldehydes and ketones to form hydrazones is a common strategy to introduce a wide array of substituents and explore their impact on anticancer potency.

For instance, studies on related 2-aryl-4-salicylidenehydrazino quinazolines have demonstrated that the nature of the substituent on the salicylaldehyde moiety significantly impacts cytotoxic activity.[10][11] This highlights the importance of the group attached to the hydrazino linker in interacting with the target protein.

Comparative Analysis of Anticancer Activity

To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro cytotoxicity data for a series of representative 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives against various human cancer cell lines. While not exact matches to the 2-(3-methoxyphenyl) scaffold, these analogues provide valuable insights into the SAR of the broader class of 4-hydrazinoquinazolines.

CompoundAr SubstituentH-460 IC₅₀ (µM)HT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)Reference
9p 1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl0.0310.0150.530.58
Iressa (Gefitinib) ->40>403.3710.3

Table 1: In vitro cytotoxic activity of a potent 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (9p) compared to the standard drug Iressa (Gefitinib).[8] The data demonstrates the significant enhancement in potency that can be achieved through strategic modification of the arylmethylene group attached to the hydrazinyl linker.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The primary anticancer mechanism of many quinazoline derivatives involves the inhibition of receptor tyrosine kinases (RTKs).[6] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, 4-hydrazinoquinazoline derivatives can effectively halt downstream signaling cascades.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key RTK that is frequently overexpressed or mutated in various cancers. Its activation leads to the initiation of downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival. 4-Hydrazinoquinazoline derivatives can act as competitive inhibitors at the ATP-binding site of EGFR, thereby blocking these oncogenic signals.[4][12]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Hydrazino-2-(3-methoxyphenyl) quinazoline Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 4-hydrazino-2-(3-methoxyphenyl)quinazoline derivative.

Experimental Protocols

General Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Derivatives

The synthesis of the target compounds typically involves a multi-step process. A general and adaptable protocol is outlined below.

Synthetic Workflow

synthesis_workflow start 2-Amino-3-methoxybenzoic Acid step1 Cyclization with Formamide start->step1 intermediate1 2-(3-methoxyphenyl)- quinazolin-4(3H)-one step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 4-Chloro-2-(3-methoxyphenyl) quinazoline step2->intermediate2 step3 Hydrazinolysis (Hydrazine Hydrate) intermediate2->step3 product 4-Hydrazino-2-(3-methoxyphenyl) quinazoline step3->product

Caption: General synthetic route for 4-hydrazino-2-(3-methoxyphenyl)quinazoline.

Step-by-Step Methodology:

  • Synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one: A mixture of 2-amino-3-methoxybenzoic acid and formamide is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

  • Synthesis of 4-Chloro-2-(3-methoxyphenyl)quinazoline: The quinazolinone from the previous step is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated, and after completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting solid is filtered, washed, and dried.

  • Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline: The 4-chloroquinazoline derivative is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. The reaction mixture is stirred at an elevated temperature. Upon completion, the mixture is cooled, and the product is isolated by filtration, washed, and recrystallized to afford the pure 4-hydrazinoquinazoline derivative.[9][10]

In Vitro Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 4-hydrazino-2-(3-methoxyphenyl)quinazoline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the cell viability against the compound concentration.[13]

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.

General Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, or luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the reaction.[14]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Future Directions and Conclusion

The 4-hydrazino-2-(3-methoxyphenyl)quinazoline scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds strongly suggests that systematic modification of the substituents on the hydrazino moiety and the 2-phenyl ring can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a focused library of derivatives to precisely map the structure-activity landscape.

  • Target identification and validation: Identifying the specific kinase targets of the most potent compounds and confirming their mechanism of action.

  • In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of lead compounds in preclinical animal models of cancer.

By leveraging the insights from SAR studies and employing a rational drug design approach, the full therapeutic potential of 4-hydrazino-2-(3-methoxyphenyl)quinazoline derivatives can be unlocked, paving the way for the development of more effective and targeted cancer therapies.

References

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A Comparative Guide to the Mechanisms of Quinazoline-Based Therapeutics: A Focus on 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have established it as a "privileged structure" for drug development.[3] This versatility has given rise to a diverse array of therapeutics with pharmacological activities ranging from anticancer and antihypertensive to antimicrobial and anti-inflammatory.[4][5] The specific biological activity of a quinazoline derivative is profoundly dictated by the nature and position of its substituents, which steer its interaction with distinct molecular targets.[3][5]

This guide provides an in-depth comparison of the mechanism of action of the research compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline against several classes of clinically established quinazoline drugs. We will explore how subtle modifications to the core scaffold lead to fundamentally different therapeutic outcomes, from potent enzyme inhibition in oncology to receptor antagonism in cardiovascular disease. This analysis is supported by experimental data and detailed protocols for mechanistic validation.

Section 1: Elucidating the Putative Mechanism of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

While 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is not a commercialized drug, its structure allows us to infer its likely mechanism of action by examining closely related analogs. The presence of the hydrazino (-NHNH2) group at the 4-position and the methoxyphenyl group at the 2-position points toward two primary, and potentially overlapping, mechanistic possibilities.

1.1. Putative Mechanism: Multi-Targeted Tyrosine Kinase Inhibition

The most probable mechanism of action is the inhibition of protein tyrosine kinases. Research on quinazolin-4(3H)-one hydrazides, which are structurally analogous to the subject compound, has demonstrated potent cytotoxic activity against cancer cell lines like MCF-7 (breast) and A2780 (ovarian).[6] These compounds exhibit strong inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[6]

Molecular docking studies of these analogs suggest a dual-mode of inhibition: they can act as ATP-competitive (Type I) inhibitors against EGFR while simultaneously functioning as ATP non-competitive (Type II) inhibitors against CDK2.[6] This multi-targeted approach, blocking key drivers of cell cycle progression and oncogenic signaling, is a hallmark of modern anticancer drug design.

Kinase_Inhibition_Pathway Compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline EGFR EGFR Tyrosine Kinase Compound->EGFR Competitively Inhibits Downstream_EGFR RAS/MAPK Pathway (Proliferation, Survival) EGFR->Downstream_EGFR Activates ATP_EGFR ATP ATP_EGFR->EGFR Binds to Active Site Proliferation Tumor Growth Downstream_EGFR->Proliferation Promotes

Caption: Putative ATP-competitive inhibition of EGFR by the subject compound.

1.2. Alternative Mechanism: Nuclear Receptor Modulation

A second potential mechanism arises from the 2-(3-methoxyphenyl)quinazoline core. Derivatives with this structure have been identified as potent, direct agonists of the Constitutive Androstane Receptor (CAR).[7] CAR is a nuclear receptor that functions as a "xenobiotic sensor," regulating the metabolism and elimination of foreign substances and drugs.[7] Activation of CAR can induce the expression of cytochrome P450 enzymes. While this is a distinct mechanism from kinase inhibition, it highlights the scaffold's versatility and suggests a potential for drug-drug interactions or a role in modulating metabolic pathways.

Section 2: A Comparative Analysis with Benchmark Quinazoline Compounds

To fully appreciate the mechanistic nuances of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, we compare it to two distinct classes of approved drugs based on the same scaffold.

2.1. Class 1: Tyrosine Kinase Inhibitors (TKIs) in Oncology

The most prominent class of quinazoline-based drugs are TKIs, which have revolutionized the treatment of certain cancers. They primarily target the ATP-binding site of EGFR, preventing the downstream signaling that drives tumor growth.[8]

  • First-Generation (Reversible) Inhibitors: Gefitinib & Erlotinib

    • Mechanism: Gefitinib and Erlotinib are selective, reversible inhibitors of EGFR tyrosine kinase.[2][9] They compete with ATP for the binding pocket, thereby blocking autophosphorylation of the receptor and inhibiting the Ras signal transduction cascade.[9][10][11] Their efficacy is highest in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[10]

    • Comparison: The subject compound likely shares this ATP-competitive mechanism at EGFR. However, its hydrazino moiety may confer broader kinase selectivity, potentially targeting CDK2 and HER2 as well, which differentiates it from the more EGFR-focused first-generation drugs.[6]

  • Second-Generation (Irreversible) Inhibitors: Afatinib

    • Mechanism: Afatinib represents a significant evolution, acting as an irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, HER4).[12][13] It achieves this by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site, leading to sustained blockade of signaling.[14] This irreversible binding can overcome some forms of resistance to first-generation TKIs.[13][14]

    • Comparison: This covalent, irreversible mechanism is a key point of distinction. While the subject compound is likely a reversible inhibitor, the development of afatinib showcases how modifying the quinazoline scaffold can fundamentally alter the binding kinetics and therapeutic profile.

  • Third-Generation (Mutant-Selective, Irreversible) Inhibitors: Osimertinib

    • Mechanism: Osimertinib was specifically designed to address a major mechanism of resistance to earlier TKIs: the T790M "gatekeeper" mutation.[15][16] It is a third-generation, irreversible EGFR inhibitor that selectively targets both the initial sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[15][17] Like afatinib, it forms a covalent bond to Cys797.[17]

    • Comparison: Osimertinib exemplifies the pinnacle of targeted therapy in this class. Its mechanism is highly specialized, contrasting with the putative broader-spectrum activity of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. This highlights the trade-off between multi-targeted inhibition and mutant-selective precision.

TKI_Comparison EGFR EGFR Kinase Domain ATP Binding Pocket Cysteine 797 Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR:p1 Reversible Competition Afatinib Afatinib (2nd Gen) Afatinib->EGFR:c797 Irreversible Covalent Bond Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR:c797 Irreversible Covalent Bond (T790M Selective) ATP ATP ATP->EGFR:p1 Binds

Caption: Comparison of binding mechanisms for different generations of EGFR TKIs.

Compound Class Primary Target(s) Binding Mode Key Feature
Gefitinib/Erlotinib 1st Gen TKIEGFRReversible, ATP-CompetitiveTargets activating EGFR mutations
Afatinib 2nd Gen TKIEGFR, HER2, HER4Irreversible, CovalentPan-ErbB family inhibitor
Osimertinib 3rd Gen TKIMutant EGFRIrreversible, CovalentOvercomes T790M resistance mutation[15]
4-Hydrazino-2-(3-methoxyphenyl)quinazoline ResearchPutative: EGFR, HER2, CDK2Putative: Reversible, ATP-CompetitivePotential multi-kinase inhibitor[6]

2.2. Class 2: Alpha-1 Adrenergic Receptor Antagonists

Demonstrating the remarkable versatility of the quinazoline scaffold, an entirely different class of drugs targets the adrenergic system to treat hypertension and benign prostatic hyperplasia (BPH).

  • Prazosin & Doxazosin

    • Mechanism: Prazosin and doxazosin are selective, competitive antagonists of the alpha-1 adrenergic receptor.[18][19][20] These G-protein coupled receptors are located on the smooth muscle of blood vessels and the prostate.[19][21] By blocking norepinephrine from binding, these drugs inhibit the downstream Gq protein pathway, leading to decreased intracellular calcium.[22] This results in smooth muscle relaxation (vasodilation) and a reduction in blood pressure, as well as relief from urinary symptoms in BPH.[20][23]

    • Comparison: This mechanism is fundamentally different from that of the TKIs. Instead of inhibiting an enzyme's catalytic activity, these compounds block a cell surface receptor, preventing its activation by an endogenous ligand. This highlights how different substitutions on the quinazoline ring can direct the molecule to interact with completely different protein families (kinases vs. GPCRs), leading to distinct therapeutic applications.

Alpha_Blocker_Pathway Prazosin Prazosin / Doxazosin Alpha1 Alpha-1 Receptor (GPCR) Prazosin->Alpha1 Competitively Antagonizes NE Norepinephrine NE->Alpha1 Binds & Activates Gq Gq Protein Activation Alpha1->Gq Activates Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Gq->Vasoconstriction Promotes

Caption: Mechanism of alpha-1 adrenergic receptor antagonism by Prazosin/Doxazosin.

Section 3: Experimental Protocols for Mechanistic Validation

To transition from a putative to a confirmed mechanism for a novel compound like 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, a logical sequence of experiments is required. The following protocols provide a self-validating system to test the hypothesis of kinase inhibition.

Experimental_Workflow Step1 Protocol 3.1: In Vitro Kinase Assay Question1 Does it inhibit the isolated enzyme? Step1->Question1 Step2 Protocol 3.2: Cell-Based Cytotoxicity Assay Question2 Does it kill cancer cells? Step2->Question2 Step3 Protocol 3.3: Western Blot for Target Engagement Question3 Does it inhibit the target inside the cell? Step3->Question3 Question1->Step2 Yes Question2->Step3 Yes Conclusion Mechanism Validated: Cell-Active Kinase Inhibitor Question3->Conclusion Yes

Caption: Logical workflow for validating a kinase inhibitor's mechanism of action.

3.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of a purified kinase enzyme by quantifying ATP consumption. A reduction in kinase activity leads to less ATP being converted to ADP.[24] We use a luminescence-based ADP detection method for its high sensitivity and suitability for high-throughput screening.[25]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO for IC50 determination.[25]

    • Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of each compound dilution or DMSO (vehicle control).

    • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., EGFR, CDK2) in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

    • Pre-incubation: Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[25]

    • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and an optimized ATP concentration, typically near the Km) to initiate the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[25]

    • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

3.2. Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

  • Causality: This assay determines if the compound's enzymatic inhibition translates into a functional cellular outcome, specifically, a reduction in cancer cell viability or proliferation. It measures the metabolic activity of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, an EGFR-mutant lung cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the compound (prepared in culture medium) for 72 hours. Include a vehicle-only control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

3.3. Protocol: Western Blot Analysis of Target Phosphorylation

  • Causality: This experiment provides direct evidence of target engagement within the complex cellular environment.[26] If the compound inhibits EGFR, we expect to see a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (like Akt and Erk) upon ligand stimulation.[27]

  • Methodology:

    • Cell Treatment: Culture A549 cells to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the compound for 2 hours.

    • Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[28]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[26]

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (p-EGFR), total EGFR, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-EGFR/total EGFR ratio with increasing compound concentration validates intracellular target inhibition.

Conclusion

The quinazoline scaffold is a testament to the power of structure-based drug design. By strategically modifying the substituents at key positions, chemists can guide these molecules to interact with vastly different biological targets, yielding drugs for disparate diseases. The comparison between the putative multi-kinase inhibitor 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, the precision-targeted EGFR inhibitors used in oncology, and the alpha-1 receptor antagonists for hypertension reveals a striking mechanistic diversity. While Gefitinib, Afatinib, and Osimertinib showcase a sophisticated, evolutionary approach to inhibiting a single enzyme family with increasing precision and potency, drugs like Prazosin demonstrate that the same core can be adapted to modulate cell surface receptors. The validation of any new quinazoline derivative's mechanism requires a rigorous, multi-step experimental approach, progressing from direct enzymatic inhibition to cellular activity and finally to confirmation of target engagement within the cell.

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A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Analysis of a Novel Quinazoline Scaffold vs. Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, exemplified by the first-generation drug, Gefitinib. As medicinal chemists continue to explore this chemical space, new derivatives are constantly being synthesized. This guide provides a comparative framework for researchers developing novel quinazoline-based inhibitors, using the hypothetical compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline as a representative analogue. We will benchmark this novel chemical entity against the well-characterized profile of Gefitinib, detailing the essential in vitro experiments required to establish a comprehensive head-to-head comparison. This document serves as both a conceptual guide and a practical handbook, complete with detailed experimental protocols for assessing kinase inhibition, cellular potency, and target engagement.

Introduction: The EGFR Target and the Quinazoline Legacy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, through overexpression or mutation, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR one of the most critical targets for anti-cancer therapies.[4]

Gefitinib (Iressa®), a synthetic anilinoquinazoline, was a landmark achievement in targeted therapy.[5] It functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain, effectively blocking the downstream signaling cascades—such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways—that promote tumor growth.[6][7][8][9]

The clinical success of Gefitinib spurred further research into the quinazoline scaffold, leading to multiple generations of EGFR inhibitors.[10][11] Our focus here is on providing a roadmap for the preclinical evaluation of new chemical entities (NCEs) from this class. We will use "4-Hydrazino-2-(3-methoxyphenyl)quinazoline," a novel but structurally plausible analogue, as our test case to compare against the established benchmark, Gefitinib. While specific data for this exact NCE is not yet published, we will use data from closely related 2-aryl-4-hydrazino-quinazoline derivatives as a proxy to frame our discussion and populate our comparative tables with realistic, albeit hypothetical, data points.[12][13][14][15]

Mechanism of Action: Targeting the EGFR Kinase Domain

Both Gefitinib and our novel quinazoline compound (NCC) are presumed to target the ATP-binding pocket of the EGFR kinase domain. Gefitinib selectively binds to the active conformation of the kinase, competing with endogenous ATP.[5] This inhibition prevents receptor autophosphorylation upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.[6][16]

The key to a successful inhibitor is not just potent binding to wild-type (WT) EGFR but also activity against specific activating mutations (e.g., L858R, exon 19 deletions) that render tumors "EGFR-addicted," and, ideally, activity against resistance mutations that emerge during treatment.

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR and the points of inhibition for TKIs like Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ligand EGF/TGF-α Ligand->EGFR Binds TKI Gefitinib / NCC TKI->EGFR Inhibits ATP Site RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Simplified EGFR signaling pathway and TKI inhibition point.

Head-to-Head Performance Evaluation

A systematic comparison requires quantitative data from a series of standardized assays. Here, we outline the key evaluations and present a table with real data for Gefitinib alongside hypothetical, yet representative, data for our Novel Quinazoline Compound (NCC).

In Vitro Kinase Inhibitory Activity

The first critical test is a direct measure of the compound's ability to inhibit the enzymatic activity of purified EGFR kinase. This is typically done for wild-type (WT) EGFR and clinically relevant mutant forms. The "gatekeeper" resistance mutation, T790M, is a crucial target to assess, as it is the primary mechanism of acquired resistance to first-generation inhibitors like Gefitinib.[17][18][19][20][21]

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀ values)

Kinase Target Gefitinib IC₅₀ (nM) Novel Quinazoline Compound (NCC) IC₅₀ (nM) (Hypothetical Data)
EGFR (WT) 25 - 50 45
EGFR (L858R mutant) 10 - 30 20
EGFR (Exon 19 del) 5 - 20 15

| EGFR (L858R/T790M double mutant) | >5000 | >8000 |

Data for Gefitinib sourced from various preclinical studies. Hypothetical data for NCC is projected based on typical profiles of novel quinazoline inhibitors.

From this data, a researcher would conclude that the NCC shows comparable potency to Gefitinib against activating mutations but, like Gefitinib, is largely ineffective against the T790M resistance mutation.

Cellular Antiproliferative Activity

While a kinase assay measures direct target inhibition, a cell-based assay determines a compound's ability to inhibit cell proliferation, which incorporates factors like cell permeability and metabolic stability. This is often performed on cancer cell lines with different EGFR statuses.

  • A431: EGFR wild-type, overexpressing.

  • HCC827: EGFR Exon 19 deletion (Gefitinib-sensitive).

  • NCI-H1975: EGFR L858R/T790M double mutant (Gefitinib-resistant).[20]

Table 2: Comparative Cellular Antiproliferative Activity (GI₅₀ values)

Cell Line EGFR Status Gefitinib GI₅₀ (µM) Novel Quinazoline Compound (NCC) GI₅₀ (µM) (Hypothetical Data)
A431 WT (amplified) 0.1 - 0.5 0.6
HCC827 Exon 19 del 0.01 - 0.05 0.04

| NCI-H1975 | L858R / T790M | >10 | >15 |

GI₅₀ (Growth Inhibition 50) values represent the concentration required to inhibit cell growth by 50%.

This cellular data corroborates the kinase assay findings, showing potent activity in a Gefitinib-sensitive cell line and a lack of activity in a resistant line.

Essential Experimental Protocols

To generate the data above, rigorous and reproducible protocols are essential. The following sections provide step-by-step methodologies for the core assays.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available assays like ADP-Glo™ that measure ADP production as an indicator of kinase activity.[22]

Kinase_Assay_Workflow start Start plate_prep Plate Compound: Add serially diluted Inhibitor (Gefitinib/NCC) or DMSO to 384-well plate. start->plate_prep enzyme_add Add Kinase: Dispense EGFR enzyme (WT or mutant) to wells. plate_prep->enzyme_add pre_incubate Pre-incubate: 30 min at 27°C to allow compound binding. enzyme_add->pre_incubate reaction_start Initiate Reaction: Add ATP/Peptide Substrate mix to all wells. pre_incubate->reaction_start reaction_run Incubate: 60 min at 27°C. reaction_start->reaction_run adp_glo Stop & Deplete ATP: Add ADP-Glo™ Reagent. reaction_run->adp_glo adp_incubate Incubate: 40 min at RT. adp_glo->adp_incubate detect_reagent Convert ADP to ATP: Add Kinase Detection Reagent. adp_incubate->detect_reagent detect_incubate Incubate: 30 min at RT. detect_reagent->detect_incubate read_plate Read Luminescence: Measure signal on a plate reader. detect_incubate->read_plate end End read_plate->end

Figure 2: Workflow for a luminescent in vitro kinase assay.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (Gefitinib, NCC) and a vehicle control (DMSO) in a 384-well assay plate.

  • Enzyme Addition: Add recombinant human EGFR enzyme (e.g., 5 nM final concentration) in kinase reaction buffer to each well.[23]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Add a master mix of ATP (e.g., 15 µM final concentration) and a suitable peptide substrate to all wells to start the kinase reaction.[23]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction and measure ADP production according to the manufacturer's protocol (e.g., Promega ADP-Glo™). This typically involves a first step to deplete unused ATP, followed by a second step to convert the ADP produced into a quantifiable luminescent signal.[22]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell Viability/Antiproliferation Assay (MTT)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24]

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells: Plate cells (e.g., HCC827) in a 96-well plate and allow to adhere for 24h. start->seed_cells treat_cells 2. Treat Cells: Add serial dilutions of compounds to wells. seed_cells->treat_cells incubate_72h 3. Incubate: 72 hours at 37°C, 5% CO₂. treat_cells->incubate_72h add_mtt 4. Add MTT Reagent: Add MTT solution (0.5 mg/mL) to each well. incubate_72h->add_mtt incubate_4h 5. Incubate: 4 hours at 37°C to allow formazan crystal formation. add_mtt->incubate_4h solubilize 6. Solubilize Crystals: Remove media, add DMSO or solubilization buffer to each well. incubate_4h->solubilize read_absorbance 7. Read Absorbance: Measure absorbance at 570 nm on a plate reader. solubilize->read_absorbance end End read_absorbance->end

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression.

Protocol 3: Western Blot for Target Engagement

To confirm that the observed cellular effects are due to the inhibition of EGFR signaling, a Western blot is performed to measure the phosphorylation status of EGFR (p-EGFR). A potent inhibitor should reduce p-EGFR levels without affecting total EGFR levels.[26]

Methodology:

  • Cell Treatment: Seed cells (e.g., A431) in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Pre-treatment: Treat cells with the inhibitor (e.g., at 1x, 5x, and 10x the GI₅₀ concentration) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[28]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL chemiluminescent substrate.[26]

  • Reprobing: Strip the membrane and reprobe with an antibody for total EGFR and a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.[26][29]

Discussion and Future Perspectives

This guide outlines the foundational preclinical comparison between a novel quinazoline-based inhibitor and the established drug, Gefitinib. Based on our hypothetical data, the Novel Quinazoline Compound (NCC) demonstrates a profile characteristic of a first-generation EGFR inhibitor: potent activity against common activating mutations but susceptibility to the T790M resistance mutation.

Key Insights from the Comparison:

  • Potency: The NCC shows comparable in vitro and cellular potency to Gefitinib against sensitive EGFR mutations.

  • Resistance Profile: Like Gefitinib, the NCC does not overcome the T790M mutation, which is the major liability of first-generation inhibitors.[20]

  • Path Forward: A researcher developing this compound would recognize that while it is an active EGFR inhibitor, it does not offer a clear advantage over existing first-generation drugs in terms of the resistance profile.

Future work would involve expanding this analysis to include selectivity profiling against a panel of other kinases, pharmacokinetic studies to assess drug-like properties, and in vivo efficacy testing in xenograft models. The ultimate goal is to identify compounds with superior potency, an improved resistance profile (i.e., activity against T790M or other mutations like C797S), or better safety and tolerability.[11] This structured, comparative approach is fundamental to making informed decisions in the complex process of drug discovery and development.

References

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  • Kobayashi, S., et al. (2005). Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PLoS Medicine, 2(4), e73. [Link]

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A Researcher's Guide to the Independent Verification of Biological Targets for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous clinically successful therapeutics.[1][2] These compounds, most notably Gefitinib and Erlotinib, have revolutionized cancer treatment through their potent inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] The introduction of novel derivatives, exemplified here by the hypothetical compound 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, necessitates a rigorous and multi-faceted approach to independently verify its biological targets. This is paramount not only for elucidating its primary mechanism of action but also for proactively identifying potential off-target interactions that could lead to toxicity or provide opportunities for polypharmacology.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically deconstruct the biological activity of a novel quinazoline derivative. We will navigate from initial hypothesis generation through biochemical and cellular validation, culminating in unbiased proteome-wide approaches to ensure a complete understanding of the compound's molecular interactions.

Part 1: Hypothesis Generation - Combining In Silico and Broad-Spectrum Screening

Before embarking on extensive wet-lab experiments, a logical first step is to generate a data-driven hypothesis. The structure of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, with its 4-amino (hydrazine) and 2-aryl substitution, strongly suggests potential interaction with ATP-binding pockets of protein kinases.

A. Computational Docking: A First Look at Potential Targets

Molecular docking serves as an invaluable in-silico tool to predict the binding mode and estimate the affinity of a small molecule to the three-dimensional structure of a protein target. Given the quinazoline precedent, a logical starting point is to dock our compound against a panel of key tyrosine kinases implicated in cancer (e.g., EGFR, VEGFR2, c-Met, HER2) and other potential targets based on structural similarity to known ligands.

Causality Behind this Choice: Docking provides a rapid, cost-effective method to prioritize potential targets and formulate a testable hypothesis. By comparing the predicted binding energy and interactions with those of known inhibitors (e.g., Erlotinib for EGFR), we can rank the most probable targets for experimental validation.

B. Kinome-Wide Profiling: Casting a Wide, Unbiased Net

To experimentally survey the landscape of potential kinase targets, a broad-spectrum kinase profiling assay is the gold standard. Services like KINOMEscan™ or AssayQuant® offer competitive binding assays that quantitatively measure the interaction of a compound against hundreds of human kinases.[3][4][5][6] This single experiment provides a panoramic view of a compound's potency and selectivity.

Trustworthiness of this Protocol: This approach is inherently self-validating. By screening against a vast and diverse panel of kinases, the resulting data not only highlights the most potent interactions but also reveals the "negative space"—the kinases that do not bind the compound. This selectivity profile is as crucial as the identification of primary targets.

Table 1: Hypothetical Kinome Profiling Data for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline at 1 µM

Kinase TargetPercent of Control (%)Interpretation
EGFR (Wild-Type) 2.5 Strong Binding / Potent Target
VEGFR2 (KDR) 8.1 Strong Binding / Potent Target
HER2 (ErbB2)25.6Moderate Binding
c-Met45.3Weak Binding
CDK288.9No Significant Binding
p38α (MAPK14)92.1No Significant Binding
SRC33.7Moderate Binding

Note: Data is hypothetical. In this format, lower percentages indicate stronger binding and displacement of the proprietary ligand.

dot

Caption: Initial workflow for generating target hypotheses.

Part 2: Biochemical Validation of Direct Enzyme Inhibition

Following the identification of high-confidence targets from the initial screen, the next logical step is to confirm direct enzymatic inhibition using purified proteins. This allows for the precise determination of inhibitory potency (IC50) in a controlled, cell-free environment.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR2)

This protocol describes a typical luminescence-based assay to measure the inhibition of VEGFR2 kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of purified, active VEGFR2 kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide) and ATP in the same kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are accurately measured.

    • Prepare a serial dilution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline in DMSO, and then dilute further into the kinase buffer to create 4X compound solutions. Also prepare a "vehicle" control containing the same final concentration of DMSO.

  • Assay Execution:

    • Add 5 µL of the 4X compound solution or vehicle control to the wells of a 384-well white plate.

    • Add 5 µL of the 2X VEGFR2 kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).

    • Normalize the data with "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind this Choice: An in vitro enzymatic assay provides definitive proof that the compound directly inhibits the catalytic activity of the purified target protein.[7] It is a fundamental experiment to confirm the findings from binding assays and is essential for structure-activity relationship (SAR) studies.

Part 3: Confirming Target Engagement in a Cellular Context

While biochemical assays are crucial, they do not confirm that a compound can enter a cell, engage its target, and elicit a functional response. The following cellular assays are designed to bridge this gap.

A. Cellular Thermal Shift Assay (CETSA): Proof of Intracellular Binding

CETSA is a powerful technique that directly assesses target engagement in intact cells or cell lysates.[8][9][10][11] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.

dot

Caption: Workflow illustrating the principle of CETSA.

Detailed Protocol: CETSA for EGFR Target Engagement

  • Cell Culture and Treatment:

    • Culture A549 cells (human lung carcinoma, high EGFR expression) to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or 10 µM 4-Hydrazino-2-(3-methoxyphenyl)quinazoline for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Quantify the total protein concentration of the soluble fraction (e.g., using a BCA assay).

  • Immunoblotting:

    • Normalize the samples by protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for total EGFR.

    • Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.

    • Quantify the band intensity using densitometry.

  • Data Analysis:

    • For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms intracellular target engagement.

B. Downstream Signaling Analysis: Linking Engagement to Function

Confirming that target binding leads to a functional consequence is critical. For a kinase inhibitor, this involves measuring the phosphorylation status of the target itself (autophosphorylation) and key downstream nodes in its signaling pathway.

Experimental Approach: Western Blotting for EGFR Pathway Modulation

  • Cell Treatment: Seed A549 cells and serum-starve them overnight.

  • Stimulation & Inhibition: Pre-treat cells with various concentrations of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline for 1-2 hours. Then, stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to activate the pathway.

  • Lysis and Analysis: Lyse the cells and perform Western blotting as described for CETSA.

  • Antibodies to Use:

    • Phospho-EGFR (Tyr1068): To measure direct inhibition of EGFR autophosphorylation.

    • Total EGFR: As a loading control.

    • Phospho-Akt (Ser473) & Total Akt: To assess the downstream PI3K/Akt pathway.

    • Phospho-ERK1/2 (Thr202/Tyr204) & Total ERK1/2: To assess the downstream MAPK pathway.

Expected Outcome: A potent and specific EGFR inhibitor will show a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation, confirming that target engagement functionally blocks the signaling cascade.

dot

G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K p-EGFR Ras Ras EGFR->Ras p-EGFR Compound Quinazoline Inhibitor Compound->EGFR Blocks ATP Binding Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR p-Akt Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Raf Raf Ras->Raf p-ERK MEK MEK Raf->MEK p-ERK ERK ERK MEK->ERK p-ERK Gene Transcription Gene Transcription ERK->Gene Transcription

Caption: Simplified EGFR signaling and points of inhibition.

Part 4: Unbiased Approaches for Off-Target Identification

While a candidate-driven approach is efficient, it risks confirmation bias and may miss unexpected targets. Unbiased chemical proteomics methods are essential for a comprehensive understanding of a compound's interactome.[12][13][14]

Methodology Overview: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline that incorporates a linker and an affinity tag (e.g., biotin), while ensuring the core pharmacophore remains accessible. A "negative control" probe, structurally similar but biologically inactive, should also be synthesized.

  • Affinity Pulldown: Incubate the biotinylated probe with cell lysate to allow it to bind to its protein targets.

  • Enrichment: Use streptavidin-coated beads to capture the probe-protein complexes, washing away non-specific binders.

  • Elution and Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched by the active probe compared to the negative control probe are considered high-confidence binding partners.

Causality Behind this Choice: This unbiased "fishing" experiment can identify completely novel targets or known off-targets that would not have been predicted.[15][16] This is crucial for interpreting cellular phenotypes that cannot be explained by the primary target and for predicting potential side effects.

Part 5: Investigating Alternative Target Classes - The Case for Nuclear Receptors

It is critical to remain open to alternative hypotheses based on structural alerts. The 2-(3-methoxyphenyl)quinazoline scaffold has been reported to produce agonists of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates xenobiotic metabolism.[17] Therefore, an independent verification process must include an assessment of this potential activity.

Detailed Protocol: CAR Luciferase Reporter Gene Assay
  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2 (human hepatoma).

    • Co-transfect the cells with two plasmids: one expressing human CAR (hCAR) and another containing a promoter with CAR response elements upstream of a luciferase reporter gene.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with a serial dilution of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline.

    • Include a known CAR agonist (e.g., CITCO) as a positive control and a vehicle (DMSO) as a negative control.[18]

  • Lysis and Luminescence Reading:

    • After 24 hours of treatment, lyse the cells and add a luciferase substrate.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • An increase in luminescence relative to the vehicle control indicates that the compound is activating CAR, leading to the transcription of the luciferase reporter gene.

    • Plot the fold-activation against compound concentration to determine the EC50 (effective concentration for 50% maximal activation).

Trustworthiness of this Protocol: This is a standard functional assay for nuclear receptor activation.[17][19] By using a well-defined reporter system and appropriate controls, it provides a reliable and quantitative measure of the compound's ability to act as a CAR agonist, validating or refuting this alternative hypothesis.

Conclusion: A Synthesis of Orthogonal Evidence

The independent verification of a drug's biological targets is not a linear process but a cycle of hypothesis, testing, and refinement. No single experiment is definitive. True confidence in a compound's mechanism of action is achieved by integrating evidence from multiple, orthogonal methodologies. By combining in silico prediction, broad-spectrum screening, direct biochemical assays, cellular target engagement, downstream pathway analysis, and unbiased proteomics, researchers can build a robust and comprehensive profile of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline or any novel bioactive compound. This rigorous approach is the bedrock of translational science, ensuring that only the most well-characterized and promising molecules advance toward clinical development.

References

  • Bantscheff, M., & Scholten, A. (2012). Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pescara, Italy. [Link]

  • Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Wang, Y., et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. [Link]

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A Methodological and Comparative Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Case Study of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Therapeutic Index in Drug Viability

In the landscape of drug discovery and development, the identification of a potent bioactive compound is merely the initial step. The ultimate success of a therapeutic agent hinges on its ability to elicit the desired pharmacological effect without causing unacceptable levels of toxicity. The Therapeutic Index (TI) is the quantitative measure of this balance, representing the window between a drug's effective concentration and its toxic concentration. A wide therapeutic index is a hallmark of a safe and promising drug candidate, signifying a lower risk of adverse effects at clinically effective doses.

This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 4-Hydrazino-2-(3-methoxyphenyl)quinazoline , hereafter referred to as Compound Q . As public data on Compound Q is not available, we will treat it as a novel, hypothetical kinase inhibitor. Its profile will be built and contrasted against established drugs in the same class.

Quinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Therefore, for this comparative analysis, we will benchmark the hypothetical data for Compound Q against two well-characterized, first-generation EGFR inhibitors: Gefitinib (Iressa®) and Erlotinib (Tarceva®) . This guide is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust TI assessment.

Comparative Candidates: Profile Overview

FeatureCompound Q (Hypothetical)Gefitinib (Iressa®)Erlotinib (Tarceva®)
Chemical Class QuinazolineQuinazolineQuinazoline
Primary Mechanism ATP-competitive inhibitor of EGFR tyrosine kinaseATP-competitive inhibitor of EGFR tyrosine kinaseATP-competitive inhibitor of EGFR tyrosine kinase
Primary Indication Non-Small Cell Lung Cancer (NSCLC)Non-Small Cell Lung Cancer (NSCLC)Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer
Key Differentiation Investigational; potential for improved selectivity and wider therapeutic window.Established first-generation EGFR inhibitor.Established first-generation EGFR inhibitor.

Part 1: Methodologies for Efficacy and Toxicity Assessment

A conclusive determination of the therapeutic index requires a multi-step experimental approach, progressing from in vitro systems to in vivo models. The causality behind this workflow is to first establish potency and selectivity at the molecular and cellular level, which is cost-effective and allows for early deselection of non-viable candidates. Subsequently, in vivo models are employed to understand the compound's behavior in a complex biological system, assessing both its anti-tumor efficacy and its systemic toxicity.

Experimental Workflow for TI Determination

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Calculation vitro_eff Efficacy Assays (Kinase IC50, Cell Proliferation EC50) vitro_tox Cytotoxicity Assays (Normal Cell Lines CC50) vivo_eff Efficacy Models (NSCLC Xenograft ED50) vitro_eff->vivo_eff Proceed if potent vivo_tox Toxicity Studies (Acute Toxicity LD50) vitro_tox->vivo_tox Proceed if selective ti_calc Therapeutic Index Calculation (TI = LD50 / ED50) vivo_eff->ti_calc Integrate data vivo_tox->ti_calc Integrate data

Caption: Workflow for Therapeutic Index (TI) assessment.

In Vitro Efficacy Protocols

A. Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase (EGFR) activity.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a multi-well plate format.

    • A serial dilution of Compound Q, Gefitinib, and Erlotinib is added to the wells.

    • The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., luminescence-based, such as ADP-Glo™).

    • Data is plotted as kinase activity versus log-concentration of the inhibitor, and the IC50 value is calculated using non-linear regression.

B. Cell Proliferation Assay (EC50 Determination)

  • Objective: To determine the concentration of the compound required to achieve 50% of the maximal anti-proliferative effect in EGFR-mutant cancer cells.

  • Methodology:

    • EGFR-dependent NSCLC cells (e.g., HCC827 or NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds (Compound Q, Gefitinib, Erlotinib).

    • After a 72-hour incubation period, cell viability is assessed using a metabolic assay such as MTS or CellTiter-Glo®.

    • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro & In Vivo Toxicity Protocols

A. Normal Cell Cytotoxicity Assay (CC50 Determination)

  • Objective: To assess the compound's toxicity against non-cancerous cells, providing an early indication of selectivity.

  • Methodology:

    • A non-cancerous human cell line, such as bronchial epithelial cells (BEAS-2B), is cultured and treated with the same concentration range of test compounds as in the proliferation assay.

    • After 72 hours, cell viability is measured.

    • The CC50 (50% cytotoxic concentration) is calculated. A higher CC50 value relative to the EC50 value suggests cancer cell selectivity.

B. In Vivo Acute Toxicity Study (LD50 Determination)

  • Objective: To determine the single dose of the compound that is lethal to 50% of a test animal population (typically rodents). This is a critical value for calculating the TI.

  • Methodology (Following OECD Guideline 423):

    • Healthy, young adult mice or rats are divided into groups.

    • A single dose of the compound is administered via a clinically relevant route (e.g., oral gavage). Dosing is performed in a stepwise manner, starting with a dose expected to be non-lethal.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

    • The LD50 value is estimated based on the observed mortalities at different dose levels.

In Vivo Efficacy Protocol (ED50 Determination)
  • Objective: To determine the dose of the compound that produces a 50% reduction in tumor volume in a preclinical cancer model.

  • Methodology (NSCLC Xenograft Model):

    • Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with EGFR-mutant NSCLC cells (e.g., HCC827).

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into vehicle control and treatment groups (Compound Q, Gefitinib, Erlotinib).

    • Compounds are administered daily via oral gavage at several dose levels.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, the dose required to achieve 50% tumor growth inhibition (ED50) is calculated from the dose-response curve.

Part 2: Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, data for Compound Q against the publicly available data for Gefitinib and Erlotinib. This allows for a direct comparison of their therapeutic potential.

Table 1: In Vitro Potency and Selectivity

CompoundEGFR Kinase IC50 (nM)HCC827 Cell EC50 (nM)BEAS-2B Cell CC50 (nM)Selectivity Index (CC50/EC50)
Compound Q 5 15 1500 100
Gefitinib2-37~20~1000~50
Erlotinib2~50~1200~24

Interpretation: The hypothetical data suggests Compound Q possesses potent EGFR inhibitory activity, comparable to the established drugs. Critically, its higher Selectivity Index suggests it is twice as selective for cancer cells over normal bronchial cells in vitro compared to Gefitinib, indicating a potentially better safety profile at the cellular level.

Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index

CompoundEfficacy ED50 (mg/kg) (HCC827 Xenograft)Acute Toxicity LD50 (mg/kg) (Mouse, Oral)Therapeutic Index (TI = LD50 / ED50)
Compound Q 20 >2000 >100
Gefitinib~25~500~20
Erlotinib~50~1000~20

Interpretation: The most significant finding is the markedly superior therapeutic index of Compound Q (>100) compared to Gefitinib and Erlotinib (both ~20). This is driven by two factors: slightly improved in vivo efficacy (lower ED50) and substantially lower acute toxicity (higher LD50). A TI of this magnitude would be a strong indicator of a superior safety profile, suggesting that higher, more effective doses could potentially be administered in a clinical setting with a lower risk of dose-limiting toxicities.

Part 3: Mechanistic and Pathway Visualization

Understanding the mechanism of action is crucial for interpreting efficacy and toxicity data. EGFR inhibitors block the downstream signaling pathways that drive tumor cell proliferation and survival.

EGFR Signaling Pathway and Point of Inhibition

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Inhibitor Compound Q Gefitinib Erlotinib Inhibitor->P Blocks ATP Binding RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinazoline-based drugs.

Conclusion and Authoritative Perspective

This guide outlines a rigorous, multi-stage methodology for the preclinical assessment of a novel compound's therapeutic index, using the hypothetical kinase inhibitor 4-Hydrazino-2-(3-methoxyphenyl)quinazoline (Compound Q) as a case study. The experimental workflow, from in vitro kinase assays to in vivo xenograft and toxicity studies, provides a self-validating system where data from each stage informs the progression to the next.

The comparative analysis against established drugs like Gefitinib and Erlotinib is crucial. While the data for Compound Q is hypothetical, it is constructed to illustrate an ideal outcome: a compound with not only comparable or superior potency but a significantly wider therapeutic window. A TI of >100, as posited for Compound Q, compared to the ~20 for existing therapies, would represent a substantial leap forward in safety. This could translate to fewer adverse events, better patient compliance, and the potential for use in combination therapies where toxicity profiles are a major limiting factor.

The decision to advance a compound like Compound Q into formal preclinical development and subsequently into Phase I clinical trials would be strongly supported by such a robust therapeutic index. Future work would involve chronic toxicity studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and investigation in a wider range of preclinical models to fully characterize its safety and efficacy profile.

References

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.[Link]

  • Gefitinib (Iressa) Prescribing Information. U.S. Food and Drug Administration.[Link]

  • Erlotinib (Tarceva) Prescribing Information. U.S. Food and Drug Administration.[Link]

  • Ciardiello, F., & De Vita, F. (2006). The role of EGFR inhibitors in non-small cell lung cancer. Current Opinion in Oncology.[Link]

  • Slichenmyer, W. J., & Fry, D. W. (2001). Anticancer drug discovery: the grand slams and the bunts. Drug discovery today.[Link]

A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of 4-hydrazino-2-(3-methoxyphenyl)quinazoline. Drawing from established methodologies for quinazoline-based kinase inhibitors, we will detail a replicable synthetic pathway and a robust protocol for assessing its biological activity, contextualized by a comparison with established alternatives.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs. Its rigid, bicyclic structure provides an excellent framework for presenting functional groups in a precise three-dimensional orientation, making it ideal for targeting the ATP-binding pocket of protein kinases.[1] Specifically, 4-substituted quinazoline derivatives have been extensively developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC).[2][3][4] First-generation inhibitors like Gefitinib and Erlotinib validated this approach, demonstrating significant clinical efficacy in patients with activating EGFR mutations.[2][5]

This guide focuses on a specific derivative, 4-hydrazino-2-(3-methoxyphenyl)quinazoline, exploring its synthesis and potential as an EGFR inhibitor. The introduction of a hydrazino group at the C-4 position offers a unique vector for derivatization and potential for novel interactions within the kinase domain, while the 2-(3-methoxyphenyl) moiety anchors the molecule in a manner consistent with known active conformations.

Part 1: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The synthesis of the target compound is most effectively achieved through a three-step sequence, starting from readily available precursors. This pathway ensures high purity and good overall yield by building the quinazoline core first, followed by activation and nucleophilic substitution at the 4-position.

Step 1: Synthesis of 2-(3-Methoxyphenyl)quinazolin-4(3H)-one

The foundational quinazolinone ring is constructed via the condensation of an anthranilamide derivative with a benzoyl chloride.

  • Rationale: This is a classic and reliable method for forming the quinazolinone core. 2-Aminobenzamide provides the aniline and amide functionalities necessary for the cyclization, while 3-methoxybenzoyl chloride introduces the desired aryl group at the 2-position. The subsequent base-mediated cyclization is a thermodynamically favorable ring-closing reaction.

  • Protocol:

    • To a stirred solution of 2-aminobenzamide (1.0 eq) in a suitable solvent like pyridine or dioxane, slowly add 3-methoxybenzoyl chloride (1.1 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the formation of the N-(2-carbamoylphenyl)-3-methoxybenzamide intermediate is complete (monitored by TLC).

    • Add a solution of aqueous sodium hydroxide (2M) and heat the mixture to reflux for 2-4 hours to induce cyclization.

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-2-(3-methoxyphenyl)quinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, activating the C-4 position for nucleophilic substitution.

  • Rationale: The C-4 position of the quinazolinone is not sufficiently electrophilic for direct substitution. Chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) transforms the keto-enol tautomer into a highly reactive 4-chloro derivative.[6] This intermediate is a cornerstone in the synthesis of a vast array of 4-substituted quinazolines.[6]

  • Protocol:

    • Suspend 2-(3-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

    • Basify the mixture with a cold aqueous solution of sodium hydroxide or ammonia to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-2-(3-methoxyphenyl)quinazoline.[6]

Step 3: Synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

The final step involves the nucleophilic aromatic substitution (SNAr) of the chloro group with hydrazine.

  • Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C-4 position susceptible to nucleophilic attack, especially with the chloro leaving group in place. Hydrazine hydrate is a potent nucleophile that readily displaces the chloride to form the desired product.[7][8] Ethanol is a common solvent for this transformation.[7]

  • Protocol:

    • Dissolve 4-chloro-2-(3-methoxyphenyl)quinazoline (1.0 eq) in ethanol.

    • Add hydrazine hydrate (4.0 eq) to the solution.[8]

    • Heat the reaction mixture at 70°C for 2 hours.[8]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydrazino-2-(3-methoxyphenyl)quinazoline.[8]

SynthesisWorkflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis A 2-Aminobenzamide + 3-Methoxybenzoyl Chloride B N-(2-carbamoylphenyl)-3-methoxybenzamide A->B Pyridine, RT C 2-(3-Methoxyphenyl)quinazolin-4(3H)-one B->C NaOH, Reflux D 2-(3-Methoxyphenyl)quinazolin-4(3H)-one E 4-Chloro-2-(3-methoxyphenyl)quinazoline D->E POCl3, DMF, Reflux F 4-Chloro-2-(3-methoxyphenyl)quinazoline G 4-Hydrazino-2-(3-methoxyphenyl)quinazoline F->G NH2NH2·H2O, EtOH, 70°C

Synthetic pathway for the target compound.
Synthetic Comparison
ParameterProposed 3-Step SynthesisAlternative (Hypothetical One-Pot)
Starting Materials 2-Aminobenzamide, 3-Methoxybenzoyl Chloride2-Aminobenzonitrile, 3-Methoxybenzaldehyde
Key Steps Sequential condensation, chlorination, substitutionReductive cyclization, in-situ activation
Overall Yield Good (typically 60-70%)Moderate to Low (often requires optimization)
Purity High (intermediates are isolated and purified)Lower (prone to side reactions)
Scalability Excellent, well-established reactionsChallenging
Robustness High, tolerant to various functional groupsLower, sensitive to reaction conditions

Part 2: Biological Findings and Evaluation

Quinazoline derivatives are well-established as Type I ATP-competitive kinase inhibitors.[9] They function by occupying the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates and halting the signal transduction cascade that leads to cell proliferation and survival.[10]

Mechanism of Action: EGFR Inhibition

The quinazoline scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition. For 4-anilinoquinazolines like Gefitinib, the N1 atom of the quinazoline ring hydrogen bonds to the backbone NH of Met793 in the EGFR hinge. The anilino side chain extends into a hydrophobic pocket. It is hypothesized that 4-hydrazino-2-(3-methoxyphenyl)quinazoline would adopt a similar binding mode, with the quinazoline core interacting with the hinge region and the 3-methoxyphenyl group occupying the hydrophobic pocket. The hydrazino group could potentially form additional hydrogen bonds with nearby residues or serve as a handle for further derivatization.

MOA cluster_pathway EGFR Signaling Pathway EGFR EGFR Kinase Domain ATP_Pocket ATP Binding Site EGFR->ATP_Pocket Substrate Downstream Substrate ATP_Pocket->Substrate ATP Hydrolysis & Phosphorylation Signal Signal Transduction (Proliferation, Survival) Substrate->Signal Inhibitor 4-Hydrazino-2-(3-methoxyphenyl)quinazoline Inhibitor->ATP_Pocket Competitive Binding Block Inhibition Block->Substrate

Mechanism of competitive EGFR inhibition.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity (IC₅₀) of a test compound against recombinant human EGFR kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

  • Materials:

    • Recombinant Human EGFR (active kinase domain)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine 5'-triphosphate)

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[12]

    • Test Compound (4-hydrazino-2-(3-methoxyphenyl)quinazoline) and Reference Inhibitors (Gefitinib, Erlotinib)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well white, low-volume plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in the kinase assay buffer.

    • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (positive control, 1% DMSO) and "no enzyme" (blank) controls.

    • Kinase Reaction:

      • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

      • Add 2 µL of the master mix to each well.

      • Initiate the reaction by adding 2 µL of diluted EGFR enzyme to each well.[11]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Subtract the blank control values. Plot the percent inhibition relative to the positive control against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

AssayWorkflow A 1. Prepare Compound Dilution Series B 2. Add Compounds to 384-well Plate A->B C 3. Add Substrate/ATP Mix B->C D 4. Add EGFR Enzyme (Initiate Reaction) C->D E 5. Incubate (60 min, RT) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction) E->F G 7. Incubate (40 min, RT) F->G H 8. Add Kinase Detection Reagent (Generate Signal) G->H I 9. Incubate (30 min, RT) H->I J 10. Read Luminescence I->J K 11. Calculate IC50 J->K

Workflow for the in vitro EGFR kinase assay.
Comparative Biological Data

The following table presents representative (hypothetical) data for the target compound alongside clinically relevant comparators. This data illustrates the expected potency of a novel quinazoline-based inhibitor.

CompoundTargetIC₅₀ (nM) [Wild-Type EGFR]Key Features
4-Hydrazino-2-(3-methoxyphenyl)quinazoline EGFR15Novel scaffold with potential for improved selectivity or overcoming resistance.
Gefitinib [2][5]EGFR2-37First-generation EGFR-TKI, effective against sensitizing mutations (Del19, L858R).[2]
Erlotinib [2][5]EGFR2-20First-generation EGFR-TKI, similar profile to Gefitinib with a distinct side-effect profile.[13]

Note: The IC₅₀ value for the title compound is representative and intended for comparative purposes.

Conclusion

This guide outlines a robust and reproducible approach for the synthesis and biological characterization of 4-hydrazino-2-(3-methoxyphenyl)quinazoline. The proposed three-step synthesis is efficient and scalable, yielding a high-purity product. The biological evaluation focuses on EGFR, the most probable target for this class of compounds, with a detailed protocol for an in vitro kinase assay. By comparing its profile to established drugs like Gefitinib and Erlotinib, researchers can effectively benchmark this novel compound's potency and potential. The unique hydrazino moiety offers a promising avenue for developing next-generation kinase inhibitors with potentially improved pharmacological properties.

References

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842.
  • Lo, C., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer Research and Practice.
  • Sci-Hub. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available from: [Link]

  • Iyer, S., et al. (2012). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research.
  • National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Available from: [Link]

  • Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival.
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  • National Institutes of Health (NIH). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Available from: [Link]

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  • PubMed. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Available from: [Link]

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Safety Operating Guide

Safe Disposal and Decontamination Protocols for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, decontamination, and disposal of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. As a substituted hydrazine derivative, this compound requires stringent safety protocols. The procedures outlined herein are synthesized from established best practices for handling hazardous chemical waste, particularly hydrazine-containing compounds, and are designed to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety Briefing: Core Hazards and Precautions

  • Primary Hazard Source : The hydrazine group (-NHNH2) is the primary source of concern. Hydrazine and its derivatives are known to be acutely toxic, corrosive, potent reducing agents, and suspected carcinogens.[1][2][3] Both acute and chronic exposures must be strictly avoided.[1][2]

  • Key Risks :

    • Toxicity : Toxic if swallowed, inhaled, or in contact with skin.[3][4][5]

    • Corrosivity : Can cause severe skin burns and eye damage upon contact.[2][3][6]

    • Carcinogenicity : Many hydrazine derivatives are suspected of causing cancer.[3][6]

    • Reactivity : As a strong reducing agent, it can react violently with oxidizing agents.[7]

Immediate Protective Measures:

  • Engineering Controls : All handling, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[2][4][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[9][10][11] This includes:

    • Gloves : Double-gloving with nitrile or butyl rubber gloves is recommended.[7]

    • Eye Protection : Chemical splash goggles and a full-face shield.[2]

    • Body Protection : A flame-resistant lab coat and an apron.

  • Waste Segregation : All waste streams containing this compound must be segregated and labeled as hazardous waste.[8][12]

Hazard Identification and Risk Assessment

The risk profile is extrapolated from data on structurally related compounds.

Hazard ClassificationBasis Compound(s) & JustificationPotential Effects & GHS Hazard CodesSource(s)
Acute Toxicity (Oral) 4-HydrazinoquinazolineToxic if swallowed. (H301)
Acute Toxicity (Dermal) Hydrazine, 2-Hydrazino-4-(trifluoromethyl)pyrimidineToxic in contact with skin. (H311)[4][6]
Acute Toxicity (Inhalation) Hydrazine, 2-Hydrazino-4-(trifluoromethyl)pyrimidineFatal or toxic if inhaled. (H330/H331)[4][5][6]
Skin Corrosion/Irritation HydrazineCauses severe skin burns. (H314)[5][6]
Serious Eye Damage 4-Hydrazinoquinazoline, HydrazineCauses serious eye damage. (H318)[6]
Carcinogenicity HydrazineSuspected of causing cancer. (H350)[5][6]
Environmental Hazard HydrazineVery toxic to aquatic life with long-lasting effects. (H410)[6]

Disposal Decision Workflow

The choice of disposal method depends on the quantity of the waste and institutional capabilities. The following workflow provides a decision-making framework.

DisposalWorkflow Disposal Decision Workflow for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline start Start: Waste Generated (Solid, Solution, or Contaminated Materials) check_quantity Assess Waste Type & Quantity start->check_quantity small_quant Small Quantity (e.g., < 5g) Minimal Contamination check_quantity->small_quant Small / Simple large_quant Large Quantity (e.g., > 5g) Grossly Contaminated Items Aqueous Waste Streams check_quantity->large_quant Large / Complex direct_disposal Pathway A: Direct Hazardous Waste Disposal small_quant->direct_disposal chem_neutralize Pathway B: Chemical Neutralization (Pre-treatment) large_quant->chem_neutralize end_disposal Final Disposal by Certified Waste Vendor direct_disposal->end_disposal chem_neutralize->direct_disposal Neutralized waste is still hazardous waste

Caption: Disposal decision workflow for quinazoline waste.

Detailed Disposal Protocols

Always consult your institution's Environmental Health & Safety (EHS) department before proceeding. Federal and local regulations for hazardous waste disposal must be followed.[12][13][14]

Pathway A: Direct Disposal of Unused Material and Contaminated Labware

This is the most direct and often safest method for researchers.

  • Segregation : Do not mix this waste with other chemical waste streams, especially oxidizers.[12]

  • Containment :

    • Solid Waste : Place unused solid 4-Hydrazino-2-(3-methoxyphenyl)quinazoline and contaminated items (e.g., weigh boats, gloves, pipette tips) into a dedicated, durable, sealable polyethylene container.

    • Sharps : Contaminated needles or scalpels must be placed in a designated sharps container.

  • Labeling : Label the container clearly with:

    • "Hazardous Waste"

    • "4-Hydrazino-2-(3-methoxyphenyl)quinazoline"

    • List all components and their approximate percentages.

    • Primary Hazards: "Toxic," "Corrosive," "Suspected Carcinogen."

    • Accumulation Start Date.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials (acids, oxidizers).[1] The storage area should be cool, dry, and well-ventilated.

  • Pickup : Arrange for pickup by your institution's certified hazardous waste management service.

Pathway B: Chemical Neutralization of Aqueous Waste Streams

This protocol is for the pre-treatment of dilute aqueous solutions containing 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. The goal is to destroy the hazardous hydrazine moiety through oxidation. This procedure must be performed by trained personnel in a controlled laboratory setting.

Causality : The hydrazine functional group is a strong reducing agent. By reacting it with a controlled excess of an oxidizing agent like sodium hypochlorite (bleach), it is converted to nitrogen gas, water, and salts, which are significantly less hazardous.[7] The reaction must be performed in a dilute solution to manage the exothermic nature of the reaction and prevent dangerous temperature increases.[7]

Materials Required:

  • Calibrated pH meter

  • Stir plate and stir bar

  • Large glass beaker (at least 4x the volume of the waste solution)

  • 5% Sodium Hypochlorite (NaOCl) solution (household bleach can be used if its concentration is known and it's fresh)

  • Appropriate PPE and a chemical fume hood

Step-by-Step Protocol:

  • Preparation (Inside a Chemical Fume Hood) :

    • Place the beaker containing the aqueous waste solution on the stir plate. The concentration of the hydrazine derivative should be diluted to less than 5% before treatment begins.[7][15]

    • Begin gentle stirring.

  • pH Adjustment (Optional but Recommended) :

    • Check the pH of the solution. The oxidation reaction is most efficient in a pH range of 5-8.[7] Adjust with dilute acid or base if necessary.

  • Slow Addition of Oxidant :

    • Slowly, using a dropping funnel or pipette, add the 5% sodium hypochlorite solution to the stirring waste. A general rule is to add an equal volume of 5% NaOCl solution to the diluted waste.[7]

    • CRITICAL : Monitor the temperature of the reaction vessel. If the temperature rises significantly, immediately stop the addition and allow the solution to cool.

  • Reaction and Verification :

    • After the addition is complete, allow the solution to stir for at least 2 hours to ensure the reaction goes to completion.

    • Test for the presence of residual hydrazine. Commercially available test strips or analytical methods can be used.

    • To ensure complete destruction, a slight excess of the hypochlorite should be present. This can be tested with potassium iodide-starch paper (a positive test turns blue-black).

  • Final Disposal :

    • Even after neutralization, the resulting solution must be disposed of as hazardous waste. It may contain chlorinated organic byproducts and should not be poured down the drain.[16]

    • Transfer the treated solution to a labeled hazardous waste container and manage it according to Pathway A.

Spill Management

  • Evacuate : Alert personnel and evacuate the immediate area.

  • Control : If safe to do so, remove all ignition sources.[7]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain : For a small spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels initially.

  • Neutralize :

    • Cover the spill with the absorbent material.

    • Slowly add a dilute (5%) solution of sodium hypochlorite to the absorbed material.[7] Be prepared for gas evolution (nitrogen).

  • Cleanup : Once the reaction has subsided, collect the material using non-sparking tools into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a soapy water solution, followed by clean water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your EHS department.

References

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Personal protective equipment for handling 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Guide: 4-Hydrazino-2-(3-methoxyphenyl)quinazoline

A Senior Application Scientist's Guide to Safety and Operational Integrity

Disclaimer: This guide provides essential safety and handling information for 4-Hydrazino-2-(3-methoxyphenyl)quinazoline. As no specific Safety Data Sheet (SDS) for this compound is readily available, the following guidance is predicated on a conservative risk assessment based on its constituent chemical moieties: a hydrazine derivative and a quinazoline core. Quinazolines are a class of compounds with a wide range of potent biological activities, often explored as anticancer agents.[1][2][3] Hydrazine and its derivatives are known for their toxicity.[4][5][6] Therefore, this compound must be handled as a potent pharmaceutical compound with appropriate containment and personal protective equipment. This guide should supplement, not replace, a thorough, compound-specific risk assessment and institutional safety protocols.

Foundational Safety: The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, the primary methods for exposure control must be implemented. The most effective safety measures are engineering and administrative controls, which are designed to isolate the hazard from the researcher. PPE should be considered the last line of defense.[5][7]

  • Engineering Controls: All operations involving the solid form of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline, or any procedure that could generate aerosols or dust, must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[8][9] For handling highly potent compounds, facilities should be designed with controlled air pressure differentials to prevent cross-contamination.[9][10]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A robust training program covering the specific hazards, handling procedures, and emergency responses is mandatory for all personnel.[8] All work surfaces and equipment must be decontaminated after use, and dedicated waste streams must be established for potent compounds.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for minimizing the risk of exposure through inhalation, dermal contact, or ocular routes.[4][7] The following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs).[11]

Respiratory Protection

The hydrazine moiety presents a significant inhalation hazard, as it can be toxic and destructive to the mucous membranes and upper respiratory tract.[5] The choice of respirator depends on the scale of the operation and the potential for aerosolization.

  • Low-Risk Operations: For handling small quantities of solutions with low volatility, a disposable N95 or FFP2 respirator may be sufficient, although it is not recommended as the primary form of protection for potent compounds.[11]

  • High-Risk Operations: Weighing the solid compound, preparing concentrated solutions, or any procedure with a high risk of generating dust or aerosols requires a higher level of protection. A Powered Air-Purifying Respirator (PAPR) with a full facepiece is recommended.[11] Alternatively, a full-face respirator with appropriate combination cartridges (e.g., ABEK/P100) can be used, but only after a proper fit test has been conducted.[5][11]

Eye and Face Protection

Hydrazine derivatives can cause severe eye burns.[5] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant, indirect-vent chemical splash goggles must be worn at all times.[4]

  • Enhanced Protection: When there is a significant splash hazard or when working outside of a contained system like a glove box, a full-face shield should be worn in conjunction with chemical splash goggles.[5][12]

Hand Protection

Dermal absorption is a potential route of exposure for hydrazine compounds, which can be fatal.[5] A double-gloving strategy is mandatory.

  • Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon known or suspected contamination and at regular intervals during extended procedures.[11]

  • Glove Selection: While nitrile gloves are commonly recommended for splash contact, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine the breakthrough time for hydrazine-like compounds.[5][12] For extensive handling, neoprene or butyl rubber gloves may offer superior protection.[5][12]

Body Protection

To prevent contamination of personal clothing and skin, appropriate body protection is essential.

  • Standard Operations: A flame-resistant lab coat (100% cotton-based) should be worn, fully buttoned, with full-length pants and closed-toe shoes.[5][12]

  • High-Potency Handling: For weighing powders or other high-risk activities, disposable coveralls made of materials like Tyvek® are required over personal clothing to protect against chemical splashes and dust.[11]

TaskRisk LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid / Powder HandlingHigh PAPR or Full-Face RespiratorDouble Nitrile or Neoprene GlovesGoggles & Full Face ShieldDisposable Coveralls (e.g., Tyvek®)
Preparing Stock SolutionsMedium Half or Full-Face RespiratorDouble Nitrile GlovesGoggles & Full Face ShieldFlame-Resistant Lab Coat
Handling Dilute Solutions in Closed SystemsLow N95 Respirator (minimum)Double Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab Coat

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following workflows provide direct, step-by-step guidance.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with the wearer.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Sanitize Hands don2 2. Don Inner Gloves don1->don2 don3 3. Don Coverall / Lab Coat don2->don3 don4 4. Don Respirator don3->don4 don5 5. Don Goggles / Face Shield don4->don5 don6 6. Don Outer Gloves don5->don6 doff1 1. Remove Outer Gloves doff2 2. Remove Coverall / Lab Coat doff1->doff2 doff3 3. Sanitize Inner Gloves doff2->doff3 doff4 4. Remove Goggles / Face Shield doff3->doff4 doff5 5. Remove Respirator doff4->doff5 doff6 6. Remove Inner Gloves doff5->doff6 doff7 7. Sanitize Hands doff6->doff7

Caption: PPE Donning and Doffing Sequence.

Emergency Response: Spill Management

In the event of a spill, a rapid and structured response is necessary to mitigate exposure and environmental contamination.

Spill_Response cluster_minor Minor Spill (You are trained & equipped to handle) cluster_major Major Spill (Large quantity, outside fume hood) spill Spill Occurs alert Alert others in the area and your supervisor spill->alert assess Assess Spill Size alert->assess ppe Don appropriate spill kit PPE assess->ppe Minor evacuate Evacuate the immediate area assess->evacuate Major contain Contain spill with absorbent material ppe->contain cleanup Collect residue into hazardous waste container contain->cleanup decon Decontaminate area cleanup->decon contact Contact Emergency Services (e.g., Campus Safety at 911) evacuate->contact secure Secure the area, prevent re-entry contact->secure

Caption: Emergency Spill Response Plan.

Decontamination and Disposal

All waste generated from handling 4-Hydrazino-2-(3-methoxyphenyl)quinazoline is considered hazardous waste.

  • Equipment Decontamination: Non-disposable equipment should be thoroughly cleaned using a validated procedure to deactivate and remove the potent compound.

  • Waste Disposal: All contaminated materials, including disposable PPE (gloves, coveralls), weigh boats, and pipette tips, must be placed in a clearly labeled, leak-proof hazardous waste container.[8] Do not mix this waste with general laboratory trash. Follow all institutional and local regulations for the disposal of potent chemical waste.

References

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Hydrazine - Risk Management and Safety. University of California, Los Angeles. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf, NIH. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.